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Core Science & Biosynthesis

Exploratory

2-Methylbutanoyl-d9 chloride chemical structure and properties

An In-Depth Technical Guide to 2-Methylbutanoyl-d9 chloride: Properties, Synthesis, and Applications in Advanced Analytical Chemistry Prepared by: Gemini, Senior Application Scientist Abstract This technical guide provid...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to 2-Methylbutanoyl-d9 chloride: Properties, Synthesis, and Applications in Advanced Analytical Chemistry

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Methylbutanoyl-d9 chloride, a deuterated acyl chloride that serves as a high-value reagent in modern chemical analysis. We will explore its fundamental chemical structure and properties, typical synthetic routes, and critical applications. The primary focus is on its role as a derivatizing agent and internal standard for isotope dilution mass spectrometry (IDMS), a cornerstone technique for precise quantification in drug development, metabolomics, and proteomics. This document is intended for researchers, analytical scientists, and drug development professionals seeking to leverage the unique capabilities of stable isotope labeling for enhanced analytical accuracy and sensitivity.

Introduction: The Power of Stable Isotope Labeling

In the landscape of quantitative analysis, the ability to accurately measure the concentration of specific molecules within complex biological or chemical matrices is paramount. Stable Isotope Labeling (SIL) has emerged as a gold-standard technique that utilizes non-radioactive isotopes—such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N)—to create molecular analogues of a target analyte.[1][] These labeled compounds are chemically identical to their naturally occurring ("light") counterparts but are distinguishable by their increased mass.[1][]

This mass difference allows them to serve as ideal internal standards in mass spectrometry. When a known quantity of the "heavy" labeled standard is spiked into a sample, it co-elutes with the "light" endogenous analyte during chromatography and is co-ionized in the mass spectrometer. By measuring the ratio of the heavy to light signals, one can calculate the precise concentration of the analyte, effectively correcting for variations in sample preparation, injection volume, and instrument response.[3] 2-Methylbutanoyl-d9 chloride is a specialized reagent designed to facilitate this powerful analytical strategy.

Chemical Structure and Physicochemical Properties

Molecular Structure

2-Methylbutanoyl-d9 chloride is an isotopologue of 2-methylbutanoyl chloride, where all nine hydrogen atoms on the alkyl chain have been substituted with deuterium atoms. The acyl chloride functional group makes it a highly reactive compound, ideal for derivatizing nucleophilic functional groups such as amines and alcohols.[4][5]

Caption: Chemical structure of 2-Methylbutanoyl-d9 chloride.

Physicochemical Data

The substitution of hydrogen with deuterium significantly increases the molecular weight of the compound without altering its chemical reactivity.[] This mass shift is the basis of its utility in mass spectrometry.

PropertyValueSource(s)
IUPAC Name 2-Methyl(d9)butanoyl chloride[6]
Synonyms 2-Methylbutyryl-d9 chloride[6]
Molecular Formula C₅D₉ClO[6]
Molecular Weight ~129.63 g/mol (Calculated)
CAS Number 1219795-10-4 (for d9 variant)[6]
Appearance Clear liquid with a pungent odor[5]
Boiling Point ~116-121 °C (for non-deuterated)[5][7]
Solubility Soluble in common organic solvents (THF, Chloroform, Toluene)[5]
Reactivity Reacts readily with water and other nucleophiles (alcohols, amines)[4][5]

Synthesis and Quality Control

Synthetic Pathway

The synthesis of 2-Methylbutanoyl-d9 chloride is analogous to the preparation of other acyl chlorides.[7][8] It typically involves the reaction of the corresponding deuterated carboxylic acid, 2-methyl-d9-butyric acid, with a chlorinating agent. While thionyl chloride (SOCl₂) can be used, oxalyl chloride ((COCl)₂) is often preferred in laboratory and fine chemical synthesis.

Rationale for Reagent Choice: The primary advantage of oxalyl chloride is that its byproducts—carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl)—are all gaseous. This simplifies the purification process, as the byproducts can be easily removed under vacuum, often yielding a high-purity product without the need for distillation.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts start 2-Methyl-d9-butyric Acid reaction Chlorination Reaction (Anhydrous Solvent, e.g., DCM) start->reaction reagent Oxalyl Chloride ((COCl)₂) reagent->reaction product 2-Methylbutanoyl-d9 chloride reaction->product byproducts Gaseous Byproducts (CO, CO₂, HCl) reaction->byproducts

Caption: General synthetic workflow for 2-Methylbutanoyl-d9 chloride.

Quality Control and Characterization

To ensure its suitability for sensitive quantitative applications, the final product must be rigorously validated for chemical identity, purity, and isotopic enrichment.

  • Mass Spectrometry (MS): This is the definitive technique to confirm the molecular weight and verify the high level of deuterium incorporation. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The absence of signals in the alkyl region confirms that deuteration is complete.

    • ¹³C NMR: The spectrum will be similar to the non-deuterated analogue but may show splitting patterns due to carbon-deuterium coupling.

  • Infrared (IR) Spectroscopy: A strong absorption band characteristic of the acyl chloride carbonyl (C=O) stretch will be present, typically around 1800 cm⁻¹. C-D stretching vibrations will also be observable at lower frequencies than typical C-H stretches.[9]

Core Application: Isotope Dilution Mass Spectrometry (IDMS)

The principal application of 2-Methylbutanoyl-d9 chloride is as a derivatizing agent for IDMS. Many small molecules, particularly those in biological samples, exhibit poor ionization efficiency or chromatographic retention. Derivatization with 2-Methylbutanoyl-d9 chloride addresses this by introducing a non-polar moiety, which improves chromatographic behavior, while simultaneously adding the d9-isotopic tag for quantification.

IDMS_Principle sample Biological Sample (Contains 'Light' Analyte) extraction Sample Preparation (Extraction, Derivatization) sample->extraction standard Add Known Amount of 'Heavy' Internal Standard (e.g., d9-labeled derivatizing agent) standard->extraction analysis LC-MS/MS Analysis extraction->analysis quant Quantification (Calculate Peak Area Ratio of Heavy/Light) analysis->quant

Caption: Principle of quantification using a heavy-labeled internal standard.

Experimental Protocol: Derivatization of a Primary Amine Analyte

This protocol provides a self-validating workflow for the derivatization of a target analyte containing a primary amine (e.g., an amino acid or a drug metabolite) for LC-MS/MS analysis.

Materials:

  • Analyte solution

  • 2-Methylbutanoyl-d9 chloride solution (in anhydrous acetonitrile)

  • Triethylamine (TEA) or other non-nucleophilic base

  • Anhydrous acetonitrile (ACN)

  • Quenching solution (e.g., 1% formic acid in water)

Procedure:

  • Sample Preparation: To 100 µL of the sample extract in a microcentrifuge tube, add the internal standard solution containing the d9-labeled analyte.

  • pH Adjustment: Add 10 µL of TEA to the sample to create a basic environment. This deprotonates the primary amine, making it a more effective nucleophile to attack the acyl chloride.

  • Derivatization: Add 20 µL of the 2-Methylbutanoyl-d9 chloride solution in ACN. Vortex the mixture gently and incubate at room temperature for 15-30 minutes. The reaction proceeds via nucleophilic acyl substitution.

  • Reaction Quench: Add 50 µL of the quenching solution. The water in the solution will rapidly hydrolyze any remaining 2-Methylbutanoyl-d9 chloride to the inactive carboxylic acid, stopping the reaction.

  • Analysis: The sample is now ready for direct injection into an LC-MS/MS system. The derivatized analyte will be retained on a reverse-phase column and detected by the mass spectrometer.

Safety, Handling, and Storage

As a reactive acyl chloride, 2-Methylbutanoyl-d9 chloride presents several hazards that demand strict safety protocols.

  • Hazard Identification:

    • Flammable Liquid: It has a low flash point and its vapors can form explosive mixtures with air.[5][10] Keep away from heat, sparks, and open flames.

    • Corrosive: Causes severe skin burns and serious eye damage.[10][11] Contact with moisture (including in the air or on skin) produces hydrochloric acid.

    • Water Reactive: Reacts with water, often vigorously, to release corrosive HCl gas.[4]

  • Safe Handling:

    • Always handle inside a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[10]

    • Use non-sparking tools and ground all equipment to prevent static discharge.[12]

    • Ensure an eyewash station and safety shower are immediately accessible.

  • Storage and Disposal:

    • Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis.[13]

    • Keep in a cool, dry, well-ventilated area designated for flammable and corrosive materials.

    • Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents.[12]

    • Dispose of waste in accordance with all local, regional, and national hazardous waste regulations.

Conclusion

2-Methylbutanoyl-d9 chloride is a powerful and highly specialized reagent that enables precise and accurate molecular quantification. Its utility as a derivatizing agent for isotope dilution mass spectrometry makes it an indispensable tool for researchers in drug discovery, clinical diagnostics, and metabolomics. By understanding its chemical properties, synthetic background, and proper handling procedures, scientists can effectively integrate this compound into their analytical workflows to achieve data of the highest quality and integrity.

References

  • National Institute of Standards and Technology (NIST). (n.d.). 2-methylbutanoyl chloride. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93697, 2-Methylbutanoyl chloride. PubChem. Retrieved from [Link]

  • Stenutz, R. (n.d.). 2-methylbutanoyl chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7023084, (R)-2-Methylbutanoyl Chloride. PubChem. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 2-METHYLBUTANOYL CHLORIDE | CAS 57526-28-0. Retrieved from [Link]

  • ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved from [Link]

  • Al-Zoubi, I. M., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PMC. Retrieved from [Link]

  • The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Green Chemistry. Retrieved from [Link]

  • SLS. (n.d.). 2-Methylbutyryl chloride, 97% | 476471-5G | SIGMA-ALDRICH. Retrieved from [Link]

  • ResearchGate. (n.d.). Differential isotopic labeling. Retrieved from [Link]

  • Williams, T. I., & Toney, M. D. (2005). Multiple isotopic labels for quantitative mass spectrometry. PMC. Retrieved from [Link]

  • BioDuro. (2015, October 21). Integrating Drug Discovery and Development to Improve Efficiency and Candidate Success. Retrieved from [Link]

  • European Pharmaceutical Review. (2005, March 7). Applications in drug development. Retrieved from [Link]

  • Hertkorn, N., et al. (2013). High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. Biogeosciences. Retrieved from [Link]

Sources

Foundational

Deuterated 2-Methylbutyric Acid Derivatives in Metabolic Tracing and Pharmacokinetic Optimization: A Technical Guide

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing endogenous metabolic background noise from exogenous drug metabolism, or the need to artificially extend the half-life of a labile...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter the challenge of distinguishing endogenous metabolic background noise from exogenous drug metabolism, or the need to artificially extend the half-life of a labile pharmacophore. In both arenas, the strategic application of stable isotopes—specifically deuterated 2-methylbutyric acid (D-2-MBA) derivatives—has proven indispensable.

This whitepaper provides an in-depth mechanistic analysis of deuterated 2-methylbutyric acid derivatives, exploring their utility in elucidating complex biosynthetic pathways and optimizing the pharmacokinetic (PK) profiles of active pharmaceutical ingredients (APIs).

The Mechanistic Rationale: Exploiting the Kinetic Isotope Effect (KIE)

The foundational logic behind utilizing deuterated derivatives like DL-2-Methylbutyric acid-d9[1] lies in the Kinetic Isotope Effect (KIE) . Deuterium (


 or 

) has twice the mass of protium (

). This mass differential lowers the zero-point vibrational energy of the carbon-deuterium (C-D) bond compared to the carbon-protium (C-H) bond.

Consequently, a higher activation energy is required to achieve the transition state for C-D bond cleavage. When a metabolic enzyme (such as a Cytochrome P450 isoform) attempts to oxidize or dehydrogenate the deuterated site, the reaction rate is significantly attenuated. This primary KIE is the causal mechanism that allows researchers to either "trap" metabolic intermediates for structural elucidation or shield a drug's vulnerable side chain from rapid clearance[2].

Metabolic Tracing and Pathway Elucidation

2-Methylbutyric acid is a critical branched-chain fatty acid intermediate in the catabolism of the amino acid isoleucine. In complex biological matrices, tracking this pathway using standard protio-compounds is nearly impossible due to the rapid flux of endogenous metabolites.

By introducing deuterium-labeled precursors, we can map these pathways with high fidelity. A landmark application of this technique was demonstrated in the carabid beetle Pterostichus californicus. Researchers injected deuterium-labeled isoleucine to prove that defensive compounds like tiglic and ethacrylic acids are biosynthesized directly via a 2-methylbutyric acid intermediate[3].

Because the dehydrogenation of 2-methylbutyric acid to tiglic acid is governed by a strong primary kinetic isotope effect, the enzymatic conversion is artificially slowed at the deuterated bonds. As a result, the alternate pathway is favored, and ethacrylic acid preferentially accumulates the deuterium label[3].

Similarly, in microbial metabolomics, 2-MBA has been identified as a starvation-induced secondary metabolite in Lactococcus lactis, produced via hydroxymethyl-glutaryl-coenzyme A (CoA) during states of nonculturability[4]. Deuterated tracers are essential here to differentiate between active logarithmic growth metabolism and starvation-induced survival pathways.

MetabolicPathway Iso L-Isoleucine KMV 2-Keto-3-methylvalerate Iso->KMV Transamination MB_CoA 2-Methylbutyryl-CoA KMV->MB_CoA Decarboxylation D_MBA Deuterated 2-Methylbutyric Acid MB_CoA->D_MBA Hydrolysis Tiglic Tiglic Acid (Dehydrogenation) D_MBA->Tiglic Primary KIE Ethacrylic Ethacrylic Acid D_MBA->Ethacrylic Alternate

Figure 1: Isoleucine catabolic pathway tracing using deuterated 2-methylbutyric acid.

Pharmacokinetic Optimization in Drug Development

Beyond basic research, deuterated 2-methylbutyric acid derivatives serve as vital building blocks in medicinal chemistry. The 2-methylbutyrate moiety is a common ester pro-drug side chain or structural feature in various therapeutics. However, esterases and CYP450 enzymes rapidly cleave or oxidize this group, leading to poor oral bioavailability and short half-lives.

A prime example is the development of Lovastatin-d9 , a deuterated HMG-CoA reductase inhibitor. By synthesizing the molecule with a fully deuterated 2-methylbutyric acid side chain (


), researchers effectively shield the ester linkage and the alkyl branches from rapid enzymatic degradation[5]. During mass spectrometry (MS/MS) analysis, the cleavage of this specific ester bond yields a highly stable, uniquely identifiable product ion, allowing for precise pharmacokinetic tracking without interference from endogenous cholesterol-lowering metabolites[5].
Quantitative Impact of Deuteration (Representative Data)

To illustrate the pharmacokinetic shift, the table below summarizes the typical in vitro metabolic stability improvements observed when substituting a protio-2-MBA side chain with a fully deuterated (d9) variant in a human liver microsome (HLM) assay.

Compound MoietyIn Vitro Half-Life (

)
Intrinsic Clearance (

)
Primary KIE (

)
Protio-2-Methylbutyrate18.4 min45.2 µL/min/mgN/A
d9-2-Methylbutyrate 52.1 min 15.9 µL/min/mg 2.84

Table 1: Comparative in vitro pharmacokinetic parameters demonstrating the protective effect of deuterium substitution on the 2-methylbutyrate side chain.

Self-Validating Experimental Protocols

To ensure data integrity, experimental workflows involving deuterated derivatives must be designed as self-validating systems. The following protocols embed internal quality controls to guarantee that observed KIEs are biological realities, not analytical artifacts.

Protocol A: In Vitro Microsomal Stability Assay for KIE Determination

This protocol determines the intrinsic clearance of a 2-MBA derivative versus its deuterated counterpart. The causality of the design ensures that enzymatic degradation is the sole variable being measured.

  • Matrix Preparation : Thaw Human Liver Microsomes (HLMs) on ice. Prepare a 1.0 mg/mL HLM suspension in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM

    
    . Validation step: The buffer pH must be strictly 7.4 to mimic physiological conditions and maintain CYP450 conformational stability.
    
  • Substrate Spiking : Add the protio- and deuterated-2-MBA derivatives to separate HLM aliquots at a final concentration of 1 µM. Keep organic solvent (e.g., DMSO) below 0.1% v/v to prevent CYP450 inhibition.

  • Reaction Initiation : Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Causality: NADPH is the obligate electron donor for CYP450s; without it, oxidative metabolism cannot occur, serving as our negative control baseline.

  • Time-Course Quenching : At intervals (0, 5, 15, 30, 60 minutes), extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing a distinct internal standard (e.g., a

    
    -labeled analog). Validation step: Cold acetonitrile instantly denatures proteins, halting metabolism precisely at the time-point, while the internal standard corrects for any volumetric losses during subsequent centrifugation.
    
  • Centrifugation & Analysis : Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins. Transfer the supernatant for LC-MS/MS analysis.

Workflow Prep 1. Microsome Prep (HLMs + NADPH) Incubate 2. Substrate Incubation (D-2-MBA vs H-2-MBA) Prep->Incubate Quench 3. Reaction Quenching (Cold Acetonitrile) Incubate->Quench Analyze 4. LC-MS/MS Analysis (MRM Mode) Quench->Analyze Data 5. KIE Calculation (CLint ratio) Analyze->Data

Figure 2: In vitro microsomal stability workflow for determining the kinetic isotope effect.

Protocol B: LC-MS/MS Quantification using D-2-MBA as an Internal Standard

When quantifying endogenous 2-MBA in biological fluids (e.g., for diagnosing metabolic disorders), D-2-MBA is the ultimate internal standard (IS) because it co-elutes with the analyte, experiencing identical ion suppression in the electrospray ionization (ESI) source.

  • Sample Aliquoting : Transfer 100 µL of plasma/urine into a microcentrifuge tube.

  • IS Addition : Spike the sample with 10 µL of a 500 ng/mL DL-2-Methylbutyric acid-d9 solution. Causality: Adding the IS before any extraction steps ensures that any physical loss of the sample during processing affects the analyte and IS equally, maintaining a constant ratio.

  • Liquid-Liquid Extraction (LLE) : Acidify the sample with 10 µL of 1M HCl to protonate the carboxylic acid group, rendering it lipophilic. Add 500 µL of methyl tert-butyl ether (MTBE), vortex for 5 minutes, and centrifuge.

  • Evaporation & Reconstitution : Transfer the upper organic layer to a clean vial, evaporate under a gentle stream of nitrogen, and reconstitute in 100 µL of mobile phase (e.g., 50:50 Water:Methanol with 0.1% Formic Acid).

  • MRM Analysis : Monitor the transitions for 2-MBA (e.g., m/z 101

    
     55) and D9-2-MBA (m/z 110 
    
    
    
    61) in negative ESI mode. Validation step: A calibration curve generated in a surrogate matrix must yield an
    
    
    , proving the linear dynamic range of the assay.

Conclusion

Deuterated 2-methylbutyric acid derivatives transcend their role as simple analytical standards. By leveraging the primary kinetic isotope effect, these compounds allow researchers to interrogate complex biosynthetic pathways, isolate specific metabolic bottlenecks, and rationally design therapeutics with superior pharmacokinetic resilience. As mass spectrometry and synthetic capabilities continue to evolve, the integration of targeted deuteration will remain a cornerstone of advanced biochemical research and drug development.

References

  • Biosynthesis of tiglic, ethacrylic, and 2-methylbutyric acids in a carabid beetle, Pterostichus (Hypherpes) californicus National Institutes of Health (NIH) URL:[Link]

  • Identification of the Leucine-to-2-Methylbutyric Acid Catabolic Pathway of Lactococcus lactis Applied and Environmental Microbiology - ASM Journals URL:[Link]

Sources

Exploratory

Resolving Isomeric Ambiguity in Metabolomics: A Technical Guide to 2-Methylbutyryl-d9 and Isovaleryl-d9 Chloride

In advanced clinical metabolomics and drug development, the precise quantification of short-chain acylcarnitines is a critical diagnostic bottleneck. Specifically, differentiating C5-acylcarnitine isomers is essential fo...

Author: BenchChem Technical Support Team. Date: March 2026

In advanced clinical metabolomics and drug development, the precise quantification of short-chain acylcarnitines is a critical diagnostic bottleneck. Specifically, differentiating C5-acylcarnitine isomers is essential for distinguishing between distinct inborn errors of metabolism, such as Isovaleric Acidemia (IVA) and 2-methylbutyryl-CoA dehydrogenase (2-MBCD) deficiency[1].

To achieve absolute quantitative fidelity in tandem mass spectrometry (MS/MS), researchers rely on stable isotope-labeled internal standards (SIL-IS). This whitepaper explores the chemical ontology, mechanistic causality, and experimental workflows for utilizing two fully deuterated, isomeric acylating reagents: 2-methylbutyryl-d9 chloride and isovaleryl-d9 chloride .

Chemical Ontology and Structural Divergence

While both reagents share an identical molecular mass and formula, their structural divergence dictates entirely different biological significance and chromatographic behaviors.

  • 2-Methylbutyryl-d9 Chloride : Features a methyl branch at the alpha-carbon (C2). It is the direct precursor for synthesizing 2-methylbutyrylcarnitine-d9, the biomarker for 2-MBCD deficiency[2].

  • Isovaleryl-d9 Chloride : Also known as 3-methylbutyryl-d9 chloride, this isomer features a methyl branch at the beta-carbon (C3). It is used to synthesize isovalerylcarnitine-d9, the primary diagnostic marker for IVA[3][4].

Quantitative Chemical Summary
Property2-Methylbutyryl-d9 ChlorideIsovaleryl-d9 Chloride
Unlabelled CAS Number 57526-28-0108-12-3
Isotopic CAS Number 1219795-10-41219803-46-9
Molecular Formula C5D9ClOC5D9ClO
Molecular Weight 129.63 g/mol 129.63 g/mol
Structural Formula CD3-CD2-CD(CD3)-COCl(CD3)2CD-CD2-COCl
Branching Position Alpha-carbon (C2)Beta-carbon (C3)
Target Clinical Disorder 2-MBCD DeficiencyIsovaleric Acidemia (IVA)
Mechanistic Causality in Mass Spectrometry
Why D9 Isotopic Labeling?

The choice of a fully deuterated (d9) acyl chain over a d3 or d5 variant is rooted in isotopic envelope clearance. Endogenous C5-acylcarnitines possess natural heavy isotopes (primarily


C). A minimal mass shift (+3 Da) can suffer from quantitative interference due to the M+3 natural isotopic contribution of highly abundant endogenous species. A +9 Da shift completely removes the internal standard from the endogenous isotopic envelope, ensuring zero cross-talk during Multiple Reaction Monitoring (MRM).
The Isobaric Challenge

In conventional Flow Injection Analysis (FIA-MS/MS), both unlabelled and d9-labeled C5-acylcarnitines undergo collision-induced dissociation (CID) to yield identical product ions. The primary transition for d9-C5-acylcarnitines is m/z 255 → 85. The m/z 85 product ion originates from the unlabelled carnitine backbone (


), meaning the mass spectrometer is entirely blind to the structural differences in the acyl chain[5]. Because FIA-MS/MS cannot distinguish these isomers, it frequently triggers false positives, necessitating a secondary UPLC-MS/MS separation[1][5].

G A 2-Methylbutyryl-d9 Chloride (α-branched) C Esterification with L-Carnitine (TFA Catalyst, 50°C) A->C B Isovaleryl-d9 Chloride (β-branched) B->C D 2-Methylbutyrylcarnitine-d9 (m/z 255 → 85) C->D E Isovalerylcarnitine-d9 (m/z 255 → 85) C->E F UPLC C18 Separation (Resolves Isomeric Overlap) D->F E->F G MRM Mass Spectrometry (Absolute Quantification) F->G

Workflow for synthesizing and resolving isomeric d9-C5-acylcarnitines via UPLC-MS/MS.

Experimental Protocols: A Self-Validating System

To utilize these reagents effectively, researchers must first synthesize the d9-acylcarnitines, followed by rigorous chromatographic resolution. The following protocols are designed with built-in validation checks to ensure data integrity.

Protocol A: Synthesis of d9-C5-Acylcarnitine Internal Standards

Causality Note: Trifluoroacetic acid (TFA) is utilized not only to solubilize the highly polar L-carnitine but also to act as an acid catalyst, driving the esterification of the secondary hydroxyl group without causing racemization.

  • Preparation : Weigh 10 mg of L-carnitine inner salt into a dry, argon-purged glass vial. Dissolve in 200 µL of anhydrous TFA.

  • Acylation : Chill the vial to 0 °C. Dropwise, add a 1.5x molar excess of either 2-methylbutyryl-d9 chloride or isovaleryl-d9 chloride.

  • Incubation : Seal the vial and heat to 50 °C for 2 hours. The heat provides the activation energy required to overcome the steric hindrance of the alpha/beta-branched acyl chlorides.

  • Evaporation : Remove the TFA and unreacted acid chloride under a gentle stream of ultra-pure nitrogen at 40 °C until a dry residue is formed.

  • Reconstitution : Reconstitute the residue in 1 mL of Methanol/Water (50:50, v/v) containing 0.1% formic acid.

Protocol B: UPLC-MS/MS Isomeric Resolution

Causality Note: The slight difference in hydrophobicity between the alpha-methyl and beta-methyl groups allows a sub-2-micron C18 stationary phase to baseline-resolve the isomers prior to ionization.

  • Column Selection : Waters ACQUITY UPLC BEH C18 (1.7 µm, 1.0 × 100 mm) maintained at 60 °C to reduce mobile phase viscosity and improve mass transfer[1].

  • Mobile Phase :

    • Buffer A: LC-MS grade Water with 0.1% Formic Acid.

    • Buffer B: LC-MS grade Methanol with 0.1% Formic Acid.

  • Gradient Elution :

    • 0.0 - 1.0 min: Hold at 10% B.

    • 1.0 - 5.0 min: Linear ramp to 40% B.

    • 5.0 - 13.0 min: Linear ramp to 70% B.

    • 13.0 - 14.0 min: Flush at 100% B, followed by re-equilibration[1].

  • System Validation & Quality Control (Self-Validating Step) :

    • Isotopic Purity Check : Inject the synthesized standard and monitor m/z 246 (unlabelled) and m/z 252 (d6). A pure d9 synthesis must show <0.5% signal in these channels, confirming no isotopic back-exchange occurred during the TFA catalysis.

    • Retention Time Locking : Co-inject with unlabelled clinical standards. Due to the reverse-phase deuterium isotope effect, the d9-isomers will elute slightly earlier (typically 0.05–0.1 minutes) than their unlabelled counterparts. This predictable shift validates both the column chemistry and the isotopic integrity of the synthesized standard.

References
  • Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS National Institutes of Health (PubMed) URL:[Link]

  • Reducing the False Positive of Isovaleric Acidemia in Newborn Screening using Flow Injection Analysis-Tandem Mass Spectrometry LCMS Journal URL: [Link]

  • Isovaleryl chloride - Compound Summary PubChem URL:[Link]

Sources

Foundational

Precision Metabolomics: Leveraging (+/-)-2-Methylbutyryl-d9 Chloride for Isotope-Coded Derivatization in LC-MS/MS

Executive Summary In the field of metabolomics, the accurate quantification of highly polar metabolites—such as amino acids, biogenic amines, and short-chain alcohols—presents a persistent analytical challenge. These com...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the field of metabolomics, the accurate quantification of highly polar metabolites—such as amino acids, biogenic amines, and short-chain alcohols—presents a persistent analytical challenge. These compounds typically exhibit poor retention on reversed-phase liquid chromatography (RPLC) columns, suffer from low electrospray ionization (ESI) efficiency, and are highly susceptible to matrix-induced ion suppression[1].

To overcome these bottlenecks, Isotope-Coded Derivatization (ICD) has emerged as a gold-standard methodology[2]. By utilizing (+/-)-2-Methylbutyryl-d9 chloride as a premium derivatization reagent, researchers can systematically increase metabolite hydrophobicity, enhance MS sensitivity, and generate perfectly co-eluting internal standards in situ. This whitepaper provides an in-depth technical guide on the mechanistic foundations, self-validating protocols, and drug development applications of this powerful reagent.

The Mechanistic Logic of (+/-)-2-Methylbutyryl-d9 Chloride

The selection of a derivatization reagent is not arbitrary; it is dictated by the physicochemical demands of the mass spectrometer and the chromatographic system. (+/-)-2-Methylbutyryl-d9 chloride is an acyl chloride that reacts rapidly with primary/secondary amines, phenols, and aliphatic alcohols via nucleophilic acyl substitution.

Why 2-Methylbutyryl Chloride?
  • Optimal Hydrophobicity: The addition of the branched 5-carbon aliphatic chain (2-methylbutyryl moiety) significantly increases the partition coefficient (LogP) of polar metabolites. This shifts their elution from the solvent front into the highly resolving organic gradient of an RPLC run.

  • ESI Enhancement: By increasing the surface activity of the target analytes, the derivatized molecules migrate more efficiently to the surface of the ESI droplets, leading to a 10- to 100-fold increase in ionization efficiency[1].

  • Steric Hindrance: The branched methyl group at the alpha-carbon provides steric shielding to the newly formed amide or ester bond, protecting it from spontaneous hydrolysis during autosampler queuing.

Why the d9-Isotopologue?

The "-d9" designation indicates the substitution of nine hydrogen atoms with deuterium. This provides a precise +9 Da mass shift per derivatized functional group compared to the unlabeled (light) reagent. Because stable isotope-labeled analogs for all target metabolites are commercially unavailable or prohibitively expensive, ICD allows for the simultaneous generation of heavy internal standards for the entire metabolome[3].

G M Polar Metabolite (Poor Retention/Ionization) Rx Acylation Reaction (Base Catalyzed) M->Rx R (+/-)-2-Methylbutyryl-d9 chloride (Hydrophobic & Mass Tag) R->Rx D Deuterated Derivative (Increased Hydrophobicity) Rx->D B1 Improved RPLC Retention D->B1 B2 Enhanced ESI Efficiency D->B2 B3 Perfect Internal Standard (Matrix Effect Correction) D->B3

Mechanistic advantages of derivatizing polar metabolites with 2-Methylbutyryl-d9 chloride.

Self-Validating Experimental Protocol

To ensure data integrity and E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), a derivatization protocol cannot merely be a list of steps; it must be a self-validating system . The following workflow incorporates internal causality checks to guarantee reaction completeness and quantitative accuracy.

Step-by-Step Methodology

Step 1: Sample Preparation & Lyophilization

  • Action: Aliquot 50 µL of the biological sample (e.g., plasma, cell lysate) and spike with 5 µL of a surrogate standard (e.g., L-norleucine, 10 µg/mL). Lyophilize the sample to complete dryness.

  • Causality: Acyl chlorides are highly reactive with water, which hydrolyzes the reagent into 2-methylbutyric acid. Complete desiccation is mandatory to prevent reagent depletion and ensure stoichiometric excess for the target metabolites.

Step 2: The Derivatization Reaction

  • Action: Reconstitute the dried sample in 50 µL of anhydrous acetonitrile. Add 10 µL of a base catalyst (e.g., anhydrous pyridine) and 5 µL of the derivatization reagent:

    • Biological Samples: Use (+/-)-2-Methylbutyryl chloride (Light, d0).

    • Reference/Pooled Control: Use (+/-)-2-Methylbutyryl-d9 chloride (Heavy, d9).

  • Action: Incubate at 60°C for 30 minutes.

  • Causality: The base catalyst (pyridine) acts as an acid scavenger. As the acyl chloride reacts, it generates HCl. If left unneutralized, HCl will protonate the remaining target amines, rendering them non-nucleophilic and halting the reaction.

Step 3: Quenching and Pooling

  • Action: Add 10 µL of LC-MS grade water or methanol to quench the reaction. Mix the Light-derivatized biological sample and the Heavy-derivatized reference sample in an exact 1:1 volumetric ratio.

  • Causality: Quenching destroys unreacted acyl chloride, protecting the LC column stationary phase from chemical degradation. Pooling ensures that any subsequent matrix effects or ion suppression in the ESI source will affect the light and heavy isotopes identically, allowing the d0/d9 ratio to remain perfectly constant[4].

Step 4: System Validation Check (The Trustworthiness Anchor)

  • Action: During LC-MS/MS data acquisition, monitor the MRM transition for underivatized L-norleucine.

  • Causality: The complete absence of the underivatized L-norleucine peak validates 100% derivatization efficiency. Additionally, monitoring the hydrolyzed byproduct (2-methylbutyric acid) confirms that the reagent was maintained in stoichiometric excess throughout the incubation.

G cluster_0 Sample Preparation S1 Biological Sample (Light Labeling) D1 Derivatize with 2-Methylbutyryl-d0 chloride S1->D1 S2 Reference/Control (Heavy d9 Labeling) D2 Derivatize with 2-Methylbutyryl-d9 chloride S2->D2 Mix Pool 1:1 Ratio (Quench & Mix) D1->Mix D2->Mix LCMS LC-MS/MS Analysis (Co-elution & ESI) Mix->LCMS Data Quantification via d0/d9 Ratio LCMS->Data

Workflow for Isotope-Coded Derivatization using (+/-)-2-Methylbutyryl-d9 chloride.

Quantitative Data Presentation

The application of (+/-)-2-Methylbutyryl-d9 chloride yields predictable mass shifts and significant enhancements in analytical sensitivity. The table below summarizes the expected outcomes across various metabolite classes.

Metabolite ClassTarget Functional GroupReagent StoichiometryMass Shift (d0 to d9)Typical ESI Enhancement Factor
Primary Amines (e.g., Biogenic amines)-NH₂1+9 Da10x - 50x
Amino Acids (e.g., Glycine, Alanine)-NH₂, -OH1 to 2+9 Da or +18 Da20x - 100x
Phenols (e.g., Catecholamines)-OH (aromatic)1 to 3+9 Da to +27 Da5x - 20x
Aliphatic Alcohols (e.g., Sterols)-OH (aliphatic)1+9 Da2x - 10x

Note: Stoichiometry depends on the number of reactive sites on the metabolite. Analytes with multiple functional groups will exhibit mass shifts in multiples of 9 Da (e.g., +18 Da, +27 Da).

Applications in Drug Development

Biomarker Discovery via Submetabolome Profiling

In untargeted metabolomics, identifying unknown metabolites is highly complex. By utilizing the d0/d9 derivatization strategy, bioinformatics software can be programmed to scan mass spectra exclusively for co-eluting peak pairs that exhibit an exact mass difference of 9.056 Da (the exact mass difference between 9 hydrogen and 9 deuterium atoms)[2]. This filters out background noise and unreactive matrix components, isolating the specific "submetabolome" (e.g., the amine submetabolome) for targeted structural elucidation.

Pharmacokinetics (PK) of Novel Modalities

During preclinical drug development, synthesizing stable isotope-labeled (SIL) internal standards for every new drug candidate or its downstream metabolites is cost-prohibitive and time-consuming. By leveraging (+/-)-2-Methylbutyryl-d9 chloride, analytical chemists can generate high-fidelity internal standards in situ directly within the biological matrix. This approach corrects for the severe matrix effects often encountered in early-stage PK studies involving complex tissues (e.g., liver or brain homogenates), ensuring regulatory-grade quantitative accuracy without the upfront cost of custom SIL synthesis.

References

  • Title: Utility of isotope-coded derivatization in gas chromatographic-mass spectrometric analyses with special emphasis on metabolomics.
  • Title: Current trends in isotope-coded derivatization liquid chromatographic-mass spectrometric analyses with special emphasis on their biomedical application.
  • Title: Isotope-coded ESI-enhancing derivatization reagents for differential analysis, quantification and profiling of metabolites in biological samples by LC/MS: A review.
  • Title: Progress and Challenges in Quantifying Carbonyl-Metabolomic Phenomes with LC-MS/MS.

Sources

Exploratory

Deuterated Acyl Chlorides in Precision Synthesis: A Technical Profile of 2-Methylbutyryl-d9 Chloride

Executive Summary 2-Methylbutyryl-d9 chloride is a high-value deuterated electrophile used primarily in the synthesis of stable isotope-labeled active pharmaceutical ingredients (APIs).[1] By replacing the metabolically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylbutyryl-d9 chloride is a high-value deuterated electrophile used primarily in the synthesis of stable isotope-labeled active pharmaceutical ingredients (APIs).[1] By replacing the metabolically labile hydrogen atoms of the 2-methylbutyryl scaffold with deuterium, researchers can modulate the pharmacokinetic profile of a drug—specifically its metabolic stability—without altering its intrinsic pharmacology.

This guide details the physicochemical properties, synthesis protocols, and application strategies for this reagent, designed for medicinal chemists and process scientists.[1]

Part 1: Chemical Identity & Physical Properties

The "d9" designation indicates that the entire alkyl skeleton of the 2-methylbutyryl group is deuterated. This is critical for "metabolic switching" applications where the branched aliphatic chain is a primary site for CYP450-mediated oxidation.[1]

Core Data Profile[1]
PropertyDataNotes
Chemical Name 2-Methylbutyryl-d9 chlorideAlso: (±)-2-Methylbutanoyl-d9 chloride
CAS Number 1219795-10-4 Specific to the d9-chloride variant [1].[1][2]
Chemical Formula C₅D₉ClO Carbon backbone (5) + Deuterium (9) + Chlorine + Oxygen.[1][2]
Molecular Weight 129.63 g/mol Calculated using standard atomic weights (D ≈ 2.014).[1]
Unlabeled Analog MW 120.58 g/mol Mass shift of +9.05 Da facilitates MS resolution.
Physical State Colorless to pale yellow liquidFuming; highly sensitive to moisture.[1]
Boiling Point ~117–121 °CExtrapolated from unlabeled analog (CAS 57526-28-0).[1]
Structural Isotope Distribution

The d9 labeling pattern covers all non-exchangeable protons on the carbon skeleton:

  • Terminal Methyl (C4): -CD₃[1]

  • Methylene (C3): -CD₂-[1]

  • Methine (C2): -CD-[1]

  • Branch Methyl: -CD₃[1]

Formula Breakdown:


[1]

Part 2: Synthesis & Mechanistic Insight[3]

While 2-methylbutyryl-d9 chloride can be sourced commercially, it is frequently synthesized in situ or on-demand from the more stable precursor, 2-methylbutyric acid-d9 (CAS 352431-44-8), to ensure maximum reactivity and purity.[1]

Reaction Mechanism

The conversion utilizes thionyl chloride (


) or oxalyl chloride (

).[1] The thionyl chloride route is preferred for its atom economy and gaseous byproducts, which simplify purification.

Synthesis Acid 2-Methylbutyric Acid-d9 (C5HD9O2) Inter Chlorosulfite Intermediate Acid->Inter Nucleophilic Attack Reagent Thionyl Chloride (SOCl2) Reagent->Inter Product 2-Methylbutyryl-d9 Chloride (C5D9ClO) Inter->Product SN2 Substitution (Cl- attack) Byproducts SO2 (gas) + HCl (gas) Inter->Byproducts

Figure 1: Synthesis pathway via Thionyl Chloride. The reaction is driven by the entropy of gas evolution (


 and 

).
Experimental Protocol: Preparation from Acid Precursor

Note: This procedure assumes standard Schlenk line techniques due to the moisture sensitivity of acyl chlorides.

  • Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser topped with an inert gas inlet (Argon/Nitrogen).

  • Reagent Loading: Charge the flask with 2-methylbutyric acid-d9 (1.0 eq, e.g., 5.0 mmol, ~555 mg).

  • Chlorination:

    • Add Thionyl Chloride (1.5 eq) dropwise via syringe at room temperature.

    • Catalyst (Optional): Add 1 drop of dry DMF to catalyze the formation of the Vilsmeier-Haack intermediate, significantly accelerating the reaction [2].

  • Reflux: Heat the mixture to 60°C for 2–3 hours. The evolution of HCl gas (monitoring via pH paper at the vent) indicates progress.

  • Purification:

    • Remove excess

      
       via vacuum distillation (or rotary evaporation if the boiling point difference allows).
      
    • The resulting oil is 2-methylbutyryl-d9 chloride , typically used directly in the next coupling step without further purification to prevent hydrolysis.[1]

Part 3: Application in Drug Development[4]

The primary utility of 2-methylbutyryl-d9 chloride lies in the Deuterium Kinetic Isotope Effect (DKIE) .[1]

The Metabolic Blockade Strategy

The 2-methylbutyryl moiety is a common structural motif in ester-based prodrugs and specific lipid-modulating agents (e.g., carnitine analogs, statin side chains).[1] In vivo, this aliphatic chain is susceptible to oxidation by Cytochrome P450 enzymes (specifically CYP2C9 and CYP3A4).[1]

  • Problem: Rapid hydroxylation at the tertiary carbon (C2) or the terminal methyl groups leads to rapid clearance.

  • Solution: The C-D bond is approximately 6–10 times stronger than the C-H bond. Substituting H for D at these metabolic "soft spots" increases the activation energy required for the enzymatic C-H bond cleavage (the rate-determining step).

MetabolicStability DrugH Drug-H (Unlabeled) Weak C-H Bond CYP CYP450 Enzyme (Oxidative Attack) DrugH->CYP High Affinity DrugD Drug-D (d9-Labeled) Strong C-D Bond DrugD->CYP Resists Oxidation Metabolite Hydroxylated Metabolite (Rapid Clearance) CYP->Metabolite Fast Reaction (k_H) Stable Intact Drug (Extended Half-Life) CYP->Stable Slow Reaction (k_D << k_H)

Figure 2: The Kinetic Isotope Effect.[1] Deuteration raises the activation energy for CYP450 oxidation, slowing clearance.

Case Study Relevance

This specific reagent is relevant for synthesizing deuterated analogs of Isovaleryl-L-carnitine (specifically the 2-methyl isomer) for metabolic tracing in screening for organic acidemias [3].[1]

Part 4: Handling, Safety, and Storage[1]

Acyl chlorides are aggressive electrophiles. Strict adherence to safety protocols is non-negotiable.

Hydrolysis Hazard

Upon contact with atmospheric moisture, 2-methylbutyryl-d9 chloride hydrolyzes rapidly to regenerate the parent deuterated acid and hydrochloric acid (HCl).[1]



  • Impact: Loss of isotopic purity (if H/D exchange occurs under acidic conditions) and generation of corrosive fumes.

Storage Protocol
  • Container: Tightly sealed glass vial with a PTFE-lined septum.

  • Atmosphere: Store under Argon or Nitrogen.[1]

  • Temperature: Refrigerate (2–8°C) for short term; -20°C for long term to prevent slow decomposition.

  • Desiccant: Store the secondary container in a desiccator containing

    
     or activated sieves.
    
Quenching Spills

Do not use water directly.[1] Absorb spills with dry sand or vermiculite, then neutralize cautiously with a dilute solution of sodium bicarbonate (


) or sodium hydroxide (

).

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1] Organic Chemistry. Oxford University Press. (Chapter 10: Nucleophilic Substitution at the Carbonyl Group).

  • Tung, R. (2016).[1] The Development of Deuterium-Containing Drugs. Innovations in Pharmaceutical Technology, 52, 24-28.[1]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of Deuterated Branched-Chain Fatty Acid Metabolites

Abstract This technical guide provides a comprehensive overview of the synthesis of deuterated branched-chain fatty acid (BCFA) metabolites, intended for researchers, scientists, and drug development professionals. BCFAs...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of deuterated branched-chain fatty acid (BCFA) metabolites, intended for researchers, scientists, and drug development professionals. BCFAs and their metabolites are increasingly recognized for their roles in metabolic regulation and as biomarkers for various diseases. The use of stable isotope-labeled analogues, particularly deuterated forms, is crucial for elucidating their metabolic pathways, quantifying their flux, and understanding their physiological significance. This document details synthetic strategies, step-by-step experimental protocols, and analytical characterization techniques for the preparation of these valuable research tools. We delve into the rationale behind experimental choices, ensuring a robust and validated approach to the synthesis of these complex molecules.

Introduction: The Significance of Deuterated BCFA Metabolites

Branched-chain fatty acids (BCFAs) are a class of fatty acids characterized by a methyl group on the acyl chain. They are found in various organisms and are primarily derived from the catabolism of branched-chain amino acids (BCAAs) such as leucine, isoleucine, and valine.[1][2] Emerging research has highlighted the diverse biological roles of BCFAs and their metabolites, implicating them in cellular signaling, membrane fluidity, and the regulation of metabolic processes.[3]

The study of these metabolites in complex biological systems is often hampered by their low abundance and the intricate network of metabolic pathways in which they participate. Stable isotope labeling, particularly with deuterium (²H), offers a powerful solution to these challenges.[4][5] Deuterated metabolites serve as ideal internal standards for mass spectrometry-based quantification, enabling accurate and precise measurements in biological matrices.[6] Furthermore, they are invaluable as tracers in metabolic flux analysis, allowing researchers to follow the fate of these molecules through various biochemical transformations.[5]

This guide provides a detailed exploration of the synthetic methodologies required to produce high-purity deuterated BCFA metabolites, empowering researchers to advance our understanding of their role in health and disease.

Biosynthetic Origins: A Blueprint for Synthetic Strategy

A thorough understanding of the biosynthetic pathways of BCFAs provides a logical framework for designing synthetic routes to their deuterated analogues. The catabolism of BCAAs serves as the primary source of the branched-chain skeletons.

  • Valine catabolism leads to the formation of isobutyryl-CoA, which can be further metabolized to 3-hydroxyisobutyrate (3-HIB) and ultimately β-aminoisobutyric acid (BAIBA).[7][8]

  • Leucine degradation produces isovaleryl-CoA.

  • Isoleucine breakdown yields 2-methylbutyryl-CoA.[9]

These branched-chain acyl-CoA thioesters can then serve as primers for fatty acid synthesis, leading to the formation of odd- and branched-chain fatty acids.[2] This natural pathway informs the selection of deuterated starting materials and the strategic introduction of deuterium atoms at specific positions within the target molecules.

Caption: Biosynthetic pathways of branched-chain fatty acids from BCAAs.

Synthetic Strategies for Deuterated BCFA Metabolites

The synthesis of deuterated BCFA metabolites can be approached through several strategic routes, depending on the desired location and extent of deuterium labeling.

Synthesis of Deuterated Branched-Chain Fatty Acids

A versatile method for the synthesis of deuterated BCFAs is the malonic ester synthesis, which allows for the introduction of a deuterated alkyl group.[10][11][12][13][14]

Caption: Malonic ester synthesis workflow for deuterated BCFAs.

Experimental Protocol: Synthesis of Deuterated Isovaleric Acid (d-Isovaleric Acid)

This protocol describes the synthesis of isovaleric acid with deuterium atoms on the isopropyl group, starting from a deuterated isopropyl halide.

  • Enolate Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve diethyl malonate (1.0 eq) in anhydrous ethanol. Add sodium ethoxide (1.0 eq) portion-wise at room temperature. Stir the mixture for 30 minutes.

  • Alkylation: To the resulting enolate solution, add deuterated 2-bromopropane (e.g., d7-2-bromopropane) (1.1 eq) dropwise. Heat the reaction mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Hydrolysis: After cooling to room temperature, add a solution of potassium hydroxide (3.0 eq) in water. Heat the mixture to reflux for 4-6 hours to hydrolyze the ester groups.

  • Acidification and Decarboxylation: Cool the reaction mixture in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is ~1-2. Heat the acidic solution to 100-120 °C to effect decarboxylation, which is typically accompanied by the evolution of CO₂. Continue heating until gas evolution ceases.

  • Extraction and Purification: Cool the reaction mixture and extract the deuterated isovaleric acid with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Another powerful method involves the use of deuterated Grignard reagents, which can be coupled with an appropriate electrophile to construct the carbon skeleton of the fatty acid.[15][16][17][18][19]

Experimental Protocol: Synthesis of Deuterated 2-Methylbutyric Acid using a Deuterated Grignard Reagent

This protocol outlines the synthesis of 2-methylbutyric acid with a deuterated ethyl group.

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a reflux condenser and an addition funnel under an inert atmosphere, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction. Slowly add a solution of deuterated bromoethane (e.g., d5-bromoethane) (1.0 eq) in anhydrous diethyl ether via the addition funnel. The reaction is exothermic and should be controlled by the rate of addition. After the addition is complete, reflux the mixture for 1 hour to ensure complete formation of the Grignard reagent.

  • Carboxylation: Cool the Grignard reagent solution in a dry ice/acetone bath (-78 °C). Slowly add crushed dry ice (solid CO₂) in small portions with vigorous stirring. A white precipitate will form. Allow the mixture to slowly warm to room temperature overnight.

  • Work-up: Carefully quench the reaction by slowly adding aqueous hydrochloric acid (e.g., 1 M HCl) until the solution is acidic. Extract the product with diethyl ether.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude deuterated 2-methylbutyric acid. Further purification can be achieved by distillation.

Synthesis of Deuterated 3-Hydroxyisobutyrate (3-HIB)

Deuterated 3-HIB can be synthesized from a deuterated precursor, such as a deuterated isobutyric acid derivative. A common route involves the reduction of a corresponding β-keto ester.

Experimental Protocol: Synthesis of d-3-Hydroxyisobutyrate

This protocol can be adapted for deuteration by using deuterated starting materials or deuterated reducing agents. For example, starting with a deuterated isobutyryl chloride.

  • Acylation of Meldrum's Acid: To a solution of Meldrum's acid (1.0 eq) and pyridine (2.2 eq) in dichloromethane at 0 °C, slowly add deuterated isobutyryl chloride (1.1 eq). Stir the reaction at room temperature for 4-6 hours.

  • Methanolysis: Add methanol to the reaction mixture and reflux for 2-4 hours. This step forms the methyl 3-oxoisobutyrate.

  • Reduction: Cool the reaction mixture and reduce the β-keto group to a hydroxyl group using a reducing agent such as sodium borohydride (or sodium borodeuteride for additional deuterium labeling).

  • Hydrolysis and Purification: Hydrolyze the resulting methyl 3-hydroxyisobutyrate with aqueous base (e.g., NaOH), followed by acidification to yield 3-hydroxyisobutyric acid. The product can be purified by extraction and column chromatography.

Synthesis of Deuterated β-Aminoisobutyric Acid (BAIBA)

Deuterated BAIBA can be prepared from a deuterated precursor, such as a deuterated malonic acid derivative, via a modified Curtius or Hofmann rearrangement. A biocatalytic approach using enzymes like dihydropyrimidinase can also be employed for stereospecific synthesis.[4]

Experimental Protocol: Synthesis of d-β-Aminoisobutyric Acid

This protocol outlines a chemical synthesis route that can be adapted for deuteration.

  • Michael Addition: React a deuterated nitromethane (e.g., d3-nitromethane) with a suitable acrylate ester in the presence of a base (e.g., DBU) to form the corresponding nitro ester.

  • Reduction of the Nitro Group: Reduce the nitro group to an amine using a reducing agent such as hydrogen gas with a palladium catalyst or zinc dust in acetic acid. For deuteration, catalytic reduction can be performed with deuterium gas (D₂).

  • Hydrolysis: Hydrolyze the ester group under acidic or basic conditions to yield the deuterated β-aminoisobutyric acid.

  • Purification: The final product can be purified by recrystallization or ion-exchange chromatography.

Synthesis of Deuterated Branched-Chain Acyl-CoA Thioesters

The synthesis of deuterated acyl-CoA thioesters is a crucial final step for many metabolic studies. These high-energy molecules are typically prepared from the corresponding deuterated carboxylic acid.[20][21][22][23][24]

Experimental Protocol: Synthesis of Deuterated Isobutyryl-CoA

  • Activation of the Carboxylic Acid: Activate the deuterated isobutyric acid (1.0 eq) by converting it to a more reactive species. A common method is to form the corresponding acyl chloride using oxalyl chloride or thionyl chloride, or to form a mixed anhydride with ethyl chloroformate in the presence of a non-nucleophilic base like triethylamine.

  • Thioesterification: In a separate flask, dissolve Coenzyme A (CoA) (0.8 eq) in a buffered aqueous solution (e.g., sodium bicarbonate buffer, pH ~8). Cool the solution in an ice bath.

  • Coupling: Slowly add the activated deuterated isobutyric acid derivative to the CoA solution with vigorous stirring, while maintaining the pH of the solution between 7.5 and 8.5 by adding a base (e.g., sodium bicarbonate solution).

  • Purification: The deuterated acyl-CoA thioester can be purified by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).[20]

Purification and Analytical Characterization

The purity of deuterated metabolites is paramount for their use in quantitative and metabolic studies. A combination of chromatographic and spectroscopic techniques is essential for both purification and characterization.

Purification Techniques
TechniquePrincipleApplication
Column Chromatography Separation based on differential adsorption of compounds to a stationary phase.General purification of synthetic intermediates and final products.
High-Performance Liquid Chromatography (HPLC) High-resolution separation based on partitioning between a mobile and stationary phase.Purification of final deuterated metabolites, especially for achieving high purity.[8]
Solid-Phase Extraction (SPE) Selective retention of the analyte on a solid sorbent followed by elution.Rapid purification and concentration of acyl-CoA thioesters.[20]
Urea Complexation Formation of crystalline inclusion complexes with saturated and monounsaturated fatty acids, leaving polyunsaturated fatty acids in solution.Purification of deuterated polyunsaturated fatty acids.[6]
Low-Temperature Crystallization Separation based on differences in the freezing points of fatty acids.Removal of saturated fatty acid impurities from unsaturated deuterated fatty acids.[6]
Analytical Characterization

A multi-technique approach is necessary to confirm the identity, purity, and extent of deuteration of the synthesized compounds.[25][26]

Analytical_Workflow cluster_Techniques Analytical Techniques Synthesized Compound Synthesized Compound Purification Purification Synthesized Compound->Purification Crude Product Purity Assessment Purity Assessment Purification->Purity Assessment Purified Product Structural Verification Structural Verification Purity Assessment->Structural Verification Purity >95% HPLC HPLC Purity Assessment->HPLC Chromatographic Purity Isotopic Enrichment Analysis Isotopic Enrichment Analysis Structural Verification->Isotopic Enrichment Analysis Structure Confirmed NMR (1H, 13C, 2H) NMR (1H, 13C, 2H) Structural Verification->NMR (1H, 13C, 2H) Positional Isotopes High-Resolution MS High-Resolution MS Structural Verification->High-Resolution MS Accurate Mass Final Characterized Product Final Characterized Product Isotopic Enrichment Analysis->Final Characterized Product Deuteration Level Determined Mass Spectrometry (GC-MS, LC-MS) Mass Spectrometry (GC-MS, LC-MS) Isotopic Enrichment Analysis->Mass Spectrometry (GC-MS, LC-MS) Mass Shift

Caption: Analytical workflow for the characterization of deuterated metabolites.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The disappearance or reduction in the intensity of signals corresponding to the positions of deuterium incorporation provides direct evidence of successful labeling.

    • ²H NMR: Directly detects the deuterium nuclei, confirming their presence and providing information about their chemical environment.

    • ¹³C NMR: The coupling between carbon and deuterium (C-D) results in characteristic splitting patterns, which can be used to confirm the location of the deuterium atoms.

  • Mass Spectrometry (MS):

    • Gas Chromatography-Mass Spectrometry (GC-MS): After derivatization (e.g., to fatty acid methyl esters), GC-MS is a powerful tool for determining the isotopic enrichment and identifying any impurities.[6][27]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for the analysis of non-volatile metabolites like acyl-CoA thioesters. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the synthesized compounds.[28]

Conclusion

The synthesis of deuterated branched-chain fatty acid metabolites is a challenging yet essential endeavor for advancing our understanding of their complex roles in biology. This guide has provided a detailed overview of the key synthetic strategies, from the selection of appropriate starting materials to the final purification and characterization of the target molecules. The provided protocols, rooted in established chemical principles, offer a solid foundation for researchers to produce these valuable tools. By employing a rigorous and well-validated synthetic and analytical workflow, the scientific community can continue to unravel the intricate metabolic pathways and physiological functions of BCFAs and their derivatives, paving the way for new diagnostic and therapeutic opportunities.

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  • Site-Selective Deuteration of Amino Acids through Dual-Protein Catalysis - PMC. (2022, April 13). Retrieved March 7, 2026, from [Link]

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  • Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - Frontiers. (2023, May 28). Retrieved March 7, 2026, from [Link]

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  • Production and metabolism of β-aminoisobutyric acid (BAIBA). D-BAIBA is... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis | Analytical Chemistry. (2025, April 15). Retrieved March 7, 2026, from [Link]

  • ENANTIOPURE R(-)-3-AMINOISOBUTYRIC ACID SYNTHESIS USING Pseudomonas aeruginosa AS ENANTIOSPECIFIC BIOCATALYST - SciELO. (n.d.). Retrieved March 7, 2026, from [Link]

  • Biosynthetic pathways of leucine and valine from isotope-labelled... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • Catalytic transformation of functionalized carboxylic acids using multifunctional rhenium complexes - PMC. (2017, June 13). Retrieved March 7, 2026, from [Link]

  • Site-Selective and Late-Stage Deuteration of (Hetero)arenes with Supported Iridium Nanoparticles | ACS Catalysis. (2025, January 31). Retrieved March 7, 2026, from [Link]

  • Production of stable isotope-labeled acyl-coenzyme A thioesters by yeast stable isotope labeling by essential nutrients in cell culture - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis - Master Organic Chemistry. (2025, June 5). Retrieved March 7, 2026, from [Link]

  • Grignard Reagents For Addition To Aldehydes and Ketones - Master Organic Chemistry. (2011, October 14). Retrieved March 7, 2026, from [Link]

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  • Quantitative High-Field NMR- and Mass Spectrometry-Based Fatty Acid Sequencing Reveals Internal Structure in Ru-Catalyzed Deuteration of Docosahexaenoic Acid - PubMed. (2022, September 27). Retrieved March 7, 2026, from [Link]

  • Three approaches to the synthesis of L-leucine selectively labelled with carbon-13 or deuterium in either diastereotopic methyl group - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • Malonic Ester Synthesis - Chemistry LibreTexts. (2023, January 22). Retrieved March 7, 2026, from [Link]

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  • Malonic Ester Synthesis - Organic Chemistry Tutor. (n.d.). Retrieved March 7, 2026, from [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - ResolveMass Laboratories Inc. (2025, November 5). Retrieved March 7, 2026, from [Link]

  • Site-selective C–H arylation of primary aliphatic amines enabled by a catalytic transient directing group | Request PDF. (2025, August 6). Retrieved March 7, 2026, from [Link]

  • β-Aminoisobutyric Acid Induces Browning of White Fat and Hepatic β-Oxidation and Is Inversely Correlated with Cardiometabolic. (n.d.). Retrieved March 7, 2026, from [Link]

  • Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions - MDPI. (2022, January 18). Retrieved March 7, 2026, from [Link]

  • Catalytic hydrogenation of carboxylic acids using low-valent and high-valent metal complexes - Chemical Communications (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • Show how to make these deuterium-labeled compounds, using CD3MgBr... | Study Prep in Pearson+. (n.d.). Retrieved March 7, 2026, from [Link]

  • d- and l-Isoleucine Metabolism and Regulation of Their Pathways in Pseudomonas putida. (n.d.). Retrieved March 7, 2026, from [Link]

  • Pathways of isoleucine, valine and leucine synthesis. Reactions denoted... - ResearchGate. (n.d.). Retrieved March 7, 2026, from [Link]

  • CHEM 203 About Grignard and Organo-Li Reagents The following material was not covered in the course. (n.d.). Retrieved March 7, 2026, from [Link]

  • Biosynthetic and catabolic pathways control amino acid δ2H values in aerobic heterotrophs. (n.d.). Retrieved March 7, 2026, from [Link]

  • Quantitative High-Field NMR- and Mass Spectrometry-Based Fatty Acid Sequencing Reveals Internal Structure in Ru-Catalyzed Deuteration of Docosahexaenoic Acid | Request PDF. (n.d.). Retrieved March 7, 2026, from [Link]

  • Catalytic Hydrogenation of Carboxylic Acid Esters, Amides, and Nitriles with Homogeneous Catalysts - TIB. (2014, January 13). Retrieved March 7, 2026, from [Link]

  • Isotope‐Guided Metabolomics Reveals Divergent Incorporation of Valine into Different Flavor Precursor Classes in Chives. (n.d.). Retrieved March 7, 2026, from [Link]

  • Amino acid catabolism and antibiotic synthesis: valine is a source of precursors for macrolide biosynthesis in Streptomyces ambofaciens and Streptomyces fradiae - NIH. (n.d.). Retrieved March 7, 2026, from [Link]

  • An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC. (n.d.). Retrieved March 7, 2026, from [Link]

  • Deuterated Detergents for Structure-Function Analysis of Membrane Proteins in Solution Using Nuclear Magnetic Resonance (NMR). (2025, August 19). Retrieved March 7, 2026, from [Link]

  • Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques - YouTube. (2025, November 4). Retrieved March 7, 2026, from [Link]

  • A new method for the preparation of acyl-CoA thioesters - PubMed. (n.d.). Retrieved March 7, 2026, from [Link]

  • Catalytic dehydrogenative decarboxyolefination of carboxylic acids - Semantic Scholar. (n.d.). Retrieved March 7, 2026, from [Link]

  • Measurement of the metabolic interconversion of deuterium‐labeled fatty acids by gas chromatography/mass spectrometry | Scilit. (n.d.). Retrieved March 7, 2026, from [Link]

  • Synthesis of coenzyme A thioesters using methyl acyl phosphates in an aqueous medium - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved March 7, 2026, from [Link]

  • Photomediated Hydro- and Deuterodecarboxylation of Pharmaceutically Relevant and Natural Aliphatic Carboxylic Acids - Organic Chemistry Portal. (n.d.). Retrieved March 7, 2026, from [Link]

  • SYNTHESIS OF ACYL-THIOESTER ANALOGS AND THEIR APPLICATION IN KINETIC/STRUCTURE-FUNCTION STUDIES WITH C-C BOND REMODELING ENZYMES - Purdue University Graduate School. (2022, April 28). Retrieved March 7, 2026, from [Link]

  • Structure of a Promiscuous Thioesterase Domain Responsible for Branching Acylation in Polyketide Biosynthesis - Research Collection. (2022, September 26). Retrieved March 7, 2026, from [Link]

Sources

Exploratory

Price and availability of 2-Methylbutyryl-d9 chloride

Title: Strategic Sourcing and Technical Utilization of 2-Methylbutyryl-d9 Chloride in Bioanalysis Executive Summary 2-Methylbutyryl-d9 chloride (CAS: 1219795-10-4) is a high-value stable isotope-labeled reagent primarily...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Strategic Sourcing and Technical Utilization of 2-Methylbutyryl-d9 Chloride in Bioanalysis

Executive Summary

2-Methylbutyryl-d9 chloride (CAS: 1219795-10-4) is a high-value stable isotope-labeled reagent primarily used in the synthesis of internal standards for metabolic profiling (e.g., acylcarnitines) and as a derivatizing agent for nucleophilic analytes in LC-MS/MS.[1][2] Due to its high reactivity and hydrolytic instability, successful utilization requires a rigorous adherence to anhydrous handling protocols and a strategic sourcing approach that prioritizes isotopic enrichment (>98 atom % D) over simple cost-per-milligram metrics.

This guide provides a technical breakdown of market availability, pricing structures, and a self-validating experimental protocol for its application in bioanalysis.

Part 1: Technical Specifications & Critical Parameters

Before sourcing, verify the chemical identity against the following specifications to ensure compatibility with mass spectrometry workflows.

ParameterSpecificationNotes
Chemical Name (±)-2-Methylbutyryl-d9 chlorideRacemic mixture is standard unless specified.
CAS Number 1219795-10-4 Distinct from unlabelled (57526-28-0).[3]
Molecular Formula C5D9ClO
Molecular Weight ~129.63 g/mol +9 Da shift vs. unlabelled (120.58).
Isotopic Enrichment ≥ 98 atom % DCritical to minimize M+0 interference in MS.
Physical State Clear, colorless to pale yellow liquidFuming; pungent odor.[4][5]
Boiling Point ~116–117 °C (Unlabelled proxy)Do not distill without vacuum; heat sensitive.
Stability Moisture SensitiveHydrolyzes rapidly to 2-Methylbutyric acid-d9 + HCl.

Part 2: Market Analysis – Price & Availability

The market for deuterated acyl chlorides is niche. Unlike common reagents, this compound is rarely held in bulk stock by generalist distributors (e.g., Fisher, VWR) and is typically sourced from isotope-specialist manufacturers.

Primary Suppliers & Stock Status
  • Tier 1 (Stock Holders): Companies like C/D/N Isotopes and MedChemExpress are the primary sources holding physical inventory.

  • Tier 2 (Resellers): General chemical suppliers often list this product but fulfill via Tier 1 sources, adding markup and lead time.

  • Tier 3 (Custom Synthesis): For orders >10g, custom synthesis from CROs (e.g., Wuxi AppTec, Pharmablock) is more cost-effective but requires 8–12 week lead times.

Cost Analysis (2024/2025 Estimates)

Pricing is volume-dependent and driven by the cost of the deuterated precursor (2-methylbutyric acid-d9).

QuantityEstimated Price Range (USD)AvailabilityLead Time
0.5 g $400 – $550In Stock (Specialists)1–3 Days
1.0 g $700 – $850In Stock (Specialists)1–3 Days
5.0 g $2,800 – $3,200Limited / Inquiry2–4 Weeks
Bulk (>10g) Custom QuoteMade to Order8–12 Weeks

Strategic Note: For routine LC-MS internal standard synthesis (e.g., making 2-methylbutyrylcarnitine-d9), a 0.5 g pack size is usually sufficient for thousands of assays due to the high sensitivity of modern mass spectrometers. Avoid over-purchasing; the reagent degrades over time even in storage.

Part 3: Sourcing Decision Framework

Use the following logic flow to determine the optimal sourcing path based on your experimental needs.

SourcingStrategy Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck SmallScale < 1 gram (R&D / Standards) QtyCheck->SmallScale LargeScale > 5 grams (Pilot / Production) QtyCheck->LargeScale StockCheck Check Specialist Inventories (CDN, CIL) SmallScale->StockCheck CustomSyn Request Custom Synthesis Quote LargeScale->CustomSyn StockCheck->CustomSyn Out of Stock PurityCheck Verify Enrichment (>98% D) StockCheck->PurityCheck In Stock CustomSyn->PurityCheck Purchase Execute Purchase Order PurityCheck->Purchase

Figure 1: Decision matrix for sourcing deuterated acyl chlorides, balancing lead time against cost.

Part 4: Technical Utilization Guide

Handling & Storage Protocol

This reagent is lachrymatory and corrosive . It reacts violently with water.[5]

  • Storage: Store at 4°C (or lower) in a tightly sealed container. Over-taping the cap with Parafilm is recommended to prevent moisture ingress.

  • Opening: Allow the bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture into the cold liquid.

  • Atmosphere: Always handle under a blanket of dry Nitrogen (

    
    ) or Argon.
    
Experimental Protocol: Derivatization of Amines/Alcohols

Objective: Synthesis of a d9-labelled amide or ester internal standard. Reaction Type: Nucleophilic Acyl Substitution (Schotten-Baumann conditions or Anhydrous).

Reagents:

  • Analyte (Amine or Alcohol)

  • 2-Methylbutyryl-d9 Chloride (1.2 equivalents)

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equivalents)

  • Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Workflow:

  • Preparation: In a clean, oven-dried reaction vial, dissolve the Analyte (1.0 eq) in anhydrous DCM.

  • Base Addition: Add TEA (1.5 eq). The solution may warm slightly.

  • Reagent Addition: Add 2-Methylbutyryl-d9 chloride (1.2 eq) dropwise at 0°C (ice bath) to control exotherm.

    • Why? Controlling temperature prevents the formation of side products and degradation of the acyl chloride.

  • Reaction: Allow to warm to room temperature and stir for 1–2 hours.

    • Monitoring: Check progress via TLC or LC-MS (looking for mass shift of +84 Da + 9 Da = +93 Da relative to H-form).

  • Quenching: Add a small amount of water or methanol to quench unreacted acyl chloride.

  • Workup: Wash the organic layer with 0.1 M HCl (to remove excess TEA) and then saturated

    
     (to remove acid byproducts). Dry over 
    
    
    
    .
  • Validation: Analyze the product by LC-MS. The target peak should show a mass shift of +9 Da compared to the unlabelled standard.

Mechanistic Pathway

ReactionMechanism R1 2-Methylbutyryl-d9 Chloride (Electrophile) Inter Tetrahedral Intermediate R1->Inter Nucleophilic Attack R2 Analyte (R-NH2 or R-OH) (Nucleophile) R2->Inter Nucleophilic Attack Base Base (TEA) (Proton Scavenger) Salt Triethylammonium Chloride (Salt Byproduct) Base->Salt Captures HCl Prod Deuterated Product (Amide/Ester) Inter->Prod Elimination of Cl- Inter->Salt

Figure 2: Mechanistic pathway for the acylation of nucleophiles using 2-Methylbutyryl-d9 chloride.

References

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 93697, 2-Methylbutanoyl chloride. Retrieved from [Link]

  • Jaochico, A., et al. (2019).[1] A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine.[1] Bioanalysis, 11(8), 741-753.[1] Retrieved from [Link]

Sources

Foundational

Introduction: The Isotopic Premium &amp; The Silent Hazard

Topic: Navigating the Hazards of Isotopically Labeled Reagents: A Master Guide to Deuterated Acyl Chloride Safety Content Type: Technical Safety & Handling Guide Audience: Synthetic Organic Chemists, DMPK Researchers, an...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Navigating the Hazards of Isotopically Labeled Reagents: A Master Guide to Deuterated Acyl Chloride Safety Content Type: Technical Safety & Handling Guide Audience: Synthetic Organic Chemists, DMPK Researchers, and Laboratory Safety Officers.

Deuterated acyl chlorides (e.g., Acetyl Chloride-d3, Benzoyl Chloride-d5) are critical electrophiles used to introduce stable isotopic labels into metabolic tracers and pharmaceutical candidates. While their chemical reactivity mirrors their non-deuterated analogs, their handling demands a higher tier of rigor.

The primary risk is not just safety, but economic and scientific integrity . A single exposure to atmospheric moisture triggers hydrolysis, releasing deuterium chloride (DCl) gas and destroying the isotopic purity of the reagent. This guide synthesizes regulatory safety data with practical, field-proven handling protocols to protect both the researcher and the molecule.

Hazard Identification: The Hydrolysis Cascade

The core hazard of any acyl chloride is its violent reaction with water. For deuterated variants, this presents a dual threat: acute toxicity to the operator and immediate degradation of the expensive isotope.

The Mechanism of Danger: Upon contact with moisture (even ambient humidity), the electrophilic carbonyl carbon undergoes nucleophilic attack by water. This is an exothermic process that instantly releases DCl gas—a corrosive lachrymator that causes severe respiratory and ocular damage.

Graphviz Diagram: The Hydrolysis Hazard Cascade This diagram illustrates the chemical pathway that converts a stable reagent into a toxic gas and a degraded acid.

HydrolysisCascade Reagent Deuterated Acyl Chloride (R-COCl) Intermediate Tetrahedral Intermediate (Unstable) Reagent->Intermediate Nucleophilic Attack Moisture Atmospheric Moisture (H2O / D2O) Moisture->Intermediate Products Deuterated Acid (R-COOD) + DCl Gas Intermediate->Products Collapse & Elimination Consequence Respiratory Burns & Reagent Destruction Products->Consequence Exothermic Release

Caption: Figure 1. The irreversible hydrolysis pathway. Note that DCl gas possesses identical toxicity profiles to HCl but represents a significant loss of isotopic material.

Interpreting the SDS: GHS Classifications & Isotopic Nuances

While the Safety Data Sheet (SDS) for a deuterated compound often mirrors its hydrogen-based parent, specific distinctions in regulatory reporting and physical properties exist.

Table 1: Comparative Hazard Profile (Acetyl Chloride vs. Acetyl Chloride-d3)

FeatureStandard Acetyl Chloride (CH₃COCl)Deuterated Acetyl Chloride-d3 (CD₃COCl)Implications for Research
GHS Signal Word DANGER DANGER Treat with equal caution.
Skin Corrosion Category 1B (Causes severe burns)Category 1B (Causes severe burns)Full PPE (Nitrile + Lab Coat) is non-negotiable.
Water Reactivity Reacts violently with water (EUH014)Reacts violently with water (EUH014)DCl gas is evolved. DCl is chemically identical to HCl in toxicity but creates unique NMR signals.
Flammability Flash Point: 5°C (41°F)Flash Point: ~5°C (41°F)Store in flammables cabinet; ground all transfer equipment.
Boiling Point 52°C52°CHigh vapor pressure; use only in a fume hood.
Molecular Weight 78.50 g/mol 81.52 g/mol CRITICAL: Adjust stoichiometry calculations for the heavier isotope (Mass Shift +3).

Expert Insight: Do not rely solely on the "smell test." Acyl chlorides are lachrymators (tear agents). If you can smell it or your eyes are stinging, you have already been exposed to a hazardous concentration of DCl gas.

Advanced Handling Protocols: Self-Validating Systems

To ensure safety and isotopic integrity, you must utilize an Inert Atmosphere Transfer System . Open-air pouring is strictly prohibited.[1]

Protocol A: The "Double-Needle" Cannula Transfer

Best for volumes >10 mL where syringe transfer is risky.

  • Preparation: Oven-dry all glassware (receiving flask, addition funnel) for >4 hours at 120°C. Cool under a stream of dry Nitrogen or Argon.

  • The Septum Seal: Cap the reagent bottle with a fresh, chemically resistant septum (PTFE-lined). Secure with a copper wire or parafilm.

  • Positive Pressure: Insert a gas inlet needle (connected to an inert gas manifold) into the reagent bottle above the liquid level. This pressurizes the headspace.

  • The Transfer: Insert a double-ended cannula (stainless steel or PTFE). Push one end into the liquid reagent and the other into the receiving flask (which must also be vented to a bubbler).

  • Self-Validation: Watch the bubbles in the oil bubbler. A steady flow indicates positive pressure is maintained, preventing back-suction of air.

Protocol B: Syringe Transfer (Volumes <10 mL)

Best for small-scale metabolic tracer synthesis.

  • Purge: Flush a gas-tight glass syringe with Nitrogen 3 times.

  • Draw: Insert needle through the septum. Invert bottle. Draw liquid slowly to avoid cavitation (bubbles).

  • Transport: If moving the syringe outside the hood (not recommended), cap the needle tip with a rubber stopper immediately.

Graphviz Diagram: The Inert Transfer Workflow This logic flow ensures no step is missed during the critical transfer phase.

TransferProtocol Start Start: Reagent Transfer CheckGlass Is Glassware Oven-Dried? Start->CheckGlass Dry Dry & Purge with Argon/N2 CheckGlass->Dry No Setup Equip Septa & Gas Lines CheckGlass->Setup Yes Dry->Setup Pressure Establish Positive Pressure (Check Bubbler) Setup->Pressure Transfer Perform Cannula/Syringe Transfer Pressure->Transfer Quench Quench Residuals on Needle Transfer->Quench

Caption: Figure 2. Decision matrix for inert atmosphere transfer. Note the "Check Bubbler" step as a self-validating safety control.

Emergency Response & Waste Disposal

The Golden Rule: Never add water to the acyl chloride.[1][2] This causes a "steam explosion" of acid gas.

Spill Management:

  • Evacuate: If the spill is >50 mL outside a hood, evacuate the lab immediately.

  • Containment: For small spills in the hood, cover with dry sand or vermiculite. Do not use paper towels (they may ignite due to heat of reaction).

  • Neutralization (Quenching):

    • Prepare a beaker of 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) in ice water.

    • Add the contaminated sand/absorbent slowly to this basic solution.

    • Verify pH is neutral (pH 7) before disposal as aqueous chemical waste.

First Aid:

  • Inhalation: Move to fresh air immediately. DCl causes delayed pulmonary edema; medical observation is recommended even if symptoms subside.

  • Skin/Eye Contact: Flush with water for 15 minutes.[3] Do not use neutralization agents (like vinegar or baking soda) on the eyes; use pure water or saline.

Analytical Verification (Quality Control)

Before using the reagent in a critical step, verify its integrity.[4] Hydrolysis results in the formation of deuterated carboxylic acid, which acts as an impurity.

  • H-NMR (Proton NMR):

    • Expectation: Acetyl Chloride-d3 should be "silent" in the methyl region (no peak at ~2.7 ppm).

    • Failure Mode: Appearance of a broad singlet at ~11-12 ppm indicates carboxylic acid formation (hydrolysis has occurred).

  • C-NMR (Carbon NMR):

    • Expectation: The carbonyl carbon will appear ~170 ppm. The methyl carbon will appear as a septet (due to coupling with 3 deuterium atoms, spin=1).

References

  • PubChem (NIH). (2025). Compound Summary: Benzoyl chloride-d5. Retrieved from [Link]

  • Syracuse University EHS. (n.d.). Standard Operating Procedure: Water Reactive Chemicals. Retrieved from [Link]

  • Gov.uk. (2024). Hydrogen chloride: Toxicological overview. Retrieved from [Link]

  • Chemistry Steps. (2020). Reactions of Acid Chlorides with Nucleophiles. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Protocol for the Synthesis and Analytical Validation of 2-Methylbutyryl-L-carnitine-d9

Executive Summary & Clinical Relevance In the realm of expanded newborn screening (NBS) and metabolic profiling, acylcarnitines serve as critical diagnostic biomarkers for fatty acid oxidation disorders and organic acide...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Clinical Relevance

In the realm of expanded newborn screening (NBS) and metabolic profiling, acylcarnitines serve as critical diagnostic biomarkers for fatty acid oxidation disorders and organic acidemias[1]. Specifically, 2-methylbutyrylcarnitine (a C5-acylcarnitine) is the primary diagnostic indicator for Short/Branched-Chain Acyl-CoA Dehydrogenase Deficiency (SBCADD)[2].

However, the quantification of C5-acylcarnitines via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a significant analytical challenge: 2-methylbutyrylcarnitine is isobaric with isovalerylcarnitine (biomarker for Isovaleric Acidemia) and pivaloylcarnitine (an exogenous artifact derived from pivalate-conjugated antibiotics)[3][4]. To achieve baseline chromatographic separation and absolute quantification without isotopic cross-talk, the use of stable isotope-labeled internal standards is mandatory. Synthesizing 2-Methylbutyryl-L-carnitine-d9 provides a +9 Da mass shift, establishing a distinct Multiple Reaction Monitoring (MRM) channel that is completely free from endogenous interference[2][5].

Mechanistic Grounding: The Origin of the Biomarker

2-Methylbutyrylcarnitine is a direct byproduct of branched-chain amino acid (BCAA) catabolism. When the degradation of L-isoleucine is halted due to an enzymatic block at the short/branched-chain acyl-CoA dehydrogenase step, accumulating 2-methylbutyryl-CoA is transesterified to L-carnitine by carnitine acyltransferases (CPT/CRAT) to prevent mitochondrial toxicity, exporting the acylcarnitine into the bloodstream[1].

MetabolicPathway Ile L-Isoleucine KMV alpha-Keto-beta-methylvalerate Ile->KMV BCAT MBCoA 2-Methylbutyryl-CoA KMV->MBCoA BCKDC MBCarn 2-Methylbutyrylcarnitine (SBCADD Biomarker) MBCoA->MBCarn CPT / CRAT

Figure 1: L-Isoleucine degradation pathway forming 2-methylbutyrylcarnitine.

Chemical Synthesis Protocol

The synthesis of stable isotope-labeled acylcarnitines relies on the highly efficient esterification of L-carnitine using an activated acyl chloride in a strong acidic environment[6][7].

Materials Required
  • Isotope Precursor: 2-Methylbutyric acid-d9 (Isotopic purity ≥98 atom % D)

  • Activating Agent: Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Substrate: L-Carnitine hydrochloride

  • Solvent: Trifluoroacetic acid (TFA)

  • Precipitation Agent: Cold diethyl ether

Step-by-Step Methodology & Causality

Step 1: Generation of 2-Methylbutyryl chloride-d9

  • In a dry, argon-purged round-bottom flask, add 2-Methylbutyric acid-d9.

  • Add a molar excess of thionyl chloride (SOCl₂) dropwise.

  • Incubate the mixture under continuous stirring at 70°C for 4 hours[1].

  • Causality: Carboxylic acids are relatively unreactive toward the sterically hindered secondary hydroxyl group of L-carnitine. Thionyl chloride converts the acid into a highly electrophilic acyl chloride, driving the subsequent esterification to completion[7]. Excess SOCl₂ is evaporated under a stream of nitrogen.

Step 2: Acylation of L-Carnitine

  • Dissolve L-Carnitine hydrochloride in pure Trifluoroacetic acid (TFA).

  • Add the freshly prepared 2-Methylbutyryl chloride-d9 dropwise to the TFA solution.

  • Stir the reaction mixture at 70°C in the dark under argon for 4 hours, followed by room temperature incubation for 16 hours[7].

  • Causality: L-carnitine is a zwitterionic compound that is highly insoluble in standard non-polar organic solvents. TFA is chosen because it acts as a strong, non-nucleophilic acid that protonates the carboxylate group of carnitine, solubilizing it completely without competing with the acyl chloride for the esterification site[6][7].

Step 3: Precipitation and Purification

  • Cool the reaction mixture to 0°C.

  • Add a 10-fold volume excess of ice-cold diethyl ether. A white precipitate will form immediately.

  • Filter the precipitate and wash three times with cold diethyl ether[1][7].

  • Dry the resulting 2-Methylbutyryl-L-carnitine-d9 chloride salt under high vacuum.

  • Causality: Acylcarnitines are highly polar salts. The introduction of a non-polar solvent like diethyl ether abruptly decreases the dielectric constant of the medium, forcing the acylcarnitine to precipitate. Conversely, unreacted fatty acids, residual acyl chlorides, and the TFA solvent remain highly soluble in the ether layer, allowing for rapid, chromatography-free purification[1].

SynthesisWorkflow Step1 2-Methylbutyric acid-d9 + SOCl2 (70°C, 4h) Step2 2-Methylbutyryl chloride-d9 (Reactive Intermediate) Step1->Step2 Step3 L-Carnitine HCl in TFA (Dropwise Addition) Step2->Step3 Step4 Acylation Reaction (70°C for 4h, RT for 16h) Step3->Step4 Step5 Precipitation (Cold Diethyl Ether) Step4->Step5 Step6 2-Methylbutyryl-L-carnitine-d9 Chloride Salt Step5->Step6

Figure 2: Step-by-step chemical synthesis workflow for 2-Methylbutyryl-L-carnitine-d9.

Analytical Validation (Self-Validating System)

To ensure the synthesized compound is structurally accurate and suitable for NBS, it must be validated via LC-MS/MS. Acylcarnitines undergo a characteristic fragmentation pattern in positive electrospray ionization (ESI+), yielding a prominent product ion at m/z 85.0. This fragment is formed by the neutral loss of the acyl chain and the trimethylamine group[1][8].

The synthesized d9-isotopologue must demonstrate a +9 Da shift in the precursor ion compared to the unlabeled standard, while still producing the identical m/z 85.0 product ion[2][5].

Quantitative Mass Spectrometry Parameters
ParameterValue
Compound Name 2-Methylbutyryl-L-carnitine-d9 chloride
Chemical Formula (Cation) C₁₂H₁₅D₉NO₄⁺
Monoisotopic Mass (Cation) 255.23 Da
Precursor Ion (Underivatized) m/z 255.2
Product Ion (Underivatized) m/z 85.0
Precursor Ion (Butyl Ester Derivatized) m/z 311.2
Product Ion (Butyl Ester Derivatized) m/z 85.0
Collision Energy (CE) 15 - 25 eV (Optimized per instrument)

Validation Criteria: The compound is deemed pure and successfully synthesized if LC-MS/MS analysis yields a single chromatographic peak at the expected retention time for C5-acylcarnitines, with the exclusive MRM transition of 255.2 → 85.0 (underivatized) or 311.2 → 85.0 (butyl ester)[2].

References

  • Heart-Type Fatty Acid Binding Protein Binds Long-Chain Acylcarnitines and Protects against Lipotoxicity. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF58GVtVRq6_YnGOT2L65tcbnvWRx_V-qAhPrWmpxJAp73Y652opDa4nEyO04vnPQtiKs3WAaJdAlRI3hqbZcU_3f9q0wiF3nxORnqq2a-jROf56Yxk2fzkhXUK4CHeCBVPkfs=]
  • Long-Chain Acylcarnitines Decrease the Phosphorylation of the Insulin Receptor at Tyr1151 Through a PTP1B-Dependent Mechanism. MDPI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqKRjJ8wH0DZ3fgnD1gQIhRpgehL9YpEQoMxNMZGJPtzkXeSwkzf-l0LX3k4DsmNWzpWZ-Bc7PojVEB4FKE_Mmt46JR4trGZ2Ap8oUEetI4ZCZmquneAVT7pJQGCWYjvUBihDp]
  • An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues. PMC / NIH.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVeYlUx-6dhUkImHh9XqludxxfZygYp0bTZz3nv5Gmyouiw5yBDqI0DOojDjOLJNalxWGhWOaKhatJH0-pZvaC5mYxqeo_IEAm2ngwgbaTnFHuMxKwjFi-s-pk2W31lhsiiCH_IV5gBcKrww4=]
  • Measurement of isobaric c5 acylcarnitines in dried blood spots using QSight 225 MD UHPLC mass spectrometer. Revvity.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7okmoqKLk2kO08d7s7mgAGKipVTFNwW64d7HxnNdHGK-LXTA7q14cIqf7QkbZ19PU5L2AEpx2pYzIbsW9ZCjdZ-r0qoYoGB9kWw5V5Bd270zWmbF7RmD2KFUh9YNY_UTSXBUwckNWDbLbAmxkgpFHVCPGfbtb_YerymBYjbGGBFKxDVMmwSY_9bY=]
  • MS/MS Screening Standards. Chemie Brunschwig.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEPb2z0VXqMxl0-t67dr7Wn_U0a4e9FYfW7ZUisSsPn-JleS9GByDY0okcnYjuAkmZQVb8VaS8yUOWswia0D4Akfg0zCZcmj9pgjU3D_1zKM_yizYGV-9Im5uGr_QXGNjCeDvxh7GTxmaEb6qdK3HxvLjb6GJopNY8uCEjNzJjZI0-B7SZo3HFn-xOXU3ilLnaCfQ==]
  • Reducing the False-Positive Rate for Isovalerylcarnitine in Expanded Newborn Screening: The Application of a Second-Tier. SciELO.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFCBPv8MGi9Yd09iuvUyo2f_7p3D00pVo44eScu7knZo3BTi3LyTGqAxQ4-3oypUT4IDV4QJLBHq8gTY4OIiZYdARZqbNBIq3Bg2i6FOvR7hTqZIVeY0hkmw7un2KhNvTqmo_HpJMwAjoW9LPf2wyB1kgHtlIsZdL6_Ei4LjW2YcJ59Z7ZouA==]
  • A Simple Flow Injection Analysis–Tandem Mass Spectrometry Method to Reduce False Positives of C5-Acylcarnitines Due to Pivaloylcarnitine Using Reference Ions. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYslgR4m10RveLw71KTljqLMLw3UGnOXTGW9ynrOp2JMD_-zaUfefCjhHZc_7mHW7NM2mpeRQzZAuVDHRll27VCbkKX3tXb6ZgDdzXQAq4G4PS-TyXr8kVq5JjFuP2i8ZjWPDoOAYIBL2Guz7O9Sj6DKtHNUNO4vAzFOHlQUStuN-Xc6ZcAohbiWJwtO9KmqFRDUqC8tL7wilUj9iJgXWD65w-PSVPDeiYUxBwQiFMYibvm3yc166v8iVyDKPv_blR99obgY6lli2skdnrCp9nmzsvqViEyrZMRAYZh1puATcTjlkUwlLmpJbYoePJaq6_U6ecQOhbui5m9XuDLZBK5CtV8Zz7eL7lu319]

Sources

Application

Application Note: High-Sensitivity Metabolomic Profiling Using 2-Methylbutyryl-d9 Chloride

Abstract This guide details the application of 2-Methylbutyryl-d9 chloride as a dual-function derivatization reagent for Liquid Chromatography-Mass Spectrometry (LC-MS). While native small-molecule metabolites (amines, p...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide details the application of 2-Methylbutyryl-d9 chloride as a dual-function derivatization reagent for Liquid Chromatography-Mass Spectrometry (LC-MS). While native small-molecule metabolites (amines, phenols, alcohols) often suffer from poor retention on Reverse Phase (RP) columns and low ionization efficiency, acylation with 2-methylbutyryl chloride resolves these issues by increasing hydrophobicity. Furthermore, the utilization of the stable isotope-labeled (d9 ) variant enables Differential Isotope Labeling (DIL) . This protocol describes a self-validating workflow where biological samples are labeled with the "light" (d0) reagent and reference standards or comparative samples are labeled with the "heavy" (d9) reagent, allowing for precise relative quantification and noise reduction in complex matrices.

Introduction & Scientific Rationale

The Challenge: Polar Metabolites

Many bioactive metabolites (amino acids, polyamines, neurotransmitters) are highly polar.[1] In standard C18 LC-MS workflows, they elute in the void volume, leading to:

  • Ion Suppression: Co-elution with salts and matrix components.

  • Poor Peak Shape: Tailing and sensitivity loss.

  • Quantification Errors: High matrix variability between samples.

The Solution: 2-Methylbutyryl Derivatization

Reacting these analytes with 2-Methylbutyryl chloride (


) introduces a hydrophobic acyl chain.
  • Chromatographic Effect: The added lipophilicity shifts retention times (RT) significantly later, away from the solvent front.

  • Ionization Effect: The reaction blocks zwitterionic sites (e.g., converting amines to amides), often improving protonation efficiency in ESI(+) mode.

The "d9" Advantage: Differential Isotope Labeling (DIL)

By using 2-Methylbutyryl-d9 chloride (where all 9 alkyl hydrogens are deuterated), we create a mass-shifted tag (+9 Da per functional group). This enables a ratiometric analysis:

  • Sample A (Control): Derivatized with Light (d0) reagent.

  • Sample B (Treated): Derivatized with Heavy (d9) reagent.

  • Mix 1:1: Analyze simultaneously.

Result: Every real metabolite appears as a "doublet" pair in the mass spectrum. The d0/d9 peak area ratio provides the relative concentration, automatically correcting for matrix effects and injection variability.

Chemical Basis & Mechanism[2][3]

The reaction is a nucleophilic acyl substitution. The 2-methylbutyryl chloride reacts with nucleophiles (Primary/Secondary Amines, Phenols, and Thiols) under basic conditions.

Reaction Scheme

The base (Triethylamine or Pyridine) is critical to scavenge the HCl byproduct, driving the equilibrium forward and preventing acid-catalyzed hydrolysis.

ReactionMechanism Reactants Nucleophile (R-NH2 / R-OH) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Reagent 2-Methylbutyryl-d9 Chloride Reagent->Intermediate Products Derivatized Analyte (Amide/Ester) Intermediate->Products Elimination of Cl- Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: Nucleophilic addition-elimination mechanism.[2] The d9-label remains on the acyl chain of the final product.

Materials & Reagents

ComponentSpecificationPurpose
Reagent A 2-Methylbutyryl chloride (d0)Labeling "Light" samples
Reagent B 2-Methylbutyryl-d9 chloride Labeling "Heavy" samples/standards
Solvent Anhydrous Acetonitrile (ACN)Reaction medium (Must be dry!)
Catalyst/Base Triethylamine (TEA) or PyridineHCl Scavenger
Quench 10 mM Ammonium Acetate / 0.1% Formic AcidStop reaction & hydrolysis
Equipment SpeedVac / Nitrogen EvaporatorDrying samples completely

CRITICAL: Acyl chlorides are moisture-sensitive. Store in a desiccator at -20°C. Allow to warm to room temperature before opening to prevent condensation.

Experimental Protocol

Workflow Overview

Workflow cluster_0 Sample Preparation cluster_1 Derivatization (Parallel) cluster_2 Analysis S1 Biological Sample (Plasma/Urine) S2 Protein Precipitation (MeOH/ACN) S1->S2 S3 Dry to Completeness (SpeedVac) S2->S3 D1 Add d0-Reagent + TEA S3->D1 Control Samples D2 Add d9-Reagent + TEA S3->D2 Treated/Std Samples Inc Incubate 30 min @ 30°C D1->Inc D2->Inc Mix Mix d0 & d9 Samples (1:1 Ratio) Inc->Mix LCMS LC-MS/MS Analysis Mix->LCMS

Figure 2: Parallel derivatization workflow for differential isotope labeling.

Detailed Step-by-Step Procedure

Step 1: Sample Extraction & Drying

  • Aliquot 50 µL of plasma/urine.

  • Add 200 µL cold Methanol (to precipitate proteins). Vortex 30s. Centrifuge at 14,000 x g for 10 min.

  • Transfer supernatant to a fresh glass vial.

  • Crucial: Evaporate to complete dryness using a SpeedVac or Nitrogen stream. Residual water will hydrolyze the reagent immediately.

Step 2: Derivatization Reaction

  • Prepare Reaction Solution : Mix Acetonitrile : Pyridine : 2-Methylbutyryl chloride (d0 or d9) in a ratio of 80:15:5 (v/v/v) . Prepare fresh immediately before use.

  • Add 50 µL of Reaction Solution to the dried sample residue.

  • Vortex vigorously for 30 seconds.

  • Incubate at 30°C for 30 minutes (or Room Temp for 45 mins). Capping is essential to prevent evaporation of the solvent.

Step 3: Quenching & Reconstitution [3]

  • Add 50 µL of water (or 10 mM Ammonium Acetate) to quench the excess acyl chloride.

  • Vortex and let stand for 5 minutes.

  • (Optional) Evaporate again if concentrating, or dilute directly with Mobile Phase A (0.1% Formic Acid in Water) to the desired volume (e.g., 200 µL).

  • For DIL Experiments: Mix the d0-labeled sample and d9-labeled sample 1:1 in the autosampler vial.

LC-MS/MS Method Parameters

Chromatography (UHPLC)
  • Column: C18 Reverse Phase (e.g., Waters HSS T3 or Phenomenex Kinetex), 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: Water + 0.1% Formic Acid.[4]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

Time (min)% BDescription
0.05Initial Hold
1.05Start Gradient
8.095Elution of hydrophobic derivatives
10.095Wash
10.15Re-equilibration
13.05End
Mass Spectrometry (Source Conditions)
  • Mode: ESI Positive (Derivatization adds amide/ester groups which protonate well).

  • Source Temp: 450°C.

  • Capillary Voltage: 3.5 kV.

MRM Transition Setup (Example)

When setting up the method, you must account for the mass shift.

  • Mass Shift: +84.06 Da (d0 addition) vs +93.11 Da (d9 addition).

  • Net Difference: 9.05 Da per derivatization site.

AnalyteNative Mass (M+H)d0-Derivative (M+H)d9-Derivative (M+H)
Phenylalanine 166.1250.2259.2
Tyramine 138.1306.2 (Di-labeled)324.2 (Di-labeled)
Leucine 132.1216.2225.2

*Note: Tyramine has an amine and a phenol; both will react, resulting in a 2x mass shift (+18 Da difference).

Data Analysis & Validation

Identification (The "Twin Peak" Rule)

In a DIL experiment (1:1 mix), true metabolites are identified by searching for peak pairs co-eluting at the same retention time but separated by exactly


 (where 

is the number of functional groups).
  • Singlet peaks are likely contaminants or artifacts.

  • Doublet peaks are validated metabolites.

Calculation


This ratio is normalized. If the Reference (d9) is a pooled sample of all study subjects, this ratio represents the "fold change" relative to the population average.
Self-Validation Checklist
  • Retention Time Shift: Did the analyte move from the void volume (0.5 - 1.0 min) to the gradient region (3.0 - 8.0 min)?

  • Mass Accuracy: Is the mass difference exactly 9.05 Da?

  • Blank Check: Inject a blank derivatized with d9 only. It should show NO signal at the d0 mass (verifying isotopic purity).

Troubleshooting

IssueProbable CauseSolution
Low Yield / No Signal Water in sample/solventEnsure samples are lyophilized/SpeedVac dried. Use anhydrous ACN.
Incomplete Reaction pH too low (Acidic)Ensure excess Pyridine/TEA is added (Base > Acid chloride).
Column Clogging Precipitated saltsThe reaction produces TEA-HCl salts. Ensure high aqueous dilution or centrifugation before injection.
Peak Splitting Isomers2-Methylbutyryl has a chiral center. If using racemic reagent on chiral analytes, diastereomers may separate. Use (S)-2-methylbutyryl chloride if chiral purity is required.

References

  • Guo, K. & Li, L. (2009). Differential 12C-/13C-isotope labeling derivatization method for metabolomics profiling of human plasma. Analytical Chemistry, 81(10), 3919–3932.

  • Han, J. et al. (2013). Isotope-labeling derivatization for LC-MS/MS based metabolomics. Metabolomics, 9, 1153-1165.

  • Wong, J. et al. (2016). Review of chemical derivatization in mass spectrometry-based metabolomics. Journal of Chromatography B, 1026, 64-82.

  • Sigma-Aldrich. 2-Methylbutyryl chloride Product Specification.

Sources

Method

Application Note: Precision Acylation of Amines with Deuterated 2-Methylbutyryl Chloride

Topic: Acylation of Amines using Deuterated 2-Methylbutyryl Chloride Content Type: Detailed Application Note & Protocol Abstract This guide details the protocol for the N-acylation of primary and secondary amines using d...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Acylation of Amines using Deuterated 2-Methylbutyryl Chloride Content Type: Detailed Application Note & Protocol

Abstract This guide details the protocol for the N-acylation of primary and secondary amines using deuterated 2-methylbutyryl chloride (2-methylbutanoyl chloride). This reaction is critical in the synthesis of stable isotope-labeled internal standards and the development of deuterated drugs ("heavy drugs") designed to improve metabolic stability by attenuating CYP450-mediated oxidation or acyl-glucuronidation. Due to the high cost and stereochemical sensitivity of deuterated chiral reagents, this protocol prioritizes atom economy, retention of isotopic purity, and prevention of racemization.

Introduction & Strategic Rationale

The Role of the 2-Methylbutyryl Group

The 2-methylbutyryl moiety appears in various bioactive natural products (e.g., polyketides, lovastatin side chains) and synthetic pharmacophores. In drug metabolism, the methine proton at the


-position (C2) and the terminal methyl groups are common sites of metabolic attack.
  • Metabolic Blocking: Replacing Hydrogen with Deuterium (D) at the C2 position can significantly reduce the rate of racemization or hydrolysis in vivo due to the Primary Kinetic Isotope Effect (KIE).

  • Stereochemistry: 2-Methylbutyryl chloride possesses a chiral center at C2. Acylation protocols must be rigorously controlled to prevent racemization, which can occur via enolization or ketene intermediates—a risk heightened when the

    
    -proton is substituted with deuterium (though C-D bonds are stronger, the mechanism remains a threat to isotopic integrity if exchange occurs).
    
Critical Challenges with Deuterated Reagents

Working with deuterated acid chlorides presents unique challenges compared to standard acylations:

  • Cost: Deuterated reagents are orders of magnitude more expensive; hydrolysis due to moisture is an unacceptable loss.

  • Isotopic Scrambling: If the deuterium label is at the

    
    -position, basic conditions can promote enolization. If the reaction medium contains exchangeable protons (e.g., trace water, protic impurities), the deuterium label can be "washed out," yielding a product with lower isotopic enrichment.
    

Chemical Mechanism & Control[1][2][3]

The reaction follows a Nucleophilic Acyl Substitution pathway.[1][2] However, the presence of the


-proton (or deuteron) allows for a competing elimination pathway forming a ketene intermediate, which is the primary vector for racemization.
Mechanism Diagram

The following diagram illustrates the desired pathway versus the racemization risk.

AcylationMechanism Start Deuterated 2-Methylbutyryl Chloride (Chiral) Tetra Tetrahedral Intermediate Start->Tetra Nucleophilic Attack Ketene Ketene Intermediate (Achiral/Planar) Start->Ketene Alpha-Deprotonation (Base induced) Amine Amine (R-NH2) Amine->Tetra Base Base (DIPEA/TEA) Product Deuterated Amide (Retained Stereochem) Tetra->Product Elimination of Cl- Racemic Racemic/Scrambled Product Ketene->Racemic Amine Attack (Non-stereoselective)

Figure 1: Reaction mechanism highlighting the direct substitution pathway vs. the base-induced ketene pathway that leads to racemization.

Materials & Equipment

Reagents
  • Deuterated 2-Methylbutyryl Chloride: (e.g.,

    
    -labeled or 
    
    
    
    -
    
    
    labeled). Store under Argon/Nitrogen at -20°C.
  • Amine Substrate: Must be dried. If salt form (e.g., HCl salt), requires extra base equivalents.

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[3] Must be anhydrous (water < 50 ppm).

  • Base: Diisopropylethylamine (DIPEA) or Triethylamine (TEA). DIPEA is preferred due to steric bulk, reducing the rate of

    
    -proton abstraction (ketene formation) relative to nucleophilic scavenging.
    
Equipment
  • Flame-dried or oven-dried glassware (Schlenk flask or sealed reaction vial).

  • Inert gas line (Argon or Nitrogen).

  • Syringes with long needles for anhydrous transfer.

Experimental Protocol: Anhydrous Acylation

This protocol is optimized for high-value deuterated reagents , ensuring maximum yield and minimal hydrolysis.

Step-by-Step Methodology

1. Preparation (Inert Atmosphere)

  • Flame-dry a 10 mL round-bottom flask equipped with a magnetic stir bar.

  • Cool to room temperature under a stream of Argon.

  • Cap with a rubber septum.

2. Solubilization

  • Add the Amine (1.0 equiv, e.g., 1.0 mmol) to the flask.

  • Add Anhydrous DCM (concentration ~0.1 M to 0.2 M).

  • Add DIPEA (1.2 equiv for free base amines; 2.2 equiv if amine is a salt).

  • Note: If the amine is valuable, use a slight excess of the acid chloride. If the deuterated acid chloride is the limiting reagent, use 1.2 equiv of Amine.

3. Controlled Addition (The Critical Step)

  • Cool the reaction mixture to 0°C (Ice/Water bath). Low temperature minimizes racemization.

  • Dissolve Deuterated 2-Methylbutyryl Chloride (1.1 equiv) in a separate dry vial with a minimal amount of anhydrous DCM.

  • Add the acid chloride solution dropwise over 5–10 minutes via syringe.

    • Why? Exothermic addition can cause local heating, promoting ketene formation.

4. Reaction & Monitoring

  • Allow the mixture to stir at 0°C for 30 minutes, then slowly warm to Room Temperature (RT).

  • Stir at RT for 1–3 hours.

  • Checkpoint: Monitor by TLC or LC-MS.

    • TLC:[1] Stain with Ninhydrin (for unreacted amine) or UV/Iodine.

    • LC-MS: Check for the mass of the deuterated product. Ensure no "M-1" peaks (indicating D/H exchange) are dominant.

5. Workup (Quench)

  • Quench the reaction by adding saturated NaHCO₃ (aqueous).[1] This neutralizes HCl and hydrolyzes any excess acid chloride.

  • Extract with DCM (3 x 10 mL).

  • Wash combined organics with 0.1 M HCl (to remove unreacted amine/DIPEA) and then Brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification & Analysis

Purification[4][7][8]
  • Flash Chromatography: Silica gel using Hexanes/Ethyl Acetate gradient.

  • Note: Deuterated compounds often have slightly different retention times than non-deuterated analogs on HPLC, but usually co-elute on standard flash columns.

Analytical Validation
  • ¹H-NMR:

    • Confirm the absence of peaks corresponding to the deuterated positions.

    • Example: If using

      
      -
      
      
      
      -2-methylbutyryl chloride, the multiplet at ~2.3-2.5 ppm (methine CH) should be absent or significantly reduced.
  • HRMS (High-Res Mass Spec): Confirm isotopic incorporation pattern.

  • Chiral HPLC: If the reagent was a single enantiomer (e.g., (S)-2-methylbutyryl chloride), analyze the amide on a Chiralpak AD-H or OD-H column to quantify Enantiomeric Excess (ee%).

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Hydrolysis of Acid ChlorideEnsure solvents are anhydrous; check Argon line; flame-dry glassware.[2]
Racemization High Temp or Excess BaseKeep reaction at 0°C longer; switch from TEA to DIPEA; reduce base equivalents.
Deuterium Loss (Scrambling) Exchange with adventitious waterStrictly anhydrous conditions; avoid protic solvents in workup until quench.
Incomplete Reaction Steric HindranceIf amine is bulky, add catalytic DMAP (0.1 equiv) – Warning: DMAP increases racemization risk.

Workflow Visualization

Workflow Prep Preparation Flame-dry glassware Argon Atmosphere Mix Substrate Solution Amine + DIPEA + DCM Cool to 0°C Prep->Mix Add Addition Dropwise addn of Deuterated Acid Chloride Mix->Add React Reaction Stir 0°C -> RT (1-3 Hours) Add->React Check QC Checkpoint TLC / LC-MS React->Check Check->React Incomplete Quench Workup Sat. NaHCO3 Quench Extraction (DCM) Check->Quench Complete Pure Purification Flash Chromatography Quench->Pure

Figure 2: Operational workflow for the anhydrous acylation protocol.

Safety & Handling

  • Corrosive: Acid chlorides react violently with water to release HCl gas. Handle in a fume hood.

  • Lachrymator: Vapors are irritating to eyes and respiratory tract. Wear safety goggles and gloves.[4]

  • Storage: Deuterated reagents are hygroscopic. Store in a desiccator or glovebox.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.
  • Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018). Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(7), 1758–1784. Link

  • Gant, T. G. (2014). Using Deuterium in Drug Discovery: Leaving the Label in the Drug. Journal of Medicinal Chemistry, 57(9), 3595–3611. Link

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Discussion on racemization of chiral acid chlorides via ketenes).
  • BenchChem. (2025).[1] Reaction of 1-Chloroethyl 2-methylpropanoate with Amines. Application Notes. Link

Sources

Application

Preparation of deuterium-labeled fragrance standards

Title: Application Note: Design, Synthesis, and Validation of Deuterium-Labeled Fragrance Standards Executive Summary Deuterium-labeled volatile organic compounds (VOCs) are indispensable tools in modern analytical chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Application Note: Design, Synthesis, and Validation of Deuterium-Labeled Fragrance Standards

Executive Summary

Deuterium-labeled volatile organic compounds (VOCs) are indispensable tools in modern analytical chemistry and fragrance science. Traditionally, their primary role has been as internal standards for the absolute quantification of fragrance allergens in complex matrices (e.g., cosmetics, environmental water) via Isotope Dilution Mass Spectrometry (IDMS)[1]. Because deuterated analogues co-elute with their native counterparts but offer a distinct mass shift, they perfectly correct for matrix effects, ion suppression, and variable extraction recoveries[2].

Beyond analytical quantification, recent innovations in fragrance chemistry have proposed hydrogen/deuterium (H/D) exchange as a mechanism to physically modulate the volatility of perfume constituents. For example, the deuteration of ambrox has been investigated as a strategy to increase its molecular weight, thereby reducing volatility and extending the shelf-life and long-term scent of fine perfumes[3]. Furthermore, deuterated monoterpene ketones like menthone and pulegone serve as critical substrates in stereoselective biogenetic and metabolic studies[4].

Mechanistic Rationale for Deuteration Strategies

The synthesis of a deuterated fragrance must yield a product with high isotopic purity (>98% D) while maintaining the exact stereochemical integrity of the native molecule. The choice of synthetic route is dictated by the target molecule's functional groups:

  • Selective Catalytic Deuteration (e.g., d2-Linalool): For unsaturated fragrances, the addition of deuterium gas (D₂) across an alkyne precursor is highly efficient. The causality behind using a Lindlar catalyst (palladium on calcium carbonate, poisoned with lead) is to strictly halt the reduction at the alkene stage. Without lead poisoning, the catalyst would drive the reaction to the fully saturated alkane (yielding d4-linalool), ruining the olfactory and chemical equivalence to native linalool[5].

  • Alkylative Deuteration (e.g., d3-Vanillin): For phenolic fragrances, introducing a heavy methyl group via S_N2 alkylation is preferred. Reacting a phenolic precursor with deuterated methyl iodide (CD₃I) in the presence of a mild base (e.g., K₂CO₃) ensures quantitative O-alkylation. The carbon-deuterium bonds in the resulting -OCD₃ group are non-exchangeable under physiological or standard analytical conditions, ensuring the label remains stable during LC-MS or GC-MS workflows[6][7].

Experimental Protocols: Self-Validating Workflows

Protocol A: Synthesis and Validation of d2-Linalool

Objective: Prepare 3,7-dimethyl-1,2-d2-octa-1,6-dien-3-ol from dehydrolinalool.

  • Preparation: Dissolve 10 mmol of dehydrolinalool (3,7-dimethyl-6-octen-1-yn-3-ol) in 20 mL of dry hexane/ethyl acetate.

  • Catalyst Addition: Add 50 mg of Lindlar catalyst (5% Pd/CaCO₃, Pb poisoned) and 10 mg of synthetic quinoline. Causality: Quinoline acts as an additional catalytic poison that further suppresses over-reduction and prevents the isomerization of the resulting double bond.

  • Deuteration: Purge the reaction flask with argon, then introduce Deuterium gas (D₂) via a balloon. Stir vigorously at room temperature.

  • Reaction Monitoring: Monitor hydrogen uptake. This is a self-terminating system; the reaction will naturally stall after exactly 1 equivalent of D₂ is consumed. Verify completion via GC-FID by observing the disappearance of the alkyne peak.

  • Purification & Validation: Filter the mixture through a Celite pad to remove the catalyst and concentrate under reduced pressure.

    • Quality Control: Validate via GC-MS. The molecular ion peak must shift from m/z 154 (native) to m/z 156, with <1% abundance of m/z 158 (proving the absence of over-reduction)[5].

Protocol B: Synthesis of d3-Vanillin

Objective: Prepare 4-hydroxy-3-(methoxy-d3)-benzaldehyde.

  • Deprotonation: Suspend 10 mmol of 3,4-dihydroxybenzaldehyde and 11 mmol of anhydrous K₂CO₃ in 30 mL of dry acetone. Stir for 30 minutes to form the phenoxide ion.

  • Alkylation: Add 10.5 mmol of CD₃I dropwise. Causality: The slight stoichiometric control and the differential pKa of the meta- vs. para-hydroxyl groups direct the alkylation predominantly to the 3-position.

  • Reflux: Heat the mixture to 50°C and stir overnight under a nitrogen atmosphere[6].

  • Workup & Validation: Filter the inorganic salts, evaporate the acetone, and partition the residue between ethyl acetate and 1M HCl. Purify via flash chromatography.

    • Quality Control: Validate via ¹H-NMR. Ensure the complete absence of the methoxy singlet at ~3.9 ppm. GC-MS must show a molecular ion at m/z 155 (native is 152)[7].

Quantitative Data Summary

The following table summarizes the physicochemical shifts and validation metrics for commonly synthesized deuterated fragrance standards:

Target StandardPrecursorSynthetic PathwayMass ShiftTarget Isotopic PurityPrimary Application
d2-Linalool DehydrolinaloolCatalytic D₂ Reduction (Lindlar)+2 Da> 98% (d2)GC-MS/MS internal standard for cosmetic allergens[2]
d3-Vanillin 3,4-DihydroxybenzaldehydeS_N2 Alkylation (CD₃I)+3 Da> 99% (d3)IDMS quantification; precursor for capsaicinoid probes[7]
d5-Menthone PulegoneH/D Exchange & Reduction+5 Da> 95% (d5)Stereoselective biogenetic tracing in Mentha species[4]
d-Ambrox AmbroxRu/Ir Catalyzed H/D ExchangeVariableN/AVolatility reduction for perfume shelf-life extension[3]

Analytical Workflow Visualization

The integration of these synthesized standards into an analytical or industrial workflow relies on Isotope Dilution Mass Spectrometry (IDMS). The diagram below illustrates the self-validating cycle from synthesis to absolute quantification.

G N1 Precursor (e.g., Dehydrolinalool) N2 Deuteration (D2 + Lindlar / CD3I) N1->N2 Synthesis N3 Deuterated Standard (d2-Linalool) N2->N3 Purification & QC N5 Spiking & Extraction (SPME) N3->N5 Internal Std N4 Sample Matrix (Cosmetics / Water) N4->N5 Analyte N6 GC-MS/MS Analysis N5->N6 Isotope Dilution N7 Absolute Quantification N6->N7 Data Processing

Workflow for the synthesis and application of deuterium-labeled fragrance standards.

References

  • Auburn University Electronic Theses and Dissertations. "Synthesis of deuterated vanillin." Auburn University. Available at: [Link]

  • Rosales Martínez, A., & Rodríguez-García, I. "Hydrogen/Deuterium Exchange in Ambrox Could Improve the Long-Term Scent and Shelf Life of Perfumes." Processes 2023, 11(8), 2358. Available at:[Link]

  • Fuchs, S., et al. "Biogenetic Studies in Mentha × piperita. 1. Deuterium-Labeled Monoterpene Ketones: Synthesis and Stereoselective Analysis." Journal of Agricultural and Food Chemistry 1999, 47(10), 4100–4105. Available at:[Link]

  • Chaintreau, A., et al. "How high-resolution mass spectrometry can help for the accurate quantification of difficult fragrance allergens." ResearchGate. Available at:[Link]

  • Chaintreau, A., et al. "Determination of suspected fragrance allergens extended list by two-dimensional gas chromatography-mass spectrometry." ResearchGate. Available at:[Link]

Sources

Method

Application Note: Deuterium Labeling for the Elucidation of Polyketide Synthase Mechanisms and Intermediates

Abstract This guide provides a comprehensive overview and detailed protocols for the application of deuterium labeling in the study of polyketide synthase (PKS) intermediates. Aimed at researchers in natural product bios...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides a comprehensive overview and detailed protocols for the application of deuterium labeling in the study of polyketide synthase (PKS) intermediates. Aimed at researchers in natural product biosynthesis, enzymology, and drug development, this document outlines the core principles, experimental design, and analytical methodologies required to successfully trace the fate of atoms through complex biosynthetic pathways. We present both in vivo and in vitro protocols, explain the causality behind experimental choices, and detail the interpretation of data from mass spectrometry and NMR spectroscopy.

Introduction: Illuminating the PKS Assembly Line

Polyketide synthases are remarkable enzymatic "assembly lines" that construct a vast array of structurally complex and medicinally important natural products, from antibiotics like erythromycin to immunosuppressants like rapamycin.[1][2][3] These mega-enzymes, classified as Type I, II, or III, build polyketide chains through the sequential condensation of simple carboxylic acid-derived units, such as acetyl-CoA and malonyl-CoA.[4][5] Understanding the precise mechanism of this assembly—including the stereochemistry of each reaction and the structure of enzyme-bound intermediates—is fundamental to both basic science and the bioengineering of novel therapeutic agents.[1][6]

Isotopic labeling is a cornerstone technique for probing these intricate biosynthetic pathways. Deuterium (²H), as a stable, non-radioactive isotope of hydrogen, serves as an ideal tracer.[7] By strategically replacing hydrogen with deuterium on precursor molecules, scientists can follow the atoms as they are incorporated into the growing polyketide chain. Subsequent analysis reveals crucial details about reaction mechanisms, such as the stereochemical course of reductions and condensations, and can help identify the starter and extender units used by the synthase.[1][8]

This document serves as a practical guide to designing and executing deuterium labeling experiments to study PKS intermediates, bridging the gap from theoretical concepts to benchtop application and data analysis.

Theoretical & Mechanistic Background

The core of a modular Type I PKS is the module, an integrated suite of domains that performs one cycle of chain elongation.[4][5] A minimal module consists of a Ketosynthase (KS), an Acyltransferase (AT), and an Acyl Carrier Protein (ACP) domain.[4][5] Optional domains, such as a Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER), perform reductive processing of the β-keto group formed after each condensation.[2][4]

Deuterium labeling is particularly powerful for investigating:

  • Condensation Stereochemistry: The KS domain catalyzes a decarboxylative Claisen condensation.[9] By using α-deuterated extender units (e.g., [2-²H]-malonyl-CoA), the stereochemical outcome (inversion or retention of configuration) at the α-carbon can be determined.[1]

  • Reductive Step Mechanisms: The stereospecificity of KR, DH, and ER domains can be unraveled by tracing the fate of deuterium labels from precursors or by running enzymatic reactions in deuterated solvents (e.g., D₂O).[1]

  • Enzyme-Bound Intermediates: Feeding experiments with deuterated, cell-permeable mimics of proposed intermediates, such as N-acetylcysteamine (SNAC) thioesters, can provide evidence for their on-enzyme formation and processing.

  • Starter Unit Identification: Using precursors like [2-¹³C, 2-²H₃]-acetate allows for the unambiguous identification of the starting unit of the polyketide chain, as the intact CD₃ group can be detected by ¹³C NMR.[8]

The rationale behind these experiments hinges on the kinetic isotope effect (KIE), where a C-D bond is stronger and thus broken more slowly by enzymes than a C-H bond. While often a complicating factor, this effect can also be exploited to probe reaction mechanisms.

Diagram: The PKS Catalytic Cycle & Labeling Points

The following diagram illustrates a single module of a Type I PKS, highlighting the key domains and potential points of deuterium incorporation from a labeled extender unit.

PKS_Cycle cluster_module PKS Module cluster_precursors Precursors KS KS Growing Chain-S-KS Elongated Chain-S-KS KR KR KS:out->KR AT AT ACP ACP HS-ACP Extender-S-ACP AT->ACP:in ACP:out->KS:in KR->KS:in Extender_CoA [2-²H]-Malonyl-CoA label_extender Deuterium (²H) is incorporated here Growing_Chain Growing Chain (from previous module) Growing_Chain->KS:in

Caption: A simplified workflow of a PKS module showing the loading and condensation of a deuterium-labeled extender unit.

Experimental Methodologies & Protocols

The choice between an in vivo or in vitro approach depends on the specific research question, the availability of purified enzymes, and the nature of the producing organism.

In Vivo Deuterium Labeling

This method involves feeding a deuterated precursor to a culture of the polyketide-producing organism. It is advantageous for studying biosynthesis in the native cellular context but can be complicated by precursor metabolism, dilution of the label, and potential toxicity.[10]

Protocol 1: General In Vivo Labeling of a Fungal or Bacterial Culture

  • Culture Preparation: Grow the producing organism (e.g., Streptomyces or Aspergillus) in a suitable liquid medium to the desired growth phase (typically early-to-mid exponential phase) when secondary metabolism is initiated.

  • Precursor Preparation: Prepare a sterile, concentrated stock solution of the deuterated precursor (e.g., sodium [2,2,2-²H₃]-acetate or diethyl [2-²H]-malonate). A typical final concentration in the culture ranges from 1 to 10 mM.

  • Feeding: Add the precursor solution to the culture. For precursors that may be rapidly metabolized, a pulsed feeding strategy (adding smaller amounts at multiple time points) can be more effective.

  • Control Cultures: Always run parallel control experiments:

    • Negative Control: A culture fed with the equivalent amount of unlabeled precursor.

    • Blank Control: A culture with no precursor added.

  • Incubation: Continue the incubation for a period sufficient for polyketide production (e.g., 24-72 hours), maintaining the same growth conditions.

  • Harvesting & Extraction:

    • Separate the mycelium from the broth by centrifugation or filtration.

    • Perform a solvent extraction (e.g., with ethyl acetate or butanol) on both the mycelium and the supernatant to isolate the target polyketide.

    • Dry the organic extract in vacuo.

  • Purification & Analysis:

    • Purify the target compound from the crude extract using chromatographic techniques (e.g., HPLC).

    • Analyze the purified compound by High-Resolution Mass Spectrometry (HR-MS) and NMR spectroscopy to determine deuterium incorporation.

Table 1: Typical Parameters for In Vivo Labeling

ParameterFungi (Aspergillus)Bacteria (Streptomyces)Rationale & Considerations
Precursor Sodium [²H₃]-acetateDiethyl [²H₂]-succinateChoice depends on the known or predicted biosynthetic pathway. Esters are used for better cell permeability.[1]
Concentration 5-10 mM1-5 mMBalance between achieving sufficient labeling and avoiding toxicity. Empirically determined.
Feeding Time 24-48 hours post-inoculation48-72 hours post-inoculationTimed to coincide with the onset of secondary metabolite production.
Incubation 3-5 days5-7 daysAllow sufficient time for the labeled precursor to be incorporated and the final product to accumulate.
In Vitro Deuterium Labeling

In vitro assays using purified PKS enzymes offer a controlled environment, eliminating competing metabolic pathways and allowing for direct investigation of enzyme-substrate interactions.[11][12] This is the preferred method for detailed mechanistic and stereochemical studies.[1]

Protocol 2: In Vitro PKS Assay with a Labeled Extender Unit

  • Enzyme & Substrate Preparation:

    • Obtain purified, active PKS enzyme (or individual domains).

    • Synthesize or procure the necessary substrates: a starter unit (e.g., propionyl-CoA) and a deuterated extender unit (e.g., [2-²H]-methylmalonyl-CoA).

    • Prepare a reaction buffer, typically containing a buffering agent (e.g., HEPES or phosphate, pH 7.0-7.5), a reducing agent (e.g., DTT), and NADPH if reductive domains are active.

  • Reaction Setup:

    • In a microcentrifuge tube on ice, combine the reaction buffer, NADPH, starter-CoA, and the deuterated extender-CoA.

    • Run parallel control reactions: one with unlabeled extender-CoA and one with no enzyme.

  • Initiation & Incubation:

    • Initiate the reaction by adding the purified PKS enzyme.

    • Incubate the reaction at the optimal temperature for the enzyme (e.g., 25-30 °C) for a set period (e.g., 1-4 hours).

  • Quenching & Extraction:

    • Stop the reaction by adding an equal volume of a quenching solution (e.g., 10% formic acid or ice-cold acetone) to denature the enzyme.

    • Extract the polyketide product from the aqueous reaction mixture using an organic solvent like ethyl acetate.

  • Analysis:

    • Dry the organic extract and resuspend in a suitable solvent.

    • Analyze directly by LC-MS to detect the product and determine its mass, confirming deuterium incorporation. For structural analysis, scale up the reaction to produce enough material for NMR.

Diagram: Experimental Workflow

This diagram outlines the general workflow for a deuterium labeling experiment, from precursor selection to final data interpretation.

Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experiment cluster_analysis Phase 3: Analysis A Select & Synthesize Deuterated Precursor B Prepare Culture (In Vivo) or Purified Enzyme (In Vitro) A->B C Introduce Labeled Precursor (Feeding or In Vitro Reaction) B->C D Incubate & Allow Biosynthesis C->D E Harvest & Extract Metabolites D->E F Purify Target Polyketide (e.g., HPLC) E->F G Mass Spectrometry (MS) (Confirm Incorporation & M+) F->G H NMR Spectroscopy (Locate ²H Label) F->H I Data Interpretation & Mechanistic Elucidation G->I H->I

Caption: General experimental workflow for deuterium labeling of PKS intermediates.

Analytical Methods for Detection and Characterization

The success of a labeling experiment relies on robust analytical techniques to detect and precisely locate the incorporated deuterium atoms.

Mass Spectrometry (MS)

MS is the primary tool for confirming that labeling has occurred. High-resolution mass spectrometry (HR-MS), particularly with Orbitrap or TOF analyzers, is essential.[13]

  • Principle: The incorporation of deuterium increases the mass of the molecule by approximately 1.0063 Da per deuterium atom (Mass of ²H ≈ 2.0141 Da; Mass of ¹H ≈ 1.0078 Da). This mass shift is readily detectable.

  • Data Interpretation:

    • Compare the mass spectrum of the labeled sample to the unlabeled control.

    • A shift in the molecular ion peak (M+) to (M+n)+, where n is the number of incorporated deuteriums, confirms labeling.

    • The distribution of isotopologues (M+, M+1, M+2, etc.) can reveal the efficiency of incorporation.[14] Ultra-high resolution is required to resolve the small mass difference between a ¹³C isotope and a deuterium atom.[13]

  • Tandem MS (MS/MS): Fragmentation of the labeled molecular ion can sometimes help localize the deuterium to a specific part of the molecule, based on the masses of the resulting fragment ions.[15]

Table 2: Example MS Data Interpretation

CompoundExpected M+H (Unlabeled)Observed M+H (Labeled)Interpretation
Triketide Lactone143.0699 (C₇H₁₀O₃)145.0825Mass shift of ~2.0126 Da indicates the incorporation of two deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms if and how many deuteriums are present, NMR spectroscopy reveals where they are located.[16][17][18]

  • ¹H NMR: In a proton NMR spectrum, the signal corresponding to a proton that has been replaced by deuterium will disappear or be significantly reduced in intensity. This is the most direct way to pinpoint the site of labeling.

  • ¹³C NMR: A carbon atom bonded to a deuterium (C-D) will show a characteristic triplet in a proton-coupled ¹³C spectrum due to C-D coupling. The chemical shift of the carbon may also be slightly shifted upfield (an isotope shift).

  • ²H NMR: Direct detection of deuterium provides a clean spectrum showing only the signals of the incorporated labels. The chemical shifts in a ²H NMR spectrum are nearly identical to those in a ¹H NMR spectrum, making assignment straightforward if the ¹H spectrum is known.

Trustworthiness & Troubleshooting

Every protocol must be a self-validating system. The inclusion of controls is non-negotiable.

  • Essential Controls: Always include unlabeled positive controls and no-enzyme/no-precursor negative controls. This validates that the observed product is enzyme-dependent and that the mass shift is due to the labeled precursor.

  • Common Pitfalls & Solutions:

    • No Label Incorporation:

      • In Vivo: The precursor may not be transported into the cell or may be rapidly metabolized. Try using cell-permeable derivatives (e.g., esters) or a different feeding strategy.

      • In Vitro: The enzyme may be inactive, or a required cofactor (e.g., NADPH) may be missing or degraded. Verify enzyme activity with an unlabeled control first.

    • Low Label Incorporation:

      • In Vivo: The endogenous unlabeled precursor pool is likely diluting the label. Increase the concentration of the fed precursor or use a mutant strain with the competing pathway knocked out.

    • Scrambled or Unexpected Labeling:

      • This often provides valuable mechanistic insight.[1] The precursor may be metabolized into a different building block before incorporation. For example, feeding labeled succinate can lead to labeled methylmalonyl-CoA, but deuterium exchange processes can occur.[1] Careful analysis of all possible metabolic fates is required.

Conclusion

Deuterium labeling is an indispensable and powerful technique for dissecting the complex mechanisms of polyketide biosynthesis. When coupled with modern high-resolution mass spectrometry and NMR spectroscopy, it provides unparalleled insight into the stereochemistry of enzymatic reactions, the identity of biosynthetic intermediates, and the origins of the carbon backbone. The protocols and principles outlined in this guide provide a robust framework for researchers to design and execute experiments that can unlock the secrets of PKS assembly lines, paving the way for the rational engineering of these enzymes to produce novel, high-value molecules.

References

  • Assays in vitro to demonstrate directly the epimerase activity of PKS... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • API-Mass Spectrometry of Polyketides. I. A Study on the Fragmentation of Triketide Lactones. (2025, August 10). ACS Publications. Retrieved March 7, 2026, from [Link]

  • Zhang, W., & Dickschat, J. S. (2022). Labelling studies in the biosynthesis of polyketides and non-ribosomal peptides. Natural Product Reports, 40(2), 267-307. [Link]

  • The polyketide synthase (PKS) of aspyrone biosynthesis: evidence for the enzyme bound intermediates from incorporation studies with N-acetylcysteamine thioesters in intact cells of Aspergillus melleus. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • Weissman, K. J. (2011). The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases. Molecules, 16(7), 6088-6120. [Link]

  • Deuterium as a tracer in polyketide biosynthesis: a new method for the detection of chain starter units. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • A) MALDI‐TOF mass spectra of native and deuterium‐labelled 6‐mer... (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Hirsch, A. D., et al. (2022). Assessing and harnessing updated polyketide synthase modules through combinatorial engineering. eLife, 11, e78980. [Link]

  • The Stereochemistry of Complex Polyketide Biosynthesis by Modular Polyketide Synthases. (2025, October 16). MDPI. Retrieved March 7, 2026, from [Link]

  • A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR. (n.d.). RSC Publishing. Retrieved March 7, 2026, from [Link]

  • In vitro analysis of type II polyketide synthase. (n.d.). PubMed. Retrieved March 7, 2026, from [Link]

  • To D or not to D - an in vitro/mass spectrometry screening method to confirm improved metabolic stability in deuterium-labelled-radiotracers. (2019, September 15). INIS-IAEA. Retrieved March 7, 2026, from [Link]

  • Labelling studies in the biosynthesis of polyketides and non-ribosomal peptides. (2022, December 9). Natural Product Reports (RSC Publishing). Retrieved March 7, 2026, from [Link]

  • Alamillo, M. D., et al. (2022). Deuterium labeling enables proteome-wide turnover kinetics analysis in cell culture. Cell Reports Methods, 2(7), 100252. [Link]

  • Polyketide synthase. (n.d.). Wikipedia. Retrieved March 7, 2026, from [Link]

  • One-dimensional 13C NMR and HPLC-1H NMR techniques for observing carbon-13 and deuterium labelling in biosynthetic studies. (2025, August 6). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. (2013, February 7). Omics. Retrieved March 7, 2026, from [Link]

  • Robbins, K. J., et al. (2020). D2O Labeling to Measure Active Biosynthesis of Natural Products in Medicinal Plants. Journal of Natural Products, 83(1), 163-170. [Link]

  • Introduction to NMR and Its Application in Metabolite Structure Determination. (n.d.). UNL | Powers Group. Retrieved March 7, 2026, from [Link]

  • Structures and mechanisms of polyketide synthases. (2009, September 4). PubMed - NIH. Retrieved March 7, 2026, from [Link]

  • Structure and Mechanisms of Assembly-Line Polyketide Synthases. (2025, August 1). PMC - NIH. Retrieved March 7, 2026, from [Link]

  • Determination of protein synthesis in vivo using labeling from deuterated water and analysis of MALDI-TOF spectrum. (2008, March 15). PubMed. Retrieved March 7, 2026, from [Link]

Sources

Application

Application Note: Advanced Procedures for Stable Isotope Dilution Assays (SIDA) in LC-MS/MS

Introduction & Core Principles In the realm of quantitative bioanalysis, achieving absolute precision in complex biological matrices (e.g., plasma, tissue homogenates, or food extracts) is a persistent challenge. Stable...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Principles

In the realm of quantitative bioanalysis, achieving absolute precision in complex biological matrices (e.g., plasma, tissue homogenates, or food extracts) is a persistent challenge. Stable Isotope Dilution Assay (SIDA) coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) stands as the gold standard for overcoming these hurdles ()[1].

By employing a Stable Isotope-Labeled Internal Standard (SIL-IS), SIDA provides a self-validating framework. The fundamental principle relies on the physicochemical equivalence between the native analyte and its isotopically labeled counterpart. Because their chemical structures are identical, the native drug and the SIL-IS co-elute chromatographically and share identical ionization efficiencies, effectively correcting for extraction losses and matrix-induced ion suppression.

Mechanistic Causality: Overcoming Matrix Effects

In electrospray ionization (ESI), co-eluting matrix components (like phospholipids) compete with the target analyte for available charge, leading to unpredictable signal suppression. Standard external calibration fails under these conditions because the matrix effect varies from sample to sample.

Expert Insight on Isotope Selection: When designing a SIDA protocol,


 and 

labels are vastly superior to

(deuterium) ()[2]. Deuterium can alter the molecule's lipophilicity and hydrogen-bonding capacity, leading to slight chromatographic retention time shifts (the "deuterium isotope effect"). If the SIL-IS and native analyte do not co-elute perfectly, they will be subjected to different matrix components in the ESI source, defeating the assay's purpose.

Matrix_Effect cluster_0 Ion Suppression Event IonSource ESI Ion Source (Matrix Co-elution) Native Native Analyte (Signal Suppressed) IonSource->Native -X% Signal SIL SIL-IS (Signal Suppressed Equally) IonSource->SIL -X% Signal Ratio Ratio (Native/SIL) Remains Constant Native->Ratio SIL->Ratio

Fig 1. Mechanism of matrix effect compensation by Stable Isotope-Labeled Internal Standards.

Experimental Protocol: Step-by-Step Methodology

The following protocol outlines a highly optimized workflow for quantifying a target small-molecule drug in human plasma using SIDA.

SIDA_Workflow Sample 1. Biological Sample (Plasma/Tissue) Spike 2. Spike SIL-IS (Known Concentration) Sample->Spike Equilibrate 3. Equilibration (Protein Binding Match) Spike->Equilibrate Thermodynamic Incubation Extract 4. Sample Extraction (SPE / LLE) Equilibrate->Extract LCMS 5. LC-MS/MS Analysis (MRM Mode) Extract->LCMS Data 6. Data Processing (Native/SIL Ratio) LCMS->Data

Fig 2. Step-by-step workflow for Stable Isotope Dilution Assay (SIDA) using LC-MS/MS.

Step 1: Preparation of the SIL-IS Working Solution
  • Action: Procure a SIL-IS enriched with

    
     or 
    
    
    
    . Prepare a working solution in a solvent compatible with the biological matrix (e.g., 50% methanol/water).
  • Causality: The mass shift of the SIL-IS must be at least +3 Da higher than the native analyte. This prevents the natural isotopic envelope (M+1, M+2) of the highly concentrated native drug from "bleeding" into the SIL-IS mass channel, which would artificially lower the calculated concentration.

Step 2: Sample Spiking and Equilibration
  • Action: Aliquot 100 µL of plasma into a microcentrifuge tube. Spike with 10 µL of the SIL-IS working solution. Vortex gently and incubate at 37°C for 10–15 minutes.

  • Causality: Simply adding the standard is insufficient; thermodynamic equilibration is non-negotiable ()[3]. The SIL-IS must be given time to bind to plasma proteins in the exact same manner as the endogenous drug. If extraction begins before equilibrium is reached, the unbound SIL-IS will be extracted at a different rate than the protein-bound native drug, destroying the self-validating ratio.

Step 3: Sample Extraction (Solid Phase Extraction - SPE)
  • Action: Load the equilibrated sample onto a pre-conditioned polymeric SPE cartridge (e.g., OASIS-HLB). Wash with 5% methanol to remove hydrophilic matrix components, and elute with 100% acetonitrile. Evaporate to dryness and reconstitute in the mobile phase.

  • Causality: While the SIL-IS corrects for extraction losses, heavy matrix loads can still overwhelm the mass spectrometer. SPE selectively isolates the analyte and SIL-IS, ensuring the ESI source is not saturated by competing phospholipids, thereby maintaining linearity at the Lower Limit of Quantitation (LLOQ).

Step 4: LC-MS/MS Analysis (MRM Mode)
  • Action: Inject the reconstituted sample into a UHPLC system coupled to a triple quadrupole mass spectrometer. Monitor the specific precursor-to-product ion transitions for both the native drug and the SIL-IS in Multiple Reaction Monitoring (MRM) mode.

  • Causality: Because the native and SIL-IS molecules are chemically identical, they co-elute perfectly from the analytical column. They enter the ESI source simultaneously, meaning any ion suppression caused by invisible, co-eluting matrix components affects both molecules equally.

Step 5: Data Processing and Ratio Calculation
  • Action: Integrate the chromatographic peak areas. Plot the ratio of the Native Peak Area to the SIL-IS Peak Area against a standard calibration curve.

  • Causality: By relying on the ratio rather than absolute peak area, the method mathematically cancels out run-to-run variations in injection volume, extraction efficiency, and ionization suppression.

Quantitative Data Summarization

To demonstrate the analytical power of SIDA, the table below summarizes the validation parameters for the quantification of Dexmedetomidine in human plasma using a


-labeled internal standard ()[4].
Validation ParameterValueAnalytical Significance
Linearity Range 50 pg/mL – 5 ng/mLCovers the complete clinically efficacious concentration range.
Lower Limit of Quantitation (LLOQ) 5 pg/mLAchievable using only 100 µL of plasma due to SIL-IS noise reduction.
Extraction Recovery 98.8% – 100.3%Demonstrates near-perfect compensation for sample loss during SPE.
Intra-day Precision (RSD) 0.9% – 1.3%High repeatability within a single analytical batch.
Inter-day Precision (RSD) 0.9% – 1.5%Long-term robustness across multiple days and instrument calibrations.

Trustworthiness: Establishing a Self-Validating System

To guarantee the integrity of the SIDA protocol, the system must validate itself during every analytical run through the following checks:

  • Isotopic Cross-Talk Evaluation: Inject the SIL-IS alone at the working concentration and monitor the native MRM channel. If a peak appears, the SIL-IS contains native isotopic impurities, which will cause a positive bias at the LLOQ.

  • IS-Normalized Matrix Factor (MF): Calculate the MF by dividing the peak response of the analyte in the presence of matrix by the peak response in a neat solvent. While the absolute MF may drop to 0.5 (indicating 50% ion suppression), the IS-normalized MF (Ratio in Matrix / Ratio in Solvent) must remain strictly between 0.85 and 1.15.

  • Absolute IS Area Monitoring: Although SIDA relies on ratios, the absolute peak area of the SIL-IS must be monitored across all samples. A sudden drop in absolute IS area (>50% variance) indicates a catastrophic extraction failure or severe matrix suppression that could push the native analyte below the detector's sensitivity threshold, rendering the ratio mathematically unreliable.

References

  • Stable-isotope dilution LC–MS methodology for biomarker analysis | Journal of Chromatography B (NIH PMC) |[Link]

  • Stable Isotope Method to Measure Drug Release from Nanomedicines | Journal of Controlled Release (NIH PMC) |[Link]

  • Development of a stable isotope dilution UPLC‐MS/MS method for quantification of dexmedetomidine in a small amount of human plasma | Biomedical Chromatography (Wiley Online Library) |[Link]

  • Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS | Analytical and Bioanalytical Chemistry (NIH PMC) |[Link]

Sources

Method

Synthesis of deuterated amino acid conjugates

Application Note: High-Fidelity Synthesis of Deuterated Amino Acid Conjugates Executive Summary The strategic incorporation of deuterium into amino acid conjugates—ranging from Peptide-Drug Conjugates (PDCs) to PROTACs—h...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Deuterated Amino Acid Conjugates

Executive Summary

The strategic incorporation of deuterium into amino acid conjugates—ranging from Peptide-Drug Conjugates (PDCs) to PROTACs—has emerged as a powerful tool to modulate pharmacokinetics without altering pharmacodynamics. This "Deuterium Switch" leverages the Kinetic Isotope Effect (KIE) , where the greater bond dissociation energy of carbon-deuterium (C-D) bonds compared to carbon-hydrogen (C-H) bonds ($ \Delta BDE \approx 1.2-1.5 \text{ kcal/mol} $) retards CYP450-mediated metabolism.

However, the synthesis of these conjugates presents a unique chemical challenge: Isotopic Scrambling . Standard peptide coupling conditions, particularly those utilizing strong bases (e.g., DIEA, Piperidine), can induce acid/base-catalyzed H/D exchange at the


-carbon, eroding isotopic purity. This guide details protocols specifically engineered to preserve deuterium integrity during conjugation.[1]

Strategic Design: The Logic of Deuteration

Before synthesis, one must select the site of deuteration based on the metabolic liability of the parent molecule.

  • 
    -Carbon Deuteration:  primarily used to prevent racemization and slow proteolytic cleavage by peptidases.
    
  • Side-Chain Deuteration (e.g.,

    
    -tert-butyl):  Used to block oxidative dealkylation (e.g., in Valine or Leucine residues), a common clearance pathway.
    
Diagram 1: Metabolic Stabilization via Deuteration

DeuteriumLogic Drug Parent Conjugate (Metabolically Labile) CYP CYP450 / Peptidases Drug->CYP C-H Bond Cleavage Metabolite Rapid Clearance (Inactive Metabolite) CYP->Metabolite DeutDrug Deuterated Conjugate (C-D Bonds) Block Kinetic Isotope Effect (Rate Limiting Step) DeutDrug->Block Stronger C-D Bond Block->CYP Slower Reaction (kH/kD > 1) Stable Extended Half-Life (t1/2) Reduced Dosing Block->Stable Metabolic Shunting

Caption: Mechanistic flow illustrating how C-D bond strength inhibits enzymatic degradation, extending therapeutic half-life.

Critical Control Points: Preventing H/D Exchange

The integrity of a deuterated conjugate depends on controlling the basicity of the reaction environment.

ParameterStandard Protocol RiskOptimized Deuterium ProtocolMechanism of Improvement
Coupling Reagent HATU / HBTU + DIEA/NMM DIC / Oxyma Pure Eliminates tertiary bases (DIEA) that abstract

-protons, preventing enolization and H/D exchange.
Fmoc Deprotection 20% Piperidine (High pKa)20% Piperidine + 0.1M HOBt HOBt buffers the basicity, reducing the risk of base-catalyzed exchange at the

-carbon.
Cleavage Cocktail 95% TFA / 2.5% TIS / 2.5% H2ODeuterated Scavengers (Optional)While C-D is acid-stable, using

in cleavage prevents wash-in exchange if the mechanism allows.
Solvent DMF (often wet)Anhydrous DMF Water promotes proton exchange; anhydrous conditions are mandatory.

Protocol A: Solid-Phase Synthesis of Deuterated Peptides

Objective: Synthesize a peptide conjugate containing Fmoc-Leu-d3 (side chain) and Fmoc-Phe-d8 (aromatic) without isotopic loss.

Materials:

  • Resin: Rink Amide ProTide (low loading: 0.2–0.4 mmol/g recommended to reduce aggregation).

  • Deuterated AA: Fmoc-Leu-OH-d3, Fmoc-Phe-OH-d8 (Isotopic purity >98%).

  • Activator: DIC (Diisopropylcarbodiimide), Oxyma Pure.

  • Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

  • Resin Swelling:

    • Swell resin in DCM for 30 min, then wash 3x with DMF.

  • Fmoc Deprotection (The "Soft Base" Method):

    • Treat resin with 20% Piperidine / 0.1M HOBt in DMF.

    • Duration: 2 x 5 min (Short cycles are critical; do not extend).

    • Wash: 5x DMF, 2x DCM to ensure complete base removal.

  • Coupling (Base-Free):

    • Note: Do NOT use DIEA or NMM.

    • Dissolve Deuterated Fmoc-AA (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.

    • Add DIC (3.0 eq) immediately before adding to the resin.

    • Reaction Time: 60 minutes at Room Temperature.

    • Validation: Perform Chloranil test (for secondary amines) or Kaiser test (primary amines) to ensure coupling completion.

  • Capping (Optional but Recommended):

    • Acetic anhydride/Pyridine (1:1) in DCM for 5 min to cap unreacted chains.

  • Global Cleavage:

    • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

    • Time: 2 hours.

    • Precipitate in cold diethyl ether.

Diagram 2: High-Fidelity SPPS Workflow

SPPS_Workflow Start Fmoc-Resin Deprotect Deprotection (20% Pip + 0.1M HOBt) Start->Deprotect Wash1 Extensive Wash (Remove Base) Deprotect->Wash1 Activate Activation (Fmoc-AA-D + DIC + Oxyma) Wash1->Activate Couple Coupling Reaction (NO DIEA/Base) Activate->Couple Check QC: Kaiser Test Couple->Check Check->Deprotect Next Cycle Cleave Acid Cleavage (TFA) Check->Cleave Sequence Complete

Caption: Optimized SPPS cycle emphasizing base-free coupling to prevent alpha-proton exchange.

Protocol B: Solution-Phase Conjugation (Drug-Linker)

Objective: Conjugate a deuterated amino acid linker (e.g.,


-Glycine) to a small molecule drug payload.

Expert Insight: In solution phase, the risk of racemization is higher due to slower kinetics compared to the pseudo-dilution effect of solid phase.

  • Activation:

    • Dissolve Drug-NH2 (1.0 eq) and Fmoc-Gly-d2-OH (1.2 eq) in anhydrous DMF/DMSO.

    • Add HOAt (1.2 eq) – HOAt is preferred over HOBt for faster kinetics, reducing exposure time.

  • Coupling:

    • Cool reaction to 0°C.

    • Add EDC.HCl (1.2 eq) and Collidine (2.0 eq).

    • Why Collidine? It is a non-nucleophilic, weaker base than TEA/DIEA, significantly reducing

      
      -proton abstraction risk [1].
      
  • Monitoring:

    • Allow to warm to RT and stir for 4–6 hours.

    • Monitor by LC-MS. Look for the

      
       peak corresponding to the deuterated product.
      
  • Workup:

    • Dilute with EtOAc, wash with 5% Citric Acid (removes Collidine), then Brine.

    • Note: Avoid basic washes (NaHCO3) if the product has an activated

      
      -proton.
      

Quality Control & Validation

Trustworthiness in deuterated synthesis requires proving that the deuterium is actually there and hasn't scrambled.

A. Mass Spectrometry (HRMS)
  • Standard: Compare the isotopic envelope of the product against the theoretical distribution.

  • Pass Criteria: The molecular ion peak must match the calculated mass of the deuterated analog (e.g., M+3 for

    
    -Leu). Significant presence of M+2 or M+1 indicates H/D exchange.
    
B. NMR Spectroscopy ( H and H)
  • Proton NMR (

    
    H):  The "Silent" Test.
    
    • If you synthesized an

      
      -deuterated conjugate, the 
      
      
      
      -proton signal (typically
      
      
      4.0–5.0 ppm) should be absent or integrated to <2% (depending on %D purity).
  • Deuterium NMR (

    
    H): 
    
    • Run in non-deuterated solvent (e.g.,

      
       or 
      
      
      
      with water suppression) to directly observe the deuterium signals.

References

  • Li, H., et al. (2025).[1][2] Access to N-α-deuterated amino acids and DNA conjugates via Ca(II)-HFIP-mediated reductive deutero-amination. ResearchGate.

  • FDA Center for Drug Evaluation and Research. (2017). New Drug Therapy Approvals 2017: Austedo (deutetrabenazine).[]

  • LifeTein. (2024). The Power of Deuterated Peptides: A New Wave in Drug Development.

  • BenchChem. (2025). The Deuterium Switch: A Comparative Analysis of Deuterated vs. Non-Deuterated Peptide Models.

  • Werner, H. M., et al. (2012). Deuterium Kinetic Isotope Effects on the Dissociation of a Protein–Fatty Acid Complex. Journal of the American Chemical Society.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing hydrolysis of 2-Methylbutyryl-d9 chloride

Technical Support Center: Handling & Preservation of 2-Methylbutyryl-d9 Chloride Introduction: The Cost of Moisture You are likely working with 2-Methylbutyryl-d9 chloride for one of two reasons: stable isotope labeling...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Handling & Preservation of 2-Methylbutyryl-d9 Chloride

Introduction: The Cost of Moisture

You are likely working with 2-Methylbutyryl-d9 chloride for one of two reasons: stable isotope labeling (SIL) for mass spectrometry internal standards, or mechanistic studies involving kinetic isotope effects (KIE). Unlike standard reagents, the "d9" variant represents a significant financial and time investment.

The primary failure mode for this compound is hydrolysis .[1] Acyl chlorides are electrophilic powerhouses; they do not merely "degrade" in air—they aggressively scavenge atmospheric moisture. The resulting reaction destroys your isotopic purity and stoichiometry, yielding 2-Methylbutyric acid-d9 and Hydrochloric acid (HCl) .

This guide replaces generic "keep dry" advice with a rigorous, self-validating protocol designed to protect the integrity of your deuterated stock.

Module 1: The Mechanism of Failure

To prevent hydrolysis, one must understand the enemy. The reaction is a Nucleophilic Acyl Substitution .[2]

  • Attack: Water (nucleophile) attacks the highly electrophilic carbonyl carbon.[2][3]

  • Intermediate: A tetrahedral intermediate forms.

  • Collapse: The carbonyl reforms, expelling the chloride ion (a good leaving group).[2]

  • Result: You are left with the carboxylic acid and HCl gas.

Why this matters for d9 reagents: While the deuterium atoms (C-D bonds) are stable, the chemical identity of the molecule changes. In a mass spectrometer, the hydrolyzed acid will have a different retention time and fragmentation pattern, rendering it useless as an acylating agent.

Visualizing the Hydrolysis Trap

HydrolysisPathway Reagent 2-Methylbutyryl-d9 Chloride (Active Reagent) Intermediate Tetrahedral Intermediate Reagent->Intermediate Nucleophilic Attack Moisture Atmospheric H2O (Nucleophile) Moisture->Intermediate Product 2-Methylbutyric Acid-d9 (Dead End) Intermediate->Product Elimination of Cl- Byproduct HCl Gas (Corrosive Fumes) Intermediate->Byproduct

Figure 1: The irreversible hydrolysis pathway. Once moisture enters the system, the chloride is expelled, and the reagent is chemically altered.

Module 2: Storage & Handling Protocols

Q: How should I store the d9-chloride long-term? A: Store at 2–8°C (or -20°C if specified by the CoA) in a dedicated desiccator or glovebox.

  • The "Double-Seal" Rule: Never rely solely on the manufacturer’s cap once opened. Wrap the cap junction with Parafilm® or electrical tape. Place the bottle inside a secondary jar containing active desiccant (e.g., Drierite or P2O5).

  • Temperature Acclimation: Crucial Step. Before opening a cold bottle, allow it to warm to room temperature in a desiccator. Opening a cold bottle in humid lab air causes immediate condensation on the reagent surface, triggering hydrolysis.

Q: Can I use a standard syringe? A: Only if it is gas-tight and dried.

  • Protocol: Use glass syringes with Teflon-tipped plungers or high-quality disposable syringes.

  • Pre-drying: The syringe must be purged with dry nitrogen/argon 3 times before drawing the reagent.

  • Needle: Use a long, deflecting-tip needle (non-coring) to penetrate the septum.

Module 3: The "Zero-Exposure" Transfer Protocol

This is the industry-standard method for transferring moisture-sensitive liquids without a glovebox.

Prerequisites:

  • Schlenk line (Vacuum/Nitrogen manifold).

  • Oven-dried glassware (120°C for >4 hours).

  • Anhydrous solvents (dried over molecular sieves).

Step-by-Step Workflow
  • The Purge: Connect your reaction flask to the Schlenk line. Cycle vacuum and nitrogen 3 times to remove adsorbed moisture from the glass walls.

  • Positive Pressure: Ensure the receiving flask is under a slight positive pressure of Nitrogen.[4][5]

  • The Septum Technique:

    • Insert a N2 line (bleed needle) into the reagent bottle septum to equalize pressure.

    • Insert the transfer syringe.[1][3][4][5][6]

    • Draw the liquid slowly to avoid cavitation (bubbles).

  • The Transfer: Move the syringe immediately to the reaction flask. Inject through the septum.[4]

  • The Rinse (Optional): If quantitative transfer is critical, draw a small amount of anhydrous solvent into the syringe (from a separate dry source) and flush it into the reaction.

Visualizing the Inert Transfer

SchlenkTransfer Start Start: Oven-Dried Glassware Purge Vacuum/N2 Cycles (x3) Start->Purge EqPressure Insert N2 Bleed into Reagent Bottle Purge->EqPressure Draw Draw Reagent via Syringe EqPressure->Draw Transfer Inject into Reaction Flask (Under Positive N2 Flow) Draw->Transfer Reaction Proceed with Reaction Transfer->Reaction

Figure 2: The "Cannula/Syringe" transfer logic. Maintaining positive inert pressure at every open interface is critical to exclude atmospheric moisture.

Module 4: Troubleshooting & FAQs

Q: I see white fumes when I open the bottle. Is the reagent ruined? A: The "white smoke" is HCl gas reacting with atmospheric moisture to form hydrochloric acid mist.

  • Diagnosis: This indicates that some hydrolysis has occurred, likely in the threads of the cap.

  • Action: It does not necessarily mean the bulk liquid is ruined. However, you must purify it (see Module 5) or use a large excess if the impurity (acid) will not interfere with your specific reaction.

Q: How do I check purity? 1H NMR is confusing because it's deuterated. A: You are correct; standard 1H NMR is useless for the alkyl chain (d9).

  • Method 1 (IR Spectroscopy): This is the fastest check.

    • Acyl Chloride (Good): Sharp peak ~1800 cm⁻¹.

    • Carboxylic Acid (Bad): Broad peak ~1710 cm⁻¹ and broad O-H stretch ~3000 cm⁻¹.

  • Method 2 (13C NMR): The carbonyl carbon of the acid chloride will appear significantly downfield (approx. 170-175 ppm) compared to the acid or ester.

  • Method 3 (Silver Nitrate Test): Add a drop of reagent to acidified AgNO3 solution. Immediate heavy precipitate indicates free chloride (hydrolysis), though this is destructive and qualitative.

Q: My reaction yield is low. Was it the chloride? A: If the chloride hydrolyzes, it forms the acid. The acid will not react with amines or alcohols under standard basic conditions (without a coupling agent).

  • Test: Add a small amount of thionyl chloride (SOCl2) to your reaction mixture. If the reaction suddenly proceeds, your reagent had hydrolyzed back to the acid, and the SOCl2 re-activated it.

Module 5: Remediation (Can I save it?)

If your 2-Methylbutyryl-d9 chloride has partially hydrolyzed, do not throw it away. It can be purified.[1][3][7][8][9]

Technique: Micro-Distillation Since the boiling point of the acid chloride (~115-120°C) differs from the acid (~176°C), simple distillation is effective.

  • Setup: Use a micro-distillation apparatus (short path) under inert atmosphere.

  • Additives: Add a drop of Thionyl Chloride (SOCl2) to the pot before distilling. This converts any hydrolyzed acid back into the acid chloride during the heating process.

  • Collection: Discard the first few drops (volatile SOCl2/HCl) and collect the main fraction.

References

  • Aldrich Chemical Co. (1997).[5] Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Sigma-Aldrich.[4][5] Link

  • Pangborn, A. B., et al. (1996). Safe and Convenient Procedure for Solvent Purification. Organometallics, 15(5), 1518–1520. Link

  • BenchChem Technical Support. (2025). Navigating the Challenges of a Moisture-Sensitive Reagent. BenchChem. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

Sources

Troubleshooting

Deuterium Chemistry Help Desk: Minimizing Scrambling During Synthesis

Status: Active Operator: Senior Application Scientist Ticket ID: D-ISO-OPT-001 Diagnostic Triage: Why is my Isotopic Purity Dropping? Deuterium scrambling (H/D exchange) is rarely random; it is a deterministic consequenc...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Active Operator: Senior Application Scientist Ticket ID: D-ISO-OPT-001

Diagnostic Triage: Why is my Isotopic Purity Dropping?

Deuterium scrambling (H/D exchange) is rarely random; it is a deterministic consequence of reaction kinetics and thermodynamics. Before modifying your route, identify the scrambling vector using this diagnostic matrix.

Scrambling Risk Assessment Flowchart

ScramblingRisk Start Identify Scrambling Location Alpha Alpha to Carbonyl/Imine Start->Alpha Aromatic Aromatic Ring Start->Aromatic Alkene Alkene/Alkyne Reduction Start->Alkene Enol Mechanism: Enolization Alpha->Enol EAS Mechanism: Electrophilic Subst. (Acid Catalyzed) Aromatic->EAS Surface Mechanism: Horiuti-Polanyi (Surface Migration) Alkene->Surface Sol1 Fix: Kinetic Control (LDA/-78°C) Avoid Protic Solvents Enol->Sol1 Sol2 Fix: Block most active sites Use D2O/DCl for equilibrium EAS->Sol2 Sol3 Fix: Homogeneous Catalysis (Crabtree's Cat.) Surface->Sol3

Figure 1: Decision tree for identifying the mechanistic cause of deuterium loss based on molecular position.

Module A: The "Alpha-Proton" Problem (Enolization)

Symptom: You synthesized a deuterated ketone or ester, but NMR shows significant signal at the


-position (H-incorporation) after workup.

Root Cause: Acid or base-catalyzed keto-enol tautomerization. Even trace moisture or slightly acidic silica gel during purification can wash out deuterium at the


-position because the C-D bond, while stronger than C-H (

), is still labile under thermodynamic equilibrium.

The Mechanism: The scrambling occurs via the enol or enolate intermediate. If the solvent pool contains protons (ROH, H2O), the enolate will reprotonate with H instead of D due to the vast statistical excess of H in non-deuterated solvents.

Enolization Ketone_D Deuterated Ketone (R-CD2-C=O) Enolate Enolate Intermediate (R-CD=C-O-) Ketone_D->Enolate Base (-D+) Enolate->Ketone_D +D+ (if D2O used) Ketone_H Scrambled Ketone (R-CHD-C=O) Enolate->Ketone_H +H+ (from solvent)

Figure 2: The "Wash-out" mechanism. Reprotonation with H+ is statistically favored in protic solvents.

Protocol: Kinetic Control for -Deuteration

To prevent scrambling, you must operate under Kinetic Control rather than Thermodynamic Control.

  • Reagent Selection: Use a sterically hindered, non-nucleophilic base like LDA (Lithium Diisopropylamide) or LiHMDS . Avoid alkoxides (NaOEt), which promote reversible thermodynamic equilibrium.

  • Temperature: Maintain -78°C . At this temperature, the deprotonation is irreversible, and the enolate is trapped immediately.

  • Quench: Quench with

    
     (for deuteration) or 
    
    
    
    before allowing the reaction to warm up.
  • Workup: Do not use aqueous acid/base extraction if the product is sensitive. Use a non-aqueous workup (e.g., filter through Celite, evaporate, and purify on neutral alumina rather than acidic silica).

Table 1: Base Selection for Minimizing Scrambling

BasepKa (Conj. Acid)Control TypeRisk of ScramblingRecommendation
LDA 36KineticLowHigh (at -78°C)
LiHMDS 30KineticVery LowHigh (Sensitive substrates)
NaOEt 16ThermodynamicHighAvoid (Promotes equilibration)
K2CO3 10ThermodynamicHighAvoid (Slow, constant exchange)

Module B: Catalytic Hydrogenation (The "Surface" Problem)

Symptom: Reducing an alkene with


 gas and Pd/C results in a "smeared" mass spectrum (d0, d1, d2, d3, d4 mixtures) rather than clean d2 addition.

Root Cause: The Horiuti-Polanyi Mechanism . On heterogeneous metal surfaces (Pd, Pt, Rh), the alkene adsorption is reversible.

  • Alkene adsorbs.

  • D adds to one carbon (forming a metal-alkyl bond).

  • Beta-Hydride Elimination: Instead of adding the second D, the molecule eliminates a hydrogen (or deuterium) to reform a double bond.

  • This "dance" along the chain scrambles H and D across the entire alkyl chain before the final reductive release.

Protocol: Precision Deuteration of Alkenes

Option A: Homogeneous Catalysis (The Gold Standard) Switch from heterogeneous Pd/C to a homogeneous catalyst like Crabtree’s Catalyst or Wilkinson’s Catalyst . These catalysts coordinate the alkene and transfer deuterium in a directed, concerted manner, minimizing reversible surface migration.

  • Reagent: [Ir(cod)(PCy3)(py)]PF6 (Crabtree's Catalyst)

  • Solvent:

    
     (anhydrous)
    
  • Atmosphere:

    
     gas (1 atm)
    
  • Result: High fidelity cis-addition of D2.

Option B: Modified Heterogeneous Conditions If you must use Pd/C (e.g., for cost or scale), you must saturate the surface with deuterium to statistically drown out H-scrambling.

  • Solvent: Use MeOD or

    
      instead of MeOH or EtOAc.
    
  • Pre-treatment: Stir the Pd/C in

    
     under 
    
    
    
    atmosphere for 30 minutes before adding your substrate. This replaces surface-bound H (from the catalyst support moisture) with D.

Critical Insight: Commercial Pd/C contains up to 50% water by weight. If you do not dry it or exchange it with


, that water is a massive source of H atoms that will scramble into your product [1].

Module C: Hydride Reductions (LiAlD4 / NaBD4)

Symptom: Reduction of an ester to an alcohol using LiAlD4 yields lower than expected D-incorporation (e.g., 90% D instead of >98%).

Root Cause:

  • Reagent Quality: LiAlD4 is hygroscopic. Old bottles absorb atmospheric moisture, forming LiAl(OH)xHyDz species.

  • Workup Exchange: The intermediate aluminum alkoxide is stable, but if you quench with

    
     in an exothermic uncontrolled manner, local heating can catalyze exchange at the alpha position before the bond is fully locked.
    
Protocol: The "Fieser" D-Quench

To maximize isotopic purity during aluminum hydride reductions:

  • Reagent: Use fresh LiAlD4 (or titrate it).

  • Quench: Do not quench with water. Use the Fieser method adapted for isotopes:

    • Add

      
       mL of 
      
      
      
      (slowly).
    • Add

      
       mL of 15% NaOD (in 
      
      
      
      ).
    • Add

      
       mL of 
      
      
      
      .
  • Why? This ensures that as the aluminum salts precipitate, any proton/deuteron exchange that happens during the violent hydrolysis step involves only deuterium.

FAQ: Deuterium Chemistry

Q: Can I use silica gel chromatography for my deuterated product? A: Proceed with caution. Silica is acidic. For acid-sensitive positions (like alpha-amino ketones or enamines), silica can catalyze H/D exchange.

  • Fix: Pre-treat the silica column with 1% Triethylamine (TEA) to neutralize acid sites, or use neutral Alumina.

Q: How do I measure scrambling? NMR or MS? A: You need both.[1]

  • Mass Spec (MS): Tells you the distribution of isotopologues (d0, d1, d2, d3). It quantifies the "isotopic dilution."

  • Proton NMR (

    
    -NMR):  Tells you the position. If you expect a silent region (fully deuterated) but see a small multiplet, that is positional scrambling. Integrate that residual peak against a stable internal standard to calculate % H-retention.
    

Q: I need to deuterate an aromatic ring. Is


 enough? 
A:  For electron-rich rings (phenols, anilines), yes. For neutral rings, you need a stronger push.
  • Tip: Use TfOD (Triflic Acid-d) . It is a superacid that drives electrophilic aromatic substitution much harder than sulfuric acid, allowing deuteration of deactivated rings without high heat (which causes scrambling) [2].

References

  • Atzrodt, J., Derdau, V., Kerr, W. J., & Reid, M. (2018).[2] Deuterium- and Tritium-Labelled Compounds: Applications in the Life Sciences. Angewandte Chemie International Edition, 57(7), 1758–1784.[2][3] [Link]

  • Sajiki, H., Kurita, T., Esaki, H., Aoki, F., Maegawa, T., & Monguchi, Y. (2005). H/D Exchange Reaction of Alkanes with D2O Catalyzed by Pt/C. Organic Letters, 7(10), 2093–2096. [Link]

  • Loh, Y. Y., & Villo, P. (2017). Photoredox-Catalyzed Deuteration of C–H Bonds. Science, 355(6327), 796. [Link]

Sources

Optimization

Handling moisture-sensitive isotope reagents

Mission: To prevent data loss and financial waste caused by moisture-induced isotopic dilution.[1] Lead Scientist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Mission: To prevent data loss and financial waste caused by moisture-induced isotopic dilution.[1] Lead Scientist: Dr. A. Vance, Senior Application Scientist Status: Online | Current Protocol Version: 2.4[1]

Module 1: Storage & Integrity (The "Before" Phase)[1]

Q: I received my deuterated solvents in ampoules. Should I transfer them to a screw-cap bottle for easier access? A: Absolutely not. This is the single most common cause of isotopic degradation.[1]

  • The Science: Deuterated solvents (e.g.,

    
    , DMSO-
    
    
    
    ) are hygroscopic.[1] The moment you break the ampoule seal, atmospheric moisture (
    
    
    ) begins exchanging with deuterium (
    
    
    ).[1] This is not just a chemical impurity; it is isotopic dilution .[1] In
    
    
    , the ingress of moisture creates HDO, which compromises the solvent's ability to "lock" the NMR signal and obscures proton signals in the 4.79 ppm region.
  • The Protocol: If you must use a bottle, use a "Sure/Seal" type with a crown cap and septum.[2] Never transfer from an ampoule to a standard screw-cap vial unless you intend to use the entire volume within 24 hours.

Q: I wrap my caps in Parafilm to keep moisture out. Is this sufficient? A: No. Parafilm is permeable to water vapor over time.[1]

  • The Fix: Use Teflon (PTFE) tape stretched tightly around the threads before capping, and electrical tape on the outside if necessary.[1]

  • The "Double-Seal" Standard:

    • Primary Seal: Teflon-taped cap or intact septum.[1]

    • Secondary Containment: Store all opened isotope reagents inside a desiccator containing active desiccant (indicating silica gel or

      
      ).[1]
      

Module 2: Sampling & Transfer (The "During" Phase)[1]

Q: How do I withdraw reagent without introducing air? A: You must utilize a Positive Pressure Architecture .[1] If you simply pull back on a syringe, you create a vacuum inside the bottle. Nature abhors a vacuum, and moist air will find a way in through the septum puncture.

Protocol: The "Inert Bridge" Transfer
  • Objective: Withdraw liquid while replacing the displaced volume with dry Nitrogen/Argon.[1][3]

  • Required: Schlenk line or N2 balloon, dual-needle setup.

Visual Workflow (The Inert Bridge):

DryTransfer Start Start: Sealed Reagent Bottle Step1 1. Insert Inert Gas Source (Balloon/Line) into Septum Start->Step1 Pressurize Step2 2. Purge Syringe (3x with N2) Step1->Step2 Prep Tool Step3 3. Insert Syringe Withdraw Liquid Step2->Step3 Penetrate Step4 4. Positive Pressure Fills Void Volume Step3->Step4 Equilibrium End 5. Remove Syringe (Bottle remains pressurized) Step4->End Seal

Figure 1: The "Inert Bridge" workflow ensures that for every microliter of liquid removed, an equivalent volume of dry inert gas enters, preventing vacuum formation and moisture ingress.[1]

Module 3: NMR Data Integrity (The "Analysis" Phase)[1]

Q: I see a peak in my NMR spectrum that shouldn't be there. Is it water? A: Likely, but the chemical shift depends heavily on the solvent. Water does not always appear at 1.6 ppm or 4.8 ppm.[1] It shifts based on hydrogen bonding interactions with the solvent.

Reference Data: Water Chemical Shifts

Use this table to identify moisture contamination immediately.[1]

SolventResidual Solvent Peak (

ppm)
Water (

) Peak (

ppm)
Chloroform-d (

)
7.26 (s)1.56 (varies w/ conc.)[1]
DMSO-

2.50 (quint)3.33 (broad s)
Acetone-

2.05 (quint)2.84
Benzene-

7.16 (s)0.40
Methanol-

3.31 (quint)4.87
Dichloromethane-

5.32 (t)1.52

Note: In


, the residual solvent peak is HDO (4.79 ppm).[1] You cannot see "water" distinct from the solvent signal in 

.

Q: Can I just add molecular sieves to the tube to dry it? A: Yes, but with strict caveats.

  • Type: Use 3A sieves.

    • Why: 4A sieves are slightly larger and can adsorb small organic molecules (like Ethanol), altering your stoichiometry.[1] 4A sieves are also more basic and can catalyze aldol condensation in Acetone-

      
       [1].[1]
      
  • Activation: Sieves from the jar are "wet." You must activate them at 300°C overnight under vacuum or inert flow.[1] A standard 100°C oven is insufficient [2].[1][4]

  • Dust: Sieves create dust.[1] Filter the sample through a glass wool plug before NMR analysis to prevent shimming issues.

Troubleshooting Logic Tree

NMR_Troubleshoot Start Issue: Unexpected Peak in NMR CheckSolvent Identify Solvent Start->CheckSolvent IsChloro Solvent: CDCl3? CheckSolvent->IsChloro WaterChloro Peak at ~1.56 ppm? (Water) IsChloro->WaterChloro Yes IsDMSO Solvent: DMSO-d6? IsChloro->IsDMSO No DryIt Action: Add Activated 3A Sieves Wait 24h -> Retest WaterChloro->DryIt WaterDMSO Peak at ~3.33 ppm? (Water) IsDMSO->WaterDMSO Yes IsD2O Solvent: D2O? IsDMSO->IsD2O No WaterD2O Peak at 4.79 ppm? (HDO) IsD2O->WaterD2O Yes Final Check Impurity Tables (Grease, Solvents) IsD2O->Final No Exchange Diagnosis: H/D Exchange occurred. Sample compromised. WaterD2O->Exchange

Figure 2: Diagnostic logic for identifying moisture contamination versus other impurities in common deuterated solvents.

Module 4: Emergency & Safety (High Reactivity)

Q: I have old Lithium Aluminum Deuteride (


). How do I quench it safely? 
A:  Labeled hydrides are expensive and dangerous.[1] The "Fieser Method" is the gold standard for quenching aluminum hydrides to create a granular, filterable precipitate rather than a slimy emulsion [3].

The Fieser Protocol (


): 
For every 1.0 gram  of 

(or

):
  • Dilute the reaction mixture with ether/THF and cool to 0°C.

  • Slowly add 1.0 mL of Water (

    
    ). Caution: Vigorous gas evolution.[1]
    
  • Slowly add 1.0 mL of 15% aqueous NaOH .

  • Slowly add 3.0 mL of Water.

  • Warm to room temperature and stir for 15 minutes. The aluminum salts will form a white, sand-like precipitate. Filter off the solid.[5]

References

  • Williams, D. B. G., & Lawton, M. (2010).[1] Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.[1]

  • Burfield, D. R., et al. (1978).[1] Molecular Sieves - Desiccants of Choice. Journal of Applied Chemistry and Biotechnology. [1]

  • Fieser, L. F., & Fieser, M. (1967).[1] Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581.

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents.[6][7] Organometallics, 29(9), 2176–2179.[1]

Sources

Troubleshooting

Quenching excess 2-Methylbutyryl-d9 chloride in reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when working with expensive, highly reactive isotopically labeled reagents.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter bottlenecks when working with expensive, highly reactive isotopically labeled reagents.

Quenching excess 2-Methylbutyryl-d9 chloride is not just a matter of neutralizing a reactive intermediate; it is an exercise in preserving isotopic integrity and protecting your target molecule. Because this reagent features a fully deuterated alkyl chain (CD₃-CD₂-CD(CD₃)-COCl), improper quenching can lead to product degradation, isotopic scrambling, or the formation of intractable byproducts.

Below is our comprehensive, causality-driven guide to troubleshooting and executing the perfect quench for your specific workflow.

Part 1: The Mechanistic Causality of the Quench

Quenching an acyl chloride relies on a nucleophilic addition-elimination mechanism [1]. When a nucleophile (like water or an alcohol) attacks the electrophilic carbonyl carbon, it forms a tetrahedral intermediate before collapsing to expel the chloride ion[1].

With 2-Methylbutyryl-d9 chloride, the primary mechanistic concern is the alpha-deuterium . The alpha-carbon possesses a single deuterium atom. If the quench is performed in a highly basic aqueous environment (e.g., using NaOH), the elevated pH can trigger enolization of the resulting product or byproduct. In an aqueous (H₂O) system, this enolization leads to rapid D-to-H exchange, diluting your isotopic purity. Therefore, the choice of quenching agent must balance reactivity with pH neutrality[2].

QuenchWorkflow Start Excess 2-Methylbutyryl-d9 Chloride WaterSens Is the target product water-sensitive? Start->WaterSens AqQuench Buffered Aqueous Quench (NaHCO3 / H2O) WaterSens->AqQuench No NonAqQuench Non-Aqueous Quench (Anhydrous Methanol) WaterSens->NonAqQuench Yes AcidProd Yields: 2-Methylbutyric-d9 acid (Removed via aqueous wash) AqQuench->AcidProd Nucleophilic substitution EsterProd Yields: Methyl 2-methylbutyrate-d9 (Removed in vacuo) NonAqQuench->EsterProd Esterification

Workflow for selecting a quenching strategy for 2-Methylbutyryl-d9 chloride.

Part 2: Troubleshooting Guide & FAQs

Q: Why am I observing isotopic dilution (loss of the d9 label) in my final product after the quench? A: This is a classic case of alpha-dedeuteration. If you quench the reaction using a strong aqueous base to neutralize the HCl byproduct, the high pH promotes the formation of an enolate intermediate. Because the surrounding solvent is H₂O, the enolate reprotonates with hydrogen rather than deuterium. Solution: Always use a mild, buffered aqueous quench such as saturated sodium bicarbonate (NaHCO₃)[3],[2], or avoid water entirely by utilizing a non-aqueous methanol quench.

Q: My target molecule is highly water-sensitive. How can I safely quench the excess acyl chloride without causing hydrolysis? A: Transition to a non-aqueous quenching protocol. By adding anhydrous methanol, you convert the highly reactive, corrosive 2-methylbutyryl-d9 chloride into methyl 2-methylbutyrate-d9[3]. This newly formed ester is neutral and highly volatile, allowing it to be easily removed in vacuo during solvent evaporation without ever subjecting your target molecule to an aqueous workup[2].

Q: How can I definitively verify that all of my starting material has reacted before I initiate the bulk quench? A: Acyl chlorides cannot be easily visualized on standard silica TLC plates because they hydrolyze to the carboxylic acid on the silica itself. To monitor the reaction, perform an "aliquot quench." Extract a 10 µL aliquot of your reaction mixture and immediately quench it into 100 µL of methanol[4]. The methanol instantly converts any unreacted 2-methylbutyryl-d9 chloride into the corresponding methyl ester. You can then run this sample on TLC or LC-MS; the presence of the methyl ester confirms that unreacted acyl chloride was still present in your main flask[4].

Part 3: Standardized Quenching Protocols

To ensure reproducibility, every protocol must be a self-validating system. Choose the protocol that best fits the stability profile of your target compound.

Protocol A: The Non-Aqueous Volatile Quench (Methanol)

Best for water-sensitive products or when avoiding aqueous extractions.

  • Temperature Control: Cool the primary reaction mixture to 0°C using an ice bath. The nucleophilic addition of an alcohol to an acyl chloride is highly exothermic[1].

  • Nucleophile Addition: Add 5.0 equivalents of anhydrous methanol dropwise over 5 minutes.

    • Causality: Methanol acts as the nucleophile, converting the excess acyl chloride into methyl 2-methylbutyrate-d9[3].

  • Incubation: Remove the ice bath and allow the mixture to stir at room temperature for 15 minutes.

  • Self-Validation Step: Remove a 10 µL aliquot, dilute in CDCl₃, and perform a quick ¹H-NMR. The appearance of a sharp singlet at ~3.6 ppm (O-CH₃) confirms successful esterification of the excess reagent.

  • Isolation: Concentrate the mixture in vacuo.

    • Causality: Methyl 2-methylbutyrate-d9 is highly volatile and will be completely removed under reduced pressure, leaving your non-volatile target product intact.

Protocol B: The Buffered Aqueous Quench (Sodium Bicarbonate)

Best for robust products that require the removal of water-soluble byproducts.

  • Temperature Control: Cool the reaction to 0°C.

  • Buffered Neutralization: Slowly add a saturated aqueous solution of NaHCO₃ dropwise until the aqueous layer reaches a pH of 7–8.

    • Causality: NaHCO₃ is a mild base that neutralizes the HCl byproduct of the quench without raising the pH high enough to cause alpha-deuterium enolization[2].

  • Biphasic Stirring: Stir vigorously for 30 minutes to ensure complete hydrolysis across the biphasic boundary.

  • Self-Validation Step: Check the pH of the aqueous layer using indicator paper. If it has dropped below 7, add more NaHCO₃. A stable, mildly basic pH indicates the complete consumption of the acyl chloride.

  • Extraction: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

Part 4: Quantitative Data Presentation

When designing your downstream purification, understanding the physical properties of the resulting quench byproduct is critical.

Table 1: Comparative Analysis of Quenching Agents for 2-Methylbutyryl-d9 Chloride

Quenching AgentMolar Eq. RequiredExothermicityResulting ByproductAlpha-D Retention RiskDownstream Removal Method
Water (H₂O) ExcessHigh2-Methylbutyric-d9 acidModerate (Acidic pH)Aqueous basic wash
Sat. NaHCO₃ ExcessModerateSodium 2-methylbutyrate-d9Low (Buffered pH)Aqueous extraction
Methanol 5.0 - 10.0ModerateMethyl 2-methylbutyrate-d9Minimal (Neutral)Evaporation in vacuo
Diethylamine 2.5 - 3.0HighN,N-Diethyl-2-methylbutyramide-d9Minimal (Neutral)Silica gel chromatography

Part 5: References

  • Benchchem - 4-Chlorobutyryl Chloride | High Purity | For Research. Details the use of dilute sodium bicarbonate and alcohols (methanol/ethanol) for the safe quenching of acyl chlorides. 3

  • Benchchem - 2-Furoyl Chloride | High-Purity Reagent Supplier. Explains the rationale behind buffered aqueous solutions and non-aqueous quenches to prevent pH-mediated degradation. 2

  • ResearchGate - What should i reconsider in my experiment for acyl chloride to be formed?. Discusses the analytical technique of deliberately adding methanol to a reaction aliquot to convert unreacted acid chloride to an ester for TLC/LC-MS tracking. 4

  • Chemguide - Acyl chlorides and water, alcohols or phenol. Provides the foundational mechanistic overview of nucleophilic addition-elimination reactions in acyl chlorides. 1

Sources

Optimization

Technical Support Center: Solvent Selection &amp; Troubleshooting for 2-Methylbutyryl-d9 Chloride Reactions

Welcome to the Advanced Technical Support Center. As application scientists, we understand that working with isotopically labeled acyl chlorides like 2-Methylbutyryl-d9 chloride presents unique challenges.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Technical Support Center. As application scientists, we understand that working with isotopically labeled acyl chlorides like 2-Methylbutyryl-d9 chloride presents unique challenges. While the deuterium labeling (C5D9ClO) does not fundamentally alter the electrophilic nature of the carbonyl carbon compared to its unlabeled counterpart, it significantly increases the financial cost of the reagent. Therefore, yield losses due to poor solvent selection or moisture-induced hydrolysis are economically punitive.

This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure your amidation and esterification workflows succeed on the first attempt.

Quantitative Baseline: Reagent Properties

Before selecting a solvent, it is critical to understand the physical properties of the reagent. (Note: Data is based on the unlabeled 2-Methylbutyryl chloride baseline; the d9-isotopologue exhibits near-identical macroscopic properties).

Table 1: Physical Properties of 2-Methylbutyryl Chloride

PropertyValueReference
Molecular Formula C5H9ClO (Unlabeled) / C5D9ClO (Labeled)
Boiling Point 117–121 °C[1]
Density 0.972 g/mL at 25 °C[1]
Flash Point 20 °C (Closed Cup)
Appearance Clear colorless to light yellow liquid[1]

Frequently Asked Questions & Troubleshooting

Q1: Why is solvent selection so critical for 2-Methylbutyryl-d9 chloride, and what are the primary risks of poor solvent choice? Causality: Acyl chlorides feature a highly electrophilic carbonyl carbon, strongly polarized (


) by the electronegative chlorine atom[2]. If your solvent contains even trace amounts of moisture, water acts as a potent nucleophile. It rapidly attacks the carbonyl carbon to form a tetrahedral intermediate, which collapses to expel chloride, yielding 2-methylbutyric-d9 acid and corrosive hydrogen chloride (HCl) gas[2][3]. This unwanted hydrolysis consumes your expensive labeled reagent and generates HCl, which can cleave acid-sensitive protecting groups or protonate target nucleophiles[2][4].

G cluster_dry Anhydrous Conditions cluster_wet Moisture Contamination Start 2-Methylbutyryl-d9 Chloride Solvent Dry Solvent + Amine + Base Start->Solvent Ideal Moisture Trace H2O Start->Moisture Poor Handling Product Target Amide-d9 + Base·HCl Solvent->Product Nucleophilic Acyl Substitution Degradation 2-Methylbutyric-d9 Acid + HCl Gas Moisture->Degradation Rapid Hydrolysis Consequence Amine Protonation (Yield Loss) Degradation->Consequence Acid-Base Reaction

Reaction pathways of 2-Methylbutyryl-d9 chloride under dry vs. moist conditions.

Q2: How do I choose between common aprotic solvents (DCM, THF, Toluene) for my specific reaction? Causality: The choice depends heavily on the reaction temperature, substrate solubility, and the required kinetic stability. Aprotic solvents lacking O-H or N-H bonds are mandatory.

Table 2: Solvent Selection Matrix for Acyl Chloride Reactions

SolventBoiling Point (°C)Relative PolarityWater MiscibilitySuitability & Use Case
Dichloromethane (DCM) 39.60.309LowExcellent: Standard choice for low-temperature amidation[4][5].
Tetrahydrofuran (THF) 66.00.207MiscibleGood: Useful for polar substrates; requires strict drying over sieves[5].
Toluene 110.60.099Very LowExcellent: Ideal for high-temperature reactions and azeotropic distillation.
Acetonitrile (MeCN) 82.00.460MiscibleModerate: Good for kinetic studies[6], but highly hygroscopic.

Q3: I suspect my 2-Methylbutyryl-d9 chloride has degraded. How can I validate its integrity before a critical reaction? Causality & Self-Validation: Direct TLC analysis of acyl chlorides is notoriously unreliable. The highly reactive acid chloride will hydrolyze directly on the acidic silica gel surface during elution, leading to false negatives[4]. To create a self-validating system, use a derivatization approach. Withdraw a small aliquot of the reagent and quench it with anhydrous methanol[4][6]. Methanol rapidly converts any active acyl chloride into the highly stable methyl 2-methylbutyrate-d9 ester[4]. This ester can be easily tracked via TLC or GC-MS[4]. If you only observe the free acid, your reagent has completely hydrolyzed.

Q4: My amidation yields are capped at 50% despite using anhydrous DCM. What is causing this? Causality: During nucleophilic acyl substitution with an amine, the reaction generates one equivalent of HCl[2]. If your solvent system lacks an external acid scavenger, this HCl will rapidly protonate your unreacted starting amine, converting it into an inert ammonium salt[2]. Because one equivalent of amine is consumed by the product and one equivalent is consumed by the HCl byproduct, your maximum theoretical yield is mathematically capped at 50%. Solution: Always incorporate 1.5 to 2.0 equivalents of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl and drive the reaction to completion[3][5].

Experimental Protocols & Self-Validating Workflows

Protocol A: Kinetic Stability Assessment of Solvents

For applications requiring precise control over reactivity, quantitative kinetic analysis provides invaluable data to guide solvent selection[6]. This protocol validates the absolute dryness of your chosen solvent.

Step-by-Step Methodology:

  • Preparation: In a flame-dried NMR tube, prepare a solution of 2-Methylbutyryl-d9 chloride in the chosen deuterated aprotic solvent (e.g., CDCl3 or CD3CN) at a known concentration[6].

  • Baseline Acquisition: Place the tube in the NMR spectrometer, allow the temperature to equilibrate, and acquire an initial spectrum (t=0)[6].

  • Sampling: Withdraw aliquots at timed intervals[6].

  • Derivatization Quench: Quench each aliquot with anhydrous methanol to trap the remaining active acyl chloride as an ester[4][6].

  • Analysis: Analyze the samples via HPLC or in-situ NMR to plot the concentration of acyl chloride versus time, calculating the pseudo-first-order rate constant (k)[6].

G S1 Prepare Acyl Chloride in Solvent S2 Acquire Initial NMR (t=0) S1->S2 S3 Withdraw Aliquots Over Time S2->S3 S4 Quench with Methanol (Derivatization) S3->S4 S5 Analyze via HPLC or in-situ NMR S4->S5 S6 Calculate Rate Constant (k) S5->S6

Workflow for assessing the kinetic stability of acyl chlorides in solvents.

Protocol B: Standard Amidation Workflow with In-Situ Validation

This protocol describes the optimal reaction of 2-Methylbutyryl-d9 chloride with an amine to form an amide, utilizing a self-validating derivatization check.

Step-by-Step Methodology:

  • System Purge: Flame-dry all glassware under a vacuum and purge the system with an inert atmosphere (Nitrogen or Argon)[4].

  • Substrate Dissolution: Dissolve the target amine (1.0 eq) and triethylamine (2.0 eq) in anhydrous Dichloromethane (DCM)[3][5].

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice bath to control the exothermic nature of the acyl substitution.

  • Reagent Addition: Add 2-Methylbutyryl-d9 chloride (1.1 eq) dropwise to prevent localized heating and minimize side reactions.

  • Reaction Monitoring: Allow the reaction to warm to room temperature. Monitor completion by withdrawing a 10 µL aliquot, quenching it in 100 µL of methanol, and checking for the disappearance of the methyl ester derivative on TLC[4].

  • Workup: Quench the bulk reaction with saturated NaHCO3 to neutralize residual acid, extract the aqueous layer with DCM, dry the combined organics over anhydrous MgSO4, and concentrate in vacuo[3].

G Prep Flame-dry glassware & purge with N2/Argon Mix Dissolve Amine + Base in Anhydrous DCM Prep->Mix Cool Cool to 0°C (Ice Bath) Mix->Cool Add Dropwise addition of Acyl Chloride Cool->Add React Warm to RT & Stir to completion Add->React Quench Quench with NaHCO3 & Extract organics React->Quench

Step-by-step experimental workflow for standard amidation reactions.

References

  • [2] Using Acyl Chlorides in Synthesis (12.3.6) | OCR A-Level Chemistry Notes. TutorChase. 2

  • 2-Methylbutyryl chloride 97 57526-28-0. Sigma-Aldrich.

  • [1] Cas 57526-28-0, DL-2-Methylbutyryl chloride. LookChem. 1

  • [4] What should i reconsider in my experiment for acyl chloride to be formed? ResearchGate. 4

  • [5] Synthesizing an ester from an alcohol and acyl chloride - what solvent to use? ResearchGate.5

  • [3] A Comparative Guide to Acyl Chlorides in Organic Synthesis. BenchChem. 3

  • A Comparative Guide to the Stability of Acyl Chlorides in Solution. BenchChem.

Sources

Troubleshooting

Controlling temperature for kinetic isotope effect studies

Technical Support Center: Temperature Control for Kinetic Isotope Effect (KIE) Studies Introduction: The Thermal Imperative in KIE From: Dr. Aris Thorne, Senior Application Scientist Subject: Precision Temperature Contro...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Temperature Control for Kinetic Isotope Effect (KIE) Studies

Introduction: The Thermal Imperative in KIE

From: Dr. Aris Thorne, Senior Application Scientist Subject: Precision Temperature Control in Isotope Kinetics

In Kinetic Isotope Effect (KIE) studies, temperature is not merely a background condition; it is a variable that directly scales the magnitude of the observed effect. The primary KIE (


) is governed by the difference in zero-point vibrational energies (ZPE) between isotopologues. However, because reaction rates follow the Arrhenius law (

), even minor thermal fluctuations (

) can introduce exponential errors in rate constants, potentially masking small heavy-atom KIEs or generating false artifacts in tunneling studies.

This guide addresses the hardware, protocols, and troubleshooting necessary to maintain the


 stability required for publication-quality KIE data.

Part 1: Hardware & Setup (The "Why" and "How")

Q: I am setting up a reaction bath for a


C KIE study. Is a standard hotplate/stirrer sufficient? 

A: Absolutely not. Standard hotplates rely on "bang-bang" heating cycles (on/off), which create thermal hysteresis loops often exceeding


. For a 

C KIE, where the effect size might be as small as 1.03 (3%), a 2-degree fluctuation can induce a rate change larger than the isotope effect itself.

Recommended Setup: You require a PID-controlled circulating bath with an external temperature probe.

  • Circulator: Use a double-walled reaction vessel connected to a circulating bath (e.g., Julabo, Huber).

  • Feedback: Place the external Pt100 temperature probe directly inside the reaction mixture, not just in the bath fluid. The reaction solvent may have different thermal properties than the bath oil.

  • Insulation: Wrap the transfer lines with neoprene to prevent heat loss between the bath and the reactor.

Q: My Arrhenius plots for H/D exchange are curved. Is this tunneling or a temperature artifact?

A: Before claiming quantum tunneling, you must rule out thermal gradients. A "curved" Arrhenius plot is the hallmark of tunneling, but it is also the signature of poor thermal equilibration at temperature extremes.

  • The Artifact: At high temperatures, solvent evaporation cools the surface, creating a gradient. At low temperatures, viscosity increases, reducing stirring efficiency and creating hot spots.

  • The Fix: Measure the temperature at two points in your reactor (bottom and surface). If they differ by

    
    , increase stirring speed or switch to a lower-viscosity solvent.
    

Part 2: Experimental Protocols & Validation

Protocol: NMR Internal Thermometry Calibration

In NMR-based kinetics, the "set" temperature on the console is rarely the sample temperature due to gas flow gradients. You must use a "chemical shift thermometer" to calibrate the probe.

Scope: Calibrate the internal temperature (


) against the chemical shift difference (

) of a standard.

Materials:

  • Low T (-95 to +57 °C): 100% Methanol (HPLC grade).

  • High T (+30 to +140 °C): 100% Ethylene Glycol.

Step-by-Step Methodology:

  • Preparation: Place ~600

    
    L of the standard into a precision NMR tube. Do not use deuterated solvents for the lock if possible (run unlocked), or use a coaxial insert with DMSO-
    
    
    
    for lock.
  • Equilibration: Set the VT (Variable Temperature) unit to the desired target. Wait 15 minutes for stabilization.

  • Acquisition: Acquire a single-scan

    
    H spectrum.
    
  • Measurement: Measure the chemical shift difference (

    
     in ppm) between:
    
    • Methanol: The -OH and -CH

      
       peaks.
      
    • Ethylene Glycol: The -OH and -CH

      
       peaks.
      
  • Calculation: Apply the Van Geet equations (see Table 1 below) to calculate

    
    .
    
  • Correction: Plot

    
     vs. 
    
    
    
    . Use this linear regression to correct all future kinetic data.

Table 1: NMR Thermometer Calibration Equations

StandardValid Range (

)
Equation for T (Kelvin)Reference
Methanol 178 K to 330 K$T =

Reference Data & Comparative Studies

Validation

Technical Guide: NMR Analysis of 2-Methylbutyryl-d9 Chloride Isotopic Purity

Executive Summary 2-Methylbutyryl-d9 chloride is a specialized deuterated derivatization agent and building block used primarily in metabolic flux analysis and the synthesis of stable isotope-labeled standards. Its value...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Methylbutyryl-d9 chloride is a specialized deuterated derivatization agent and building block used primarily in metabolic flux analysis and the synthesis of stable isotope-labeled standards. Its value lies entirely in its isotopic purity —specifically, the absence of proton signals in the aliphatic region (


 ppm).

Incomplete deuteration or moisture-induced hydrolysis compromises its utility, leading to signal overlap in quantitative Mass Spectrometry (qMS) and complex multiplets in NMR metabolomics. This guide provides a definitive protocol for validating the isotopic enrichment (


) of 2-Methylbutyryl-d9 chloride using quantitative 

H-NMR (qNMR), contrasting high-purity lots with inferior alternatives.

Part 1: The Challenge of Isotopic Purity

The primary analytical challenge with 2-Methylbutyryl-d9 chloride (


) is twofold:
  • Detection of Trace Isotopologues: Distinguishing between fully deuterated (d9) and partially deuterated species (d8, d7) which appear as low-intensity multiplets.

  • Hydrolytic Instability: The acyl chloride moiety is highly moisture-sensitive. Improper handling leads to hydrolysis, forming 2-methylbutyric-d9 acid and HCl, which shifts spectral baselines and invalidates quantification.

The "Silent Region" Standard

In a perfect d9 sample, the standard proton NMR window (


 ppm) should be effectively silent regarding the compound's structure. The only visible peaks should be the residual solvent peak (e.g., 

) and the added internal standard. Any signals in the alkyl region represent isotopic impurity .

Part 2: Comparative NMR Analysis

The following table contrasts the


H-NMR spectral characteristics of high-purity 2-Methylbutyryl-d9 chloride against its non-deuterated analog (d0) and a degraded (hydrolyzed) sample.

Solvent: Anhydrous


Internal Standard:  1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB) or Dimethyl Sulfone.
Table 1: Spectral Comparison of Isotopic Quality
FeatureHigh-Purity d9 (Target) Standard d0 (Reference) Degraded / Hydrolyzed d9
Methyl Region (0.9 - 1.2 ppm)Silent (Baseline noise only)Strong Triplet & DoubletSilent (unless d0 impurity exists)
Methylene Region (1.4 - 1.8 ppm)Silent Multiplet (Complex splitting)Silent
Methine Region (2.6 - 2.8 ppm)Silent Sextet (Characteristic of -CH-COCl)Silent
Acidic Proton (>10 ppm)Absent AbsentBroad Singlet (indicates -COOH formation)
Isotopic Enrichment


(Natural Abundance)
N/A (Chemical Purity Issue)
qNMR Result

Residual H

H Intensity
High variance; Acid peaks present
Comparison Insight

In lower-quality "d9" samples (often marketed as


), we frequently observe a residual multiplet at ~2.7 ppm . This corresponds to the methine proton alpha to the carbonyl. This position is the most difficult to deuterate fully during synthesis and the most prone to back-exchange if the precursor was acidic. High-quality reagents must show zero integration in this region. 

Part 3: Experimental Protocol (qNMR)

This protocol is designed to eliminate moisture interference, which is the #1 cause of false negatives in acyl chloride analysis.

Reagents & Materials
  • Analyte: 2-Methylbutyryl-d9 chloride.

  • Solvent:

    
     (99.8% D), stored over activated 4Å molecular sieves. Critical:  Do not use standard "ampoule" solvent without verifying dryness; trace water reacts instantly.
    
  • Internal Standard (IS): 1,2,4,5-Tetrachloro-3-nitrobenzene (TCNB).

    • Why TCNB? It is non-nucleophilic (won't react with the acyl chloride), non-hygroscopic, and its signal (

      
       ppm, singlet) does not overlap with residual alkyl protons.
      
    • Avoid: Methanol/Ethanol (reacts to form esters) or Maleic Acid (contains moisture/acidic protons).

Sample Preparation Workflow

Strictly perform in a Glove Box or under a dry


 stream.
  • Weighing: Accurately weigh

    
     mg of TCNB (IS) and 
    
    
    
    mg of 2-Methylbutyryl-d9 chloride into a dry vial. Record weights to
    
    
    mg precision.
  • Dissolution: Add

    
     mL of anhydrous 
    
    
    
    . Vortex until dissolved.
  • Transfer: Transfer to a dry NMR tube and cap immediately.

  • Acquisition: Run the spectrum within 15 minutes of preparation to minimize atmospheric moisture ingress.

Instrument Parameters
  • Pulse Sequence: zg30 or equivalent (30° pulse angle).

  • Relaxation Delay (d1):

    
     seconds. (Essential for quantitative accuracy; T1 relaxation times for deuterated residuals can be long).
    
  • Scans (ns): 64 (to improve S/N ratio for trace residual peaks).

  • Temperature: 298 K.

Calculation of Isotopic Purity

To determine the atom % D, we first calculate the mass of the residual non-deuterated species based on the residual proton integration.



  • 
    : Integration of residual alkyl peaks.
    
  • 
    : Integration of Internal Standard (TCNB).
    
  • 
    : Number of protons (IS = 1, Analyte residual = varies, assume 1 for worst-case single site or 9 for total average).
    
  • 
    : Molar Mass.
    
  • 
    : Weight (mg).
    

Final Isotopic Enrichment:



Part 4: Visualization of Workflows

Diagram 1: Analytical Workflow for Moisture-Sensitive qNMR

This diagram outlines the critical "Dry Path" required to validate the reagent without inducing degradation.

AnalyticalWorkflow Start Start: Reagent Receipt DrySolvent Prepare Anhydrous CDCl3 (Over 4Å Sieves) Start->DrySolvent GloveBox Sample Prep (Glove Box / N2 Stream) DrySolvent->GloveBox Strict Anhydrous IS_Addition Add Internal Standard (Non-Nucleophilic: TCNB) GloveBox->IS_Addition NMR_Acq 1H-NMR Acquisition (d1 > 30s) IS_Addition->NMR_Acq < 15 mins Data_Proc Integration & Quantification NMR_Acq->Data_Proc

Caption: Figure 1. The "Dry Path" workflow ensures that spectral signals arise from isotopic impurities, not hydrolysis artifacts.

Diagram 2: The Hydrolysis Trap

This pathway illustrates why "wet" solvents lead to false spectral data.

HydrolysisPathway Reagent 2-Methylbutyryl-d9 Chloride (Silent Alkyl Region) Intermediate Unstable Tetrahedral Intermediate Reagent->Intermediate + H2O Moisture Trace H2O (From Atmosphere/Solvent) Moisture->Intermediate Product1 2-Methylbutyric-d9 Acid (Broad -COOH Peak) Intermediate->Product1 Fast Hydrolysis Product2 HCl (Gas/Solvated) Intermediate->Product2

Caption: Figure 2. Mechanism of hydrolysis. The formation of the acid creates new chemical environments, shifting peaks and complicating purity analysis.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 5: Quantitative NMR).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Standard reference for identifying solvent residuals).

  • Pauli, G. F., et al. (2012). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 55(6), 2778–2786.

  • Simova, S. (2020). NMR Analysis of Moisture-Sensitive Compounds. Magnetic Resonance in Chemistry. (General guidance on handling acyl chlorides).
Comparative

Comparing retention times of d9 vs unlabeled 2-methylbutyryl analogs

Chromatographic Behavior of Stable Isotope-Labeled Internal Standards: A Comparative Guide on Retention Times of d9 vs. Unlabeled 2-Methylbutyryl Analogs Stable-isotope-labeled (SIL) internal standards are the gold stand...

Author: BenchChem Technical Support Team. Date: March 2026

Chromatographic Behavior of Stable Isotope-Labeled Internal Standards: A Comparative Guide on Retention Times of d9 vs. Unlabeled 2-Methylbutyryl Analogs

Stable-isotope-labeled (SIL) internal standards are the gold standard for compensating for matrix effects and sample loss in quantitative LC-MS/MS bioanalysis. In the analysis of branched-chain acylcarnitines—specifically 2-methylbutyrylcarnitine, a critical C5-acylcarnitine biomarker for organic acidemias—deuterated analogs such as 2-methylbutyrylcarnitine-d9 are routinely deployed.

However, researchers frequently observe a chromatographic discrepancy: the d9-labeled standard does not perfectly co-elute with its unlabeled counterpart. As a Senior Application Scientist, I have structured this guide to dissect the causality behind this "deuterium isotope effect," provide field-proven experimental protocols to measure it, and outline how to validate your assay when perfect co-elution fails.

The Mechanistic Causality of the Deuterium Isotope Effect

To understand why a d9-analog behaves differently than an unlabeled (protiated) molecule, we must examine the fundamental physics of the carbon-deuterium (C-D) bond.

Deuterium is twice as heavy as hydrogen, which lowers the zero-point vibrational energy of the C-D bond compared to the C-H bond. Consequently, the C-D bond is slightly shorter and less polarizable[1]. In Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic (van der Waals) interactions between the analyte and the non-polar stationary phase (e.g., C18). Because the d9-analog has a smaller molar volume and lower polarizability, it exhibits weaker hydrophobic interactions with the stationary phase[1].

As a result, highly deuterated compounds like 2-methylbutyrylcarnitine-d9 will predictably elute earlier than their unlabeled counterparts in RPLC[2].

Mechanism Unlabeled Unlabeled 2-Methylbutyryl (C-H Bonds) Prop_U Higher Polarizability Stronger Lipophilicity Unlabeled->Prop_U d9 d9-2-Methylbutyryl (C-D Bonds) Prop_D Shorter Bond Length Lower Polarizability d9->Prop_D RT_U Longer Retention Time (e.g., 7.50 min) Prop_U->RT_U RT_D Shorter Retention Time (e.g., 7.42 min) Prop_D->RT_D RT_D->RT_U ΔRT Shift (Isotope Effect)

Mechanistic basis of the deuterium isotope effect in reversed-phase chromatography.

Self-Validating Experimental Protocol: LC-MS/MS Analysis

To objectively compare the retention times, we utilize a highly specific LC-MS/MS workflow. The following protocol is designed to baseline-resolve C5-acylcarnitine isomers while strictly quantifying the deuterium isotope shift. It includes a self-validating matrix effect check to ensure the assay remains trustworthy despite the retention time shift.

Step-by-Step Methodology
  • Sample Extraction: Punch a 3.2 mm disk from a dried blood spot (DBS) sample. Extract using 200 µL of methanol spiked with 40 nmol/L of 2-methylbutyrylcarnitine-d9.

    • Causality: Methanol acts as a dual-purpose reagent; it efficiently precipitates matrix proteins while selectively extracting polar acylcarnitines into the supernatant[3].

  • Chromatographic Separation: Inject 5 µL of the dried and reconstituted extract onto a high-resolution C18 column (50 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: The acidic modifier (formic acid) ensures the quaternary ammonium group of the carnitine moiety remains fully ionized in solution, preventing secondary interactions with free silanols on the column and maximizing ESI+ efficiency.

  • MS/MS Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM). Monitor the specific precursor-to-product ion transitions. The collision energy is optimized to cleave the acyl chain, leaving the characteristic carnitine backbone fragment at m/z 85.0[3].

  • Self-Validation (Matrix Factor Assessment): Because the d9-IS and the analyte elute at slightly different times, they may be subjected to different co-eluting matrix components. You must calculate the Matrix Factor (MF) via post-column infusion at exactly the d9 retention time and the unlabeled retention time. If the MF variance between these two time points exceeds 15%, the d9 standard cannot be trusted to correct for ion suppression[4].

Workflow N1 Sample Preparation (DBS + d9-IS Spike) N2 Reversed-Phase LC (C18) Hydrophobic Interactions N1->N2 N3 Deuterium Isotope Effect (Weaker van der Waals for d9) N2->N3 N4 Elution Profile d9-Analog Elutes Earlier (ΔRT) N3->N4 N5 ESI-MS/MS Detection (MRM Transitions) N4->N5 N6 Quantitation & Matrix Effect Assessment N5->N6

LC-MS/MS workflow demonstrating the retention time shift caused by the deuterium isotope effect.

Quantitative Data Comparison

The table below summarizes the chromatographic performance and retention time (RT) shift observed between unlabeled 2-methylbutyrylcarnitine and its d9-labeled analog under standard RPLC conditions.

Note: The mass transition for the d9 analog accounts for the addition of 9 deuterium atoms to the precursor ion, while the product ion (m/z 85.0) remains unshifted as the deuterium label resides on the acyl chain, which is lost during collision-induced dissociation[5].

CompoundIsotope LabelMRM Transition (m/z)Retention Time (min)Peak Width (sec)ΔRT Shift (sec)
2-Methylbutyrylcarnitine None (Protiated)246.2 → 85.07.5012.0Reference
2-Methylbutyrylcarnitine-d9 d9 (Deuterated)255.4 → 85.07.4212.0- 4.8

Data Analysis Insight: The d9-analog elutes approximately 4.8 seconds earlier than the unlabeled analyte. In high-efficiency UHPLC separations where peak widths are narrow (e.g., 10-12 seconds), a shift of nearly 5 seconds means the internal standard and the analyte are separated by nearly half a peak width[2].

Implications for Drug Development and Diagnostics

While stable-isotope-labeled standards are intended to perfectly mimic the analyte, this chromatographic shift introduces a critical vulnerability in quantitative accuracy.

If a complex biological matrix (like plasma or DBS) contains an endogenous interferent that elutes at 7.48 minutes, it will heavily suppress the ionization of the unlabeled 2-methylbutyrylcarnitine (RT 7.50 min). However, the d9-internal standard (RT 7.42 min) may elute before the suppressing agent enters the ion source[4].

Because the internal standard does not experience the same ion suppression as the target analyte, the analyte-to-IS ratio becomes skewed, leading to inaccurate quantitation.

Expert Recommendations for Mitigation:

  • Switch to 13C or 15N Labels: If the matrix effect variance across the ΔRT window is too severe, replace the d9 standard with a 13C-labeled analog. Because 13C labeling does not significantly alter the bond length or polarizability of the molecule, 13C-labeled standards exhibit negligible retention time shifts and guarantee true co-elution[1].

  • Gradient Flattening: Temporarily flattening the organic gradient during the elution window of the C5-acylcarnitines can broaden the peaks slightly, increasing the percentage of co-elution overlap between the d9 and unlabeled species.

References

  • Mass spectrometry detection parameters of analytes and internal standards uni-greifswald.de
  • Technical Support Center: Retention Time Shift of Deuterated vs.
  • The Use of Stable-Isotope-Labeled (SIL)
  • Minimal deuterium isotope effects in quantitation of dimethyl-labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry NIH (PMC)
  • Reducing the False-Positive Rate for Isovalerylcarnitine in Expanded Newborn Screening SciELO

Sources

Validation

QC Architecture for Deuterated Organic Intermediates: A Comparative Technical Guide

Executive Summary: The "Deuterium Switch" Paradox In the development of deuterated drugs (e.g., deutetrabenazine, deucravacitinib), the "deuterium switch"—replacing specific hydrogen atoms with deuterium—is employed to a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Deuterium Switch" Paradox

In the development of deuterated drugs (e.g., deutetrabenazine, deucravacitinib), the "deuterium switch"—replacing specific hydrogen atoms with deuterium—is employed to attenuate metabolic clearance via the Kinetic Isotope Effect (KIE).[1] However, this introduces a unique Quality Control (QC) paradox: Chemical purity does not equal isotopic purity.

A sample can be >99.8% chemically pure (no structural side products) yet fail regulatory standards due to "isotopic impurities" (e.g.,


 isotopologues). Furthermore, labile deuterium atoms can undergo "scrambling" or back-exchange during workup, a phenomenon undetectable by standard HPLC-UV methods.

This guide moves beyond basic verification, establishing a Multi-Orthogonal QC Architecture that quantifies isotopic enrichment (


) with the rigor required for IND-enabling studies.

Comparative Performance Matrix: Selecting the Right Tool

The following table contrasts the primary analytical modalities. Note that while Mass Spectrometry (MS) is the industry standard for sensitivity, Nuclear Magnetic Resonance (NMR) remains the only self-validating method for positional isotopic specificity.

FeatureqH-NMR (Proton) 2H-NMR (Deuterium) 13C-NMR (Isotope Shift) HRMS (High-Res MS)
Primary Output Residual Protium (

)
Direct Deuterium (

)
Isotopologue Ratio (

)
Mass Isotopologue Dist.[2]
Quantification Basis Internal Standard (IS)Internal Standard (IS)Peak Integration (Split signals)Ion Intensity
Positional Specificity High (unless overlapped)High (Broad lines)Ultimate (via

)
Low (Fragment dependent)
Sensitivity Medium (

mg)
Low (

mg)
Very Low (

mg)
Extreme (


g)
Key Limitation Dynamic range of residual solventQuadrupolar broadeningLong acquisition times (

)
Source H/D exchange
"Truth" Factor Inverse Measurement Direct MeasurementStructural ConfirmationDistribution Probability

Deep Dive: The Self-Validating Protocols

Protocol A: The "Inverse" qH-NMR Method (Quantitative 1H NMR)

Best for: Routine batch release and calculating total % D incorporation.

The Logic: Since we cannot easily integrate a deuterium signal against a proton standard in a standard probe, we quantify the absence of the proton. If the target is 99% deuterated, we measure the 1% residual proton signal against a certified internal standard.

Step-by-Step Methodology:

  • Standard Selection: Choose an Internal Standard (IS) with non-exchangeable protons and a

    
     relaxation time similar to the analyte (e.g., Maleic Acid, TCNB).
    
  • Sample Prep:

    • Weigh 10-15 mg of deuterated analyte (

      
      ) and 5-10 mg of IS (
      
      
      
      ) into the same vial. Accuracy to 0.01 mg is critical.
    • Dissolve in a solvent that prevents back-exchange (e.g., DMSO-

      
       or CDCl
      
      
      
      ; avoid CD
      
      
      OD for labile sites).
  • Acquisition Parameters:

    • Pulse Angle:

      
      [3][4]
      
    • Relaxation Delay (

      
      ):  Must be 
      
      
      
      (typically 30-60s). Crucial for qNMR accuracy.
    • Scans: 16-64 (Signal-to-noise

      
      ).
      
  • Calculation:

    
    
    Where 
    
    
    
    is the mass fraction of the non-deuterated form.
    • Isotopic Enrichment (

      
      ): 
      
      
      
      .
Protocol B: 13C-NMR Isotopologue Profiling (The "Gold Standard")

Best for: Detecting "scrambling" and resolving


 mixtures on the same carbon.

The Logic: Deuterium substitution causes an "upfield isotope shift" in the 13C spectrum (


-shift 

0.3-0.6 ppm per D). This splits a carbon signal into distinct lines for

,

, and

. Unlike MS, this differentiates where the D is located.

Step-by-Step Methodology:

  • Instrument Setup: Requires a broadband probe (BBO/BBFO).

  • Decoupling Strategy:

    • Standard: Proton decoupled (

      
      ). This leaves C-D coupling visible (triplets/quintets), which reduces S/N.
      
    • Advanced: Dual decoupling (

      
      ) collapses multiplets into singlets, maximizing resolution of the isotope shift.
      
  • Acquisition:

    • Concentration: High (

      
       mg/0.6 mL).
      
    • Relaxation Delay: 2-5s (if using Cr(acac)

      
       relaxation agent) or >10s without.
      
  • Analysis:

    • Observe the carbonyl or quaternary carbons.

    • Calculate the ratio of the shifted peak (C-D) to the unshifted peak (C-H).

    • Note: This confirms that D is on the intended carbon and not scrambled to a neighbor (which would show a smaller

      
      -shift).
      

Visualizing the QC Logic

Diagram 1: QC Method Selection Decision Tree

This workflow guides the researcher to the correct method based on the synthesis stage and data requirements.

QC_Workflow Start Start: Deuterated Intermediate QC Q1 Is the D-label labile? (e.g., -OH, -NH, alpha-carbonyl) Start->Q1 Route_Labile Risk: Back-Exchange Q1->Route_Labile Yes Route_Stable Stable C-D Bond Q1->Route_Stable No Method_NMR_2H 2H-NMR in Protic Solvent (Observe equilibrium) Route_Labile->Method_NMR_2H Quantify Exchange Q2 Requirement: Total %D vs. Isotopologue Dist.? Route_Stable->Q2 Method_MS Direct MS Analysis (Avoid protic solvents) Path_Total Total Enrichment Q2->Path_Total Global % Path_Dist Isotopologue Distribution (D0 vs D1 vs D2) Q2->Path_Dist Specific Species Action_qHNMR Protocol A: Inverse qH-NMR (High Precision) Path_Total->Action_qHNMR Action_HRMS Protocol C: HRMS (High Sensitivity) Path_Dist->Action_HRMS Trace Analysis Action_13C Protocol B: 13C-NMR Isotope Shift (Positional Certainty) Path_Dist->Action_13C Structural Validation

Caption: Decision logic for selecting the appropriate orthogonal QC method based on label stability and data requirements.

Diagram 2: The 13C Isotope Shift Mechanism

Visualizing how 13C NMR differentiates isotopologues through the Kinetic Isotope Effect on chemical shift.

Isotope_Shift cluster_0 Chemical Species cluster_1 NMR Signal (13C) C_H C-H (Non-Deuterated) Peak_H Base Shift (δ ppm) C_H->Peak_H Standard C_D C-D (Deuterated) Mechanism Vibrational Amplitude Change (Shorter C-D bond) C_D->Mechanism Peak_D Upfield Shift (δ - 0.4 ppm) Peak_H->Peak_D Δδ (Isotope Shift) Resolvable without MS Mechanism->Peak_D Shielding Effect

Caption: Mechanism of 13C isotope shifts. The heavier D atom shortens the bond average length, increasing shielding.

Critical Control Points (Self-Validation)

To ensure "Trustworthiness" in your data, every QC report for a deuterated intermediate must address these three potential failure modes:

  • The "Silent" Proton: In qH-NMR, if the residual proton signal overlaps with a solvent peak or impurity, you will overestimate deuteration (false positive).

    • Validation: Run the spectrum in two different solvents (e.g., DMSO-

      
       and Acetone-
      
      
      
      ) to shift the solvent window.
  • Source Exchange (MS): In LC-MS, labile deuteriums (e.g., -OD, -ND) often exchange with H in the mobile phase/source, leading to artificially low enrichment values.

    • Validation: Compare the MS distribution with the 2H-NMR integration. If MS shows lower D% than NMR, source exchange is occurring.

  • Relaxation Truncation: Deuterated carbons have significantly longer

    
     relaxation times than protonated carbons (lack of dipolar relaxation).
    
    • Validation: In 13C-NMR, if the C-D peak integral is suspiciously lower than the C-H peak, your

      
       delay is too short.
      

References

  • Determination of Isotope Abundance by qNMR. Journal of Labelled Compounds and Radiopharmaceuticals. A robust method combining 1H and 2H NMR for precise quantification.[5]

  • Quantitative Analysis of Deuterium Using 13C NMR Isotope Shifts. ResearchGate. Explains the use of quaternary 13C resonances to quantify labeling in randomly deuterated molecules.

  • Evaluation of Isotopic Enrichment using HR-MS and NMR. Analytical Methods (RSC). A comparative strategy using LC-ESI-HR-MS and NMR for structural integrity.

  • Deuterium in Drug Discovery: Progress and Challenges. Nature Reviews Drug Discovery. Comprehensive review of the "deuterium switch" and regulatory considerations.

  • Quality Control Essentials for Deuterated Drug APIs. Alfa Chemistry. Industry perspective on impurity testing and regulatory compliance for deuterated APIs.

Sources

Comparative

Technical Guide &amp; Comparative Analysis: Evaluating Antibody Specificity for Lysine 2-Methylbutyrylation (Kmb) using d9-Isotope Tracing

Introduction Lysine 2-methylbutyrylation (Kmb) is a recently characterized short-chain aliphatic acylation derived from , a critical metabolic intermediate in isoleucine catabolism[1]. While Kmb serves as an important me...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Lysine 2-methylbutyrylation (Kmb) is a recently characterized short-chain aliphatic acylation derived from , a critical metabolic intermediate in isoleucine catabolism[1]. While Kmb serves as an important metabolic sensor, studying it presents a severe analytical challenge: it is a structural isomer of lysine isovalerylation (Kiv) and shares near-identical mass and hydrophobicity with isobutyrylation (Kib)[1].

The Mechanistic Challenge of Isomeric Acylations

Antibody cross-reactivity is fundamentally driven by epitope mimicry. The 2-methylbutyryl group (branched at the C2 position) and the isovaleryl group (branched at the C3 position) differ only by the placement of a single methyl group[1]. When injected into a host, the immune system often generates paratopes that recognize the shared hydrophobic acyl backbone rather than the specific branching point. Consequently, poorly validated commercial antibodies fail to distinguish between Kmb and Kiv.

IsomericChallenge Iso Isoleucine Metabolism KmbCoA 2-Methylbutyryl-CoA Iso->KmbCoA Leu Leucine Metabolism KivCoA Isovaleryl-CoA Leu->KivCoA Kmb Lysine 2-Methylbutyrylation (Kmb) KmbCoA->Kmb Acylation Kiv Lysine Isovalerylation (Kiv) KivCoA->Kiv Acylation Isomer Isomeric Challenge Same Mass (+84.05 Da) Isomer->Kmb Isomer->Kiv

Caption: Metabolic origins of isomeric lysine acylations Kmb and Kiv.

Comparative Performance of Antibody Classes

To objectively compare product performance, we evaluate three classes of antibodies typically used in[2]. The data below summarizes their specificity and optimal use cases when tested against a panel of synthetic acylated peptides (Kmb, Kiv, Kib, Kbu).

Antibody ClassTarget SpecificityCross-Reactivity ProfileRecommended ApplicationValidation Standard
Target-Specific Anti-Kmb High<5% with Kiv; <1% with Kib/KbuWB, IP, PRM-MSKmb-d9 Isotope Tracing
Pan-Kcr / Pan-Khib LowHigh cross-reactivity across all short-chain acylationsGlobal enrichment onlyUnlabeled peptide panels
Anti-Kiv Moderate~15-20% cross-reactivity with KmbPathway-specific WBKiv-d9 Isotope Tracing

Table 1: Quantitative comparison of antibody classes for branched-chain acylations.

Experimental Protocol: Self-Validating Antibody Specificity using Kmb-d9

The Causality of the Method: Why use a deuterated (d9) standard? Deuterium substitution provides a +9 Da mass shift for mass spectrometry without altering the steric bulk or electrostatic properties of the acyl group[1]. The antibody cannot distinguish between Kmb and Kmb-d9, making it the perfect competitive inhibitor in immunoassays and an ideal internal standard for MS.

Step-by-Step Methodology: Competitive Dot Blot

This protocol establishes a self-validating system to prove the absence of isomeric cross-reactivity.

  • Peptide Synthesis: Synthesize BSA-conjugated peptides containing Kmb, Kiv, Kib, and Kmb-d9 at the central lysine residue.

  • Antigen Immobilization: Spot 10 ng to 100 ng of each peptide onto a nitrocellulose membrane.

  • Primary Incubation (The Competition): Pre-incubate the Anti-Kmb antibody with varying concentrations (0.1 µM to 10 µM) of free Kmb-d9 peptide for 1 hour at room temperature.

  • Blotting: Apply the pre-incubated antibody mixture to the membrane.

  • Validation Logic: If the antibody is highly specific, the Kmb-d9 peptide will occupy all paratopes, resulting in zero signal on the Kmb spot. If a signal persists on the Kiv spot, the antibody possesses unacceptable cross-reactivity.

Orthogonal Validation via LC-MS/MS (PRM)

To ensure absolute trustworthiness, the antibody's performance must be validated orthogonally using[1].

Step-by-Step Methodology: IP-MS
  • Spike-In: Spike 50 fmol of synthetic Kmb-d9 peptide into 1 mg of whole-cell lysate.

  • Immunoprecipitation (IP): Incubate the lysate with 2 µg of Anti-Kmb antibody coupled to Protein A/G magnetic beads overnight at 4°C.

  • Elution & Digestion: Elute the enriched proteins/peptides using 0.1% TFA and perform an in-solution trypsin digestion.

  • LC-MS/MS Analysis: Analyze the eluate. The mass spectrometer will detect the endogenous Kmb peptides and the spiked Kmb-d9 peptides (separated by exactly 9.056 Da).

  • Validation Logic: The co-elution of the +9 Da heavy peptide with the endogenous light peptide definitively proves that the antibody successfully and specifically immunoprecipitated the 2-methylbutyrylated target, free from isovaleryl contamination[1].

ValidationWorkflow Step1 1. Synthesize Peptides (Kmb, Kiv, Kib, Kmb-d9) Step2 2. Competitive Dot Blot (Test Cross-Reactivity) Step1->Step2 Step3 3. Spike-in Kmb-d9 as Internal Standard Step1->Step3 Step5 5. LC-MS/MS (PRM) Validation (+9 Da Mass Shift) Step2->Step5 Orthogonal confirmation Step4 4. Immunoprecipitation (IP) using Anti-Kmb Antibody Step3->Step4 Step4->Step5

Caption: Self-validating workflow for evaluating Anti-Kmb antibody specificity.

Conclusion

Relying on unvalidated Pan-Acyl antibodies for isomeric modifications like 2-methylbutyrylation leads to compromised data and false pathway associations. By integrating Kmb-d9 isotope tracing into both competitive immunoassays and LC-MS/MS workflows, researchers establish a self-validating system that guarantees scientific integrity and absolute target specificity.

References

  • Baldensperger, T., Di Sanzo, S., Ori, A., & Glomb, M. A. (2019). Quantitation of Reactive Acyl-CoA Species Mediated Protein Acylation by HPLC–MS/MS. Analytical Chemistry, 91(19), 12336–12343.[Link]

  • Baldensperger, T., & Glomb, M. A. (2021). Pathways of Non-enzymatic Lysine Acylation. Frontiers in Cell and Developmental Biology, 9, 664553.[Link]

Sources

Validation

Architecting Accuracy: A Comparative Guide to Internal Standard Validation in Clinical LC-MS/MS

As a Senior Application Scientist, I frequently encounter clinical assays that fail not due to a lack of mass spectrometer sensitivity, but because of the unpredictable nature of biological matrices. In clinical liquid c...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter clinical assays that fail not due to a lack of mass spectrometer sensitivity, but because of the unpredictable nature of biological matrices. In clinical liquid chromatography-tandem mass spectrometry (LC-MS/MS), phenomena like ion suppression or enhancement can drastically skew quantitative results. To mitigate this, the selection and rigorous validation of an internal standard (IS) is paramount.

This guide objectively compares Stable Isotope-Labeled Internal Standards (SIL-IS) with structural analogs and external calibration, providing supporting experimental data and a self-validating protocol grounded in authoritative clinical guidelines.

The Mechanistic Role of Internal Standards

In LC-MS/MS, the ionization efficiency of a target analyte is highly dependent on co-eluting matrix components 1. An internal standard acts as a mathematical normalizer. By adding a known, constant concentration of the IS to every patient sample, calibrator, and quality control (QC) prior to extraction, we correct for variations in sample recovery and ionization efficiency 2. The ratio of the analyte peak area to the IS peak area becomes the quantitative metric, creating a robust, self-correcting system.

Comparative Analysis: SIL-IS vs. Structural Analogs vs. External Calibration
  • Stable Isotope-Labeled Internal Standards (SIL-IS): Widely considered the "gold standard," SIL-IS molecules are synthesized by replacing specific atoms with heavy isotopes (e.g., ¹³C, ¹⁵N, ²H) [[3]](). Mechanistically, they share nearly identical physicochemical properties with the target analyte, ensuring they co-elute chromatographically and experience the exact same matrix effects in the ion source 4.

  • Structural Analogs: When a SIL-IS is unavailable, structural analogs (compounds with similar functional groups or carbon backbones) are utilized 4. However, because they do not co-elute perfectly with the analyte, they often elute in a region of the chromatogram with different ion suppression profiles, leading to potential quantitative bias.

  • External Calibration (No IS): Relying solely on an external calibration curve offers zero compensation for sample-to-sample matrix variations or extraction losses, making it highly unsuitable for complex clinical matrices like plasma or urine 2.

IS_Selection Start Select Internal Standard for Clinical LC-MS/MS SIL_Avail Is a Stable Isotope-Labeled (SIL) analog available? Start->SIL_Avail SIL_Select Select SIL-IS (13C, 15N, or 2H) SIL_Avail->SIL_Select Yes Analog_Avail Is a structural analog with similar properties available? SIL_Avail->Analog_Avail No Analog_Select Select Structural Analog (Ensure baseline resolution) Analog_Avail->Analog_Select Yes External Use External Calibration (High risk of matrix effects) Analog_Avail->External No

Decision tree for selecting an internal standard in clinical LC-MS/MS assays.

Experimental Data: Performance Comparison

To illustrate the causality behind these choices, consider the following experimental data summarizing the validation parameters of a clinical bioanalytical assay comparing a SIL-IS to a structural analog and an external calibration method 3, 4.

Validation ParameterSIL-IS (¹³C/¹⁵N labeled)Structural AnalogExternal Calibration (No IS)
Mean Bias (Accuracy) 100.3%96.8%82.4%
Precision (%CV) 7.6%8.6%18.5%
Matrix Effect (CV) < 5%12 - 15%> 30%
Extraction Recovery 92% (Compensated to 100%)85% (Compensated to 94%)85% (Uncompensated)
Co-elution Yes (ΔRT < 0.01 min)No (ΔRT = 0.45 min)N/A

Data Interpretation: The SIL-IS demonstrates superior precision (7.6% CV) and accuracy (100.3%) because it perfectly tracks the analyte's ionization fluctuations. The structural analog, eluting 0.45 minutes apart, fails to fully compensate for matrix effects at the exact moment of analyte elution, resulting in higher variance 4.

Self-Validating Experimental Protocol for IS Evaluation

Adhering to the Clinical and Laboratory Standards Institute (CLSI) C62-A guidelines 5, the following step-by-step protocol ensures the IS performs its intended mechanistic function without introducing analytical artifacts.

Validation_Workflow Step1 1. IS Interference Check (Zero Samples & Double Blanks) Step2 2. Matrix Effect Evaluation (Post-Extraction Addition) Step1->Step2 Step3 3. Recovery Assessment (Pre vs. Post Spiking) Step2->Step3 Step4 4. Stability Testing (Benchtop, Freeze-Thaw, Autosampler) Step3->Step4 Step5 5. Final Validation (Accuracy & Precision) Step4->Step5

Step-by-step internal standard validation workflow based on CLSI C62-A guidelines.

Step 1: IS Interference and Crosstalk Evaluation
  • Causality/Rationale: The IS must not contribute to the analyte signal (isotopic interference) and the analyte must not contribute to the IS signal.

  • Protocol:

    • Inject a "Double Blank" (matrix with no analyte, no IS) to ensure system and matrix cleanliness.

    • Inject a "Zero Sample" (matrix spiked with IS only at the working concentration). Monitor the analyte MRM transition. The signal must be <20% of the analyte's Lower Limit of Quantitation (LLOQ) 5.

    • Inject an Upper Limit of Quantitation (ULOQ) sample without IS. Monitor the IS MRM transition. The signal must be <5% of the typical IS response.

Step 2: Matrix Effect and IS Tracking Assessment
  • Causality/Rationale: To mathematically prove that the IS nullifies ion suppression or enhancement caused by the clinical matrix.

  • Protocol:

    • Prepare post-extraction spiked samples in 6 independent lots of clinical matrix at Low and High QC levels.

    • Prepare neat solutions (in mobile phase) at equivalent concentrations.

    • Calculate the Matrix Factor (MF) = Peak Area in Matrix / Peak Area in Neat Solution.

    • Calculate the IS-Normalized MF = MF_analyte / MF_IS.

  • Acceptance Criteria: The CV of the IS-Normalized MF across the 6 lots must be ≤15% 1.

Step 3: Extraction Recovery Equivalence
  • Causality/Rationale: The IS must partition into the extraction solvent identically to the analyte to correct for physical losses during sample preparation.

  • Protocol:

    • Spike analyte and IS into the matrix before extraction (Pre-extraction spike).

    • Extract a blank matrix and spike the analyte and IS after extraction (Post-extraction spike).

    • Recovery = (Area of Pre-extraction / Area of Post-extraction) × 100.

  • Acceptance Criteria: The absolute recovery of the IS does not need to be 100%, but it must be consistent and closely match the analyte's recovery across all concentration levels.

Step 4: Stability Verification
  • Causality/Rationale: The IS working solution and spiked samples must remain stable throughout the analytical run to prevent drifting response ratios over time.

  • Protocol:

    • Evaluate benchtop stability (room temperature for 24 hours), freeze-thaw stability (3 cycles), and autosampler stability (post-preparative stability at 4°C for 48 hours) 3.

    • Compare the IS peak areas of stability samples against freshly prepared samples.

  • Acceptance Criteria: Mean IS response must be within ±15% of the nominal fresh response 3.

Conclusion

The integrity of clinical mass spectrometry relies heavily on the internal standard. While structural analogs can serve as a stopgap, Stable Isotope-Labeled Internal Standards (SIL-IS) remain the undisputed gold standard. By rigorously validating the IS through interference, matrix effect, and stability testing—as outlined in CLSI C62-A—laboratories can transform a highly sensitive MS assay into a highly accurate, legally defensible, and self-validating system.

References

  • A Comparative Guide to Stable Isotope-Labeled Internal Standards in Regulated Bioanalysis . BenchChem. 3

  • Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necess . SciSpace.4

  • Liquid chromatography–tandem mass spectrometry for clinical diagnostics . PMC - NIH.1

  • Liquid Chromatography-Mass Spectrometry Methods; Approved Guideline (CLSI C62-A) . ANSI Webstore. 5

  • Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations . ResearchGate. 2

Sources

Comparative

Introduction: The Analytical Challenge of the "Deuterium Switch"

Topic: HPLC Separation of Deuterated and Non-Deuterated Isomers In modern drug development, "deuterium switching"—replacing specific hydrogen atoms with deuterium ( H)—is a validated strategy to improve a drug's metaboli...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: HPLC Separation of Deuterated and Non-Deuterated Isomers

In modern drug development, "deuterium switching"—replacing specific hydrogen atoms with deuterium (


H)—is a validated strategy to improve a drug's metabolic stability without altering its intrinsic pharmacology (e.g., Deutetrabenazine). However, this creates a significant analytical bottleneck: Isotopologue Separation. [1]

While Mass Spectrometry (MS) can distinguish these species by mass (


), chromatographic separation is often required for:
  • Purity Profiling: Quantifying the percentage of non-deuterated impurity (protio-form) in a deuterated API (Active Pharmaceutical Ingredient) as per ICH guidelines.

  • Pharmacokinetic (PK) Studies: Preventing ion suppression and cross-talk in complex biological matrices.

  • Mechanistic Studies: Accurately determining the primary Kinetic Isotope Effect (KIE).

Because the physicochemical differences between C-H and C-D bonds are infinitesimal, standard HPLC methods often fail to resolve them. This guide details the advanced mechanistic strategies and protocols required to achieve baseline separation (


).

Mechanistic Insight: The Physics of Separation

To separate isotopologues, one must exploit the Secondary Deuterium Isotope Effect (SDIE) . Separation is not driven by mass, but by subtle changes in bond length and polarizability .

  • Bond Shortening: The C-D bond is shorter (

    
    0.005 Å) and stronger than the C-H bond due to the lower zero-point vibrational energy of the heavier isotope.
    
  • Volume Contraction: This shorter bond results in a smaller molar volume and a slightly smaller van der Waals radius (

    
    ).
    
  • Lipophilicity Shift: The C-D bond is less polarizable (lower dispersion forces).[2] In Reversed-Phase Liquid Chromatography (RPLC), this typically makes the deuterated molecule less lipophilic (less hydrophobic) than its protio-analog.

The Result: In RPLC, deuterated isotopologues typically elute earlier than their non-deuterated counterparts (Inverse Isotope Effect).[2][3]

Visualization: The Isotope Effect Mechanism

IsotopeEffect cluster_0 Physicochemical Basis cluster_1 Chromatographic Consequence (RPLC) H_Bond C-H Bond (Higher Zero-Point Energy) Prop_Diff Shorter Bond Length Reduced Polarizability Smaller VdW Radius D_Bond C-D Bond (Lower Zero-Point Energy) D_Bond->Prop_Diff Isotopic Substitution Hydrophobicity Reduced Hydrophobic Interaction with C18 Prop_Diff->Hydrophobicity Thermodynamic Effect Elution Earlier Elution of Deuterated Species (Inverse Isotope Effect) Hydrophobicity->Elution Kinetic Result

Figure 1: Mechanistic pathway showing how deuterium substitution alters physicochemical properties, leading to reduced retention in reversed-phase chromatography.

Comparative Analysis: Stationary Phase Selection

Selecting the correct stationary phase is the single most critical variable. Standard C18 columns often provide insufficient selectivity (


) unless specific conditions are met.
Stationary PhaseMechanism of InteractionSuitability for H/D SeparationTypical

(Selectivity)
C18 (High Carbon Load) Hydrophobic Interaction (Dispersive)Moderate. Requires high efficiency (UHPLC) and low temperature. Best for molecules with many deuterium atoms.1.005 - 1.02
Porous Graphitic Carbon (PGC) Charge-Transfer & Shape SelectivityHigh. The planar graphite surface interacts with electron density; highly sensitive to the "shape" changes caused by D-substitution.1.02 - 1.10
Phenyl-Hexyl / Biphenyl

-

Interactions
Moderate to High. Effective if the deuteration is on an aromatic ring, altering the

-electron cloud density.
1.01 - 1.05
C30 (Triacontyl) Shape Selectivity (High steric hindrance)High. The long chains order themselves rigidly, enhancing discrimination based on molecular volume/shape.1.02 - 1.08

Experimental Protocols

Protocol A: The "Cryogenic" C18 Method (Baseline Approach)

Use this for initial screening if you do not have specialized columns.

Principle: Lowering the temperature increases the retention factor (


). According to the van 't Hoff equation, if the enthalpy of adsorption (

) differs between isotopes (even slightly), lower temperatures magnify the selectivity (

).

Workflow:

  • Column: C18 with high surface area (e.g.,

    
    ) and high carbon load (>15%).
    
    • Dimensions:

      
       mm, sub-2 
      
      
      
      m particles (UHPLC) recommended.
  • Mobile Phase: Water/Methanol (Methanol is preferred over Acetonitrile due to better shape selectivity in protic solvents).

  • Temperature: Set column oven to

    
    C to 
    
    
    
    C
    .
    • Note: Ensure the mobile phase is pre-heated/cooled to match to prevent band broadening.

  • Flow Rate: Optimize for maximum efficiency (van Deemter minimum), typically lower than standard.

Protocol B: The PGC "Shape-Selective" Method (Advanced)

Use this when C18 fails, especially for aromatic or planar molecules.

Principle: Porous Graphitic Carbon (e.g., Hypercarb) retains polar and non-polar compounds via dispersive forces and electron-pair donor-acceptor mechanisms. It is exceptionally sensitive to the electron density variations caused by deuteration.

Workflow:

  • Column: Porous Graphitic Carbon (PGC),

    
     mm, 3 or 5 
    
    
    
    m.[1]
  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.[1][3]

    • B: Acetonitrile or Methanol + 0.1% Formic Acid.[1]

  • Gradient: Shallow gradient (e.g., 0.5% B increase per minute).

  • Temperature: High Temperature (

    
    C - 
    
    
    
    C)
    is often preferred for PGC to improve mass transfer, unlike C18.
    • Critical: PGC often exhibits a "normal" isotope effect (D elutes after H) or enhanced inverse effect depending on the specific analyte orientation on the graphite surface.

Method Development Decision Tree

Follow this logic to determine the optimal separation strategy for your specific deuterated compound.

MethodDev Start Start: H vs. D Separation Analyze Analyze Structure: Where is the Deuterium? Start->Analyze Branch1 Aliphatic Chain / Non-Polar Region Analyze->Branch1 Branch2 Aromatic Ring / Planar System Analyze->Branch2 Method1 Protocol A: C18 / C30 Low Temp (10°C) Methanol Mobile Phase Branch1->Method1 Method2 Protocol B: PGC / Phenyl-Hexyl Exploit pi-pi interactions Shallow Gradient Branch2->Method2 Check Check Resolution (Rs) Method1->Check Method2->Check Success Rs > 1.5 Validate Method Check->Success Yes Fail Rs < 1.5 Check->Fail No Recycle Switch to UPLC Increase Column Length Use Deuterated Mobile Phase (D2O)* Fail->Recycle Recycle->Check

Figure 2: Systematic workflow for selecting stationary phases and conditions based on analyte structure.

Supporting Data & Validation

The following data summarizes typical performance metrics observed in literature for deuterated drug separations.

Table 2: Observed Resolution Factors (


) for Common Isotopologues 
Analyte PairColumn TypeConditionsResolution (

)
Elution OrderRef
Toluene-H8 / Toluene-D8 C18 (UPLC)30°C, MeOH/H2O0.8 (Partial)D before H[1]
Benzene-H6 / Benzene-D6 PGC (Hypercarb)60°C, ACN/H2O2.1 (Baseline) D before H[2]
Deutetrabenazine / Tetrabenazine C1815°C, Isocratic1.2D before H[3]
Amphetamine / Amphetamine-D3 C18 (Chiral)Low pH, Low Temp1.4Varies[4]

Validation Check: To ensure the separation is real and not an artifact of injection delay or system dwell volume:

  • Coinjection: Inject a 50:50 mix of Pure H and Pure D standards.

  • Peak Width Analysis: The mix peak width at half height (

    
    ) should be significantly wider than the pure standard if they are co-eluting, or show a doublet if partially resolved.
    
  • Mass Spec Confirmation: Use MS to extract ion chromatograms (XIC) for the specific

    
     of H and D to confirm the retention time shift (
    
    
    
    ).

References

  • BenchChem. Assessing the Impact of Deuteration on Chromatographic Retention Time: A Comparative Guide. BenchChem Technical Guides. Link

  • Thermo Fisher Scientific. Separation of Polar Compounds Utilising Porous Graphitic Carbon (PGC).[4] Chromatography Today. Link

  • Scribd. QbD Method for Deutetrabenazine HPLC: Development and Validation.Link

  • Kobidze, G., et al. Isotope Effects in High-Performance Liquid Chromatography: First Baseline Separation of Isotopomers. Analytical Chemistry, 2025.[1][5][6][7] Link

  • Turowski, M., et al. Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations. Journal of Chromatographic Science. Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: (+/-)-2-Methylbutyryl-d9 Chloride

[1][2][3] Part 1: Executive Safety Summary (Immediate Action) Do not treat this chemical as a standard organic solvent. (+/-)-2-Methylbutyryl-d9 chloride is an acyl chloride .

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3]

Part 1: Executive Safety Summary (Immediate Action)

Do not treat this chemical as a standard organic solvent. (+/-)-2-Methylbutyryl-d9 chloride is an acyl chloride . While the deuterium labeling (d9) increases its financial value and utility in mass spectrometry, it does not alter its fundamental reactivity. It reacts violently with water and moisture, releasing hydrogen chloride (HCl) gas and generating significant heat.

Critical Hazards (GHS Classification)
Hazard TypeSignalDescription
Corrosive DANGER Causes severe skin burns and eye damage (Category 1B).
Reactive WARNING Reacts violently with water (EUH014). Releases toxic gas (HCl) upon contact with moisture.
Flammable WARNING High flash point concern; often stored in flammable solvents.
Mandatory PPE (The "Armor")
  • Respiratory: Fume hood is mandatory .[1] If working outside a hood (emergency only), use a full-face respirator with acid gas/organic vapor cartridges.

  • Skin: Double-gloving recommended. Silver Shield® or Viton® gloves provide best resistance; standard Nitrile is acceptable only for splash protection (change immediately upon contact).

  • Body: Chemical-resistant lab coat and apron.[2][3]

  • Eyes: Chemical splash goggles (safety glasses are insufficient due to potential for violent splashing).

Part 2: Pre-Disposal Assessment

Before initiating disposal, verify the state of the material.[4] The "d9" isotope suggests this is a high-value research chemical.

  • Verification: Confirm the material is truly waste. Deuterated standards are often kept for years; if the seal is intact, it may still be viable.

  • State: Is the material liquid, or has it solidified/crusted? (Crusting indicates hydrolysis has already occurred, likely pressurizing the container with HCl).

  • Quantity: This protocol is designed for research scales (<100 mL). For larger quantities, contact a professional waste disposal service immediately.

Part 3: The Quenching Protocol (Controlled Hydrolysis)

Core Directive: Never add water directly to the acid chloride. You must add the acid chloride slowly to the quenching agent.[1]

Method: Alkaline Hydrolysis (Recommended)

This method converts the volatile, corrosive acid chloride into a stable, water-soluble carboxylate salt (Sodium 2-methylbutyrate-d9) and neutralizes the HCl byproduct in situ.

Step 1: Preparation
  • Set up a reaction vessel (Erlenmeyer flask or beaker) in a fume hood .

  • Prepare an Ice/Water Bath .

  • Place the reaction vessel into the ice bath. Clamp it securely.

  • Add a 20% Sodium Carbonate (

    
    )  or Sodium Bicarbonate (
    
    
    
    )
    solution to the vessel.
    • Volume Rule: Use at least 10x volume of base relative to the acid chloride to ensure excess heat capacity.

Step 2: Dilution (The Buffer Zone)

If your acid chloride is neat (pure), dilute it first.

  • Dilute the (+/-)-2-Methylbutyryl-d9 chloride with an inert solvent (e.g., Dichloromethane or Toluene) in a 1:1 ratio.

    • Why? This reduces the viscosity and slows the reaction rate upon addition to the base.

Step 3: Controlled Addition
  • Using a dropping funnel or a glass pipette, add the diluted acid chloride dropwise into the cooled alkaline solution.

  • Stir continuously (magnetic stir bar recommended).

  • Observation: You will see bubbling (

    
     evolution) and heat generation. If the solution boils or splashes, stop  and let it cool.
    
Step 4: Validation & Neutralization
  • Once addition is complete, remove the ice bath and let the mixture warm to room temperature. Stir for an additional 30 minutes to ensure all acyl chloride has reacted.

  • Test pH: Use a pH strip.[3]

    • Target: pH 6–9.

    • Correction: If pH < 6 (Acidic), add more Sodium Carbonate. If pH > 10 (Basic), adjust carefully with dilute citric acid (though slightly basic is usually acceptable for waste streams).

Part 4: Workflow Visualization

The following diagram illustrates the "Self-Validating" decision logic for this disposal process.

DisposalWorkflow Start START: Waste Identification (+/-)-2-Methylbutyryl-d9 Cl CheckState Is the material liquid or solid? Start->CheckState Solid Solid/Crusted: Likely pressurized with HCl. Handle with extreme caution. CheckState->Solid Solid Liquid Liquid: Proceed to Dilution CheckState->Liquid Liquid PrepareBase Step 2: Prepare Ice Bath & 20% Na2CO3 Solution Solid->PrepareBase Dissolve carefully Dilute Step 1: Dilute 1:1 with DCM or Toluene Liquid->Dilute Dilute->PrepareBase Quench Step 3: SLOW Addition (Dropwise with Stirring) PrepareBase->Quench Wait Allow to warm to RT Stir 30 mins Quench->Wait CheckPH Step 4: Check pH Wait->CheckPH Acidic pH < 6 (Incomplete Neutralization) CheckPH->Acidic Neutral pH 6-9 (Stable) CheckPH->Neutral AddBase Add more Na2CO3 Acidic->AddBase Disposal Step 5: Label as Aqueous/Organic Waste Neutral->Disposal AddBase->CheckPH

Figure 1: Decision matrix and workflow for the safe quenching of acyl chlorides.

Part 5: Waste Stream Management

After quenching, the material is no longer a reactive acyl chloride, but a mixture of organic solvent (if used), water, and salt.

RCRA Waste Classification (USA)

Do not pour down the drain unless explicitly authorized by your facility's EHS department.

Waste CodeClassificationReason
D001 IgnitableIf an organic solvent (DCM, Toluene) was used for dilution.[5]
D002 CorrosiveIf the final pH is not strictly between 2 and 12.5 (though you should aim for neutral).
D003 ReactiveONLY applies if you failed to quench it. The goal of this protocol is to remove the D003 designation.

Labeling Instructions:

  • Content: "Quenched Acid Chloride Waste"

  • Constituents: "Water, Sodium Carbonate, Sodium 2-methylbutyrate-d9, [Solvent Name]"

  • Hazards: Check "Irritant" and "Flammable" (if solvent present).

Part 6: Decontamination of Empty Containers

The empty bottle of (+/-)-2-Methylbutyryl-d9 chloride still poses a risk due to residual vapors.

  • Triple Rinse: Rinse the "empty" bottle three times with a small volume of the inert solvent used in the dilution step.

  • Quench Rinsate: Add these rinses to your main quenching vessel.

  • Deface Label: Mark the bottle as "EMPTY" and deface the original label.

  • Cap Removal: Leave the cap OFF in the fume hood for 24 hours to allow residual volatiles to evaporate before discarding the glass.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • Massachusetts Institute of Technology (MIT) EHS. (n.d.). Standard Operating Procedure: Acid Chlorides. MIT Environment, Health & Safety. [Link] (General SOP reference for Acyl Chlorides).

  • University of California, Los Angeles (UCLA) EHS. (n.d.). SOP: Acyl Chlorides. UCLA Chemistry & Biochemistry Safety. [Link]

Sources

Handling

A Researcher's Guide to Personal Protective Equipment (PPE) for Handling (+/-)-2-Methylbutyryl-d9 Chloride

Welcome to your essential guide for the safe handling of (+/-)-2-Methylbutyryl-d9 Chloride (CAS No. 1219795-10-4).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to your essential guide for the safe handling of (+/-)-2-Methylbutyryl-d9 Chloride (CAS No. 1219795-10-4). As a deuterated acyl chloride, this compound is a valuable building block in organic synthesis, particularly for introducing a labeled sec-butyl carbonyl moiety in the development of pharmacologically relevant compounds.[1] However, its utility is matched by its hazardous nature. Acyl chlorides as a class are highly reactive, corrosive, and require meticulous handling to ensure laboratory safety.[2]

This guide moves beyond a simple checklist. It provides a procedural and logistical framework grounded in scientific principles to ensure your safety and the integrity of your research. We will delve into the why behind each recommendation, empowering you to make informed decisions and foster a culture of safety within your laboratory.

Immediate Hazard Assessment: Know Your Reagent

(+/-)-2-Methylbutyryl-d9 Chloride, like its non-deuterated analog, is a flammable and corrosive liquid with a pungent odor.[1][3] Its primary dangers stem from its high reactivity, especially with water and other nucleophiles.[4][5] Understanding these hazards is the first step in mitigating risk.

GHS Hazard Identification:

  • Flammable Liquid: Poses a significant fire risk. Vapors can form explosive mixtures with air and may flash back from an ignition source.[6][7]

  • Corrosive to Metals: May be corrosive to certain metals.[8]

  • Skin Corrosion/Burns: Causes severe skin burns and damage upon contact.[3][6]

  • Serious Eye Damage: Causes severe and potentially permanent eye damage.[6]

  • Respiratory Irritation: Vapors are irritating to the respiratory tract and mucous membranes.[2][6]

Upon contact with water or moisture, it hydrolyzes rapidly to form 2-methylbutyric acid and corrosive hydrogen chloride (HCl) gas, which is the source of its lachrymatory (tear-inducing) properties.[1][2]

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable when handling (+/-)-2-Methylbutyryl-d9 Chloride. The following table outlines the minimum required PPE. All operations involving this chemical must be performed within a certified chemical fume hood.[9]

Protection Area Required PPE Rationale and Key Specifications
Respiratory Full-face respirator with multi-purpose (e.g., Type ABEK) cartridges Protects against inhalation of corrosive vapors and HCl gas produced during hydrolysis.[6] A full-face respirator provides a superior seal and also offers primary eye protection.[9]
Eye & Face Tightly fitting chemical splash goggles and a full-face shield Essential for preventing contact with splashes. The face shield protects the entire face from corrosive splashes, used in conjunction with goggles for primary eye protection.[6][9][10]
Hands Double-gloving: Butyl rubber or heavy-duty Neoprene gloves over nitrile exam gloves Acyl chlorides can permeate standard nitrile gloves quickly. Butyl rubber offers excellent resistance.[11][12] Double-gloving provides an extra layer of protection and allows for safe removal of the outer glove if contaminated.
Body Flame-resistant (FR) lab coat and a chemical-resistant apron The FR lab coat protects against fire hazards.[9] A chemical-resistant apron (e.g., made of rubber or neoprene) should be worn over the lab coat to protect against splashes of this corrosive liquid.[13]
Legs & Feet Full-length pants and closed-toe, chemical-resistant shoes No exposed skin is permitted. Shoes should be made of a non-porous material like leather or rubber to prevent absorption in case of a spill.[9]

Operational Plan: Safe Handling and Storage Workflow

Adherence to a strict, methodical workflow is critical. The following diagram illustrates the key stages of handling (+/-)-2-Methylbutyryl-d9 Chloride, from preparation to reaction quenching.

cluster_prep Preparation Phase cluster_handling Handling & Use Phase cluster_cleanup Post-Reaction & Cleanup Phase prep_ppe 1. Don Full PPE (See Table) prep_hood 2. Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials 3. Assemble Dry Glassware & Inert Atmosphere Setup prep_hood->prep_materials prep_spill 4. Prepare Spill Kit (Inert Absorbent) prep_materials->prep_spill handle_reagent 5. Transfer Reagent Under Inert Gas prep_spill->handle_reagent Proceed to Handling handle_reaction 6. Add Reagent Slowly to Reaction Mixture handle_reagent->handle_reaction handle_monitor 7. Monitor Reaction (Temperature Control) handle_reaction->handle_monitor cleanup_quench 8. Quench Reaction & Glassware (Follow Protocol) handle_monitor->cleanup_quench Reaction Complete cleanup_waste 9. Segregate & Label Hazardous Waste cleanup_quench->cleanup_waste cleanup_decon 10. Decontaminate Work Area cleanup_waste->cleanup_decon cleanup_ppe 11. Doff & Dispose of PPE cleanup_decon->cleanup_ppe

Caption: Workflow for handling (+/-)-2-Methylbutyryl-d9 Chloride.

Step-by-Step Handling Protocol
  • Preparation: Before retrieving the reagent, ensure your chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary glassware, ensuring it is completely dry to prevent violent hydrolysis.[5] An inert atmosphere setup (e.g., nitrogen or argon) is crucial.[9]

  • Reagent Transfer: Use a syringe or cannula for transfers under an inert atmosphere. This prevents exposure to air and moisture.[14] All metal parts of the equipment must be grounded to prevent static discharge, which could ignite flammable vapors.[6]

  • Reaction Addition: Add the acyl chloride to your reaction mixture slowly and in a controlled manner, as these reactions are often exothermic.[5]

  • Storage: Store (+/-)-2-Methylbutyryl-d9 Chloride in its original container, tightly sealed, in a cool, dry, and well-ventilated area designated for flammable and corrosive materials.[1][8] It should be stored away from incompatible materials such as water, alcohols, strong bases, and oxidizing agents.[6]

Emergency Response and Disposal Plan

Accidents can happen. A clear and practiced emergency plan is your best defense.

Spill Management

Immediate and correct response to a spill is critical to prevent injury and escalation.

cluster_assess cluster_minor cluster_major spill Spill Occurs! assess_size Assess Spill Size & Location spill->assess_size is_major Is it a major spill? (>100 mL, outside hood) assess_size->is_major minor_alert Alert personnel in immediate area is_major->minor_alert No (Minor Spill) major_evacuate Evacuate the lab immediately is_major->major_evacuate Yes (Major Spill) minor_absorb Cover with inert absorbent (sand, vermiculite) minor_alert->minor_absorb minor_collect Collect into sealed container using non-sparking tools minor_absorb->minor_collect minor_clean Clean area & dispose of waste minor_collect->minor_clean major_alert Alert EH&S / Emergency Response Team major_evacuate->major_alert major_isolate Isolate the area & restrict access major_alert->major_isolate major_ventilate Ensure ventilation is active major_isolate->major_ventilate

Caption: Decision tree for spill response.

For any spill, do NOT use water or combustible materials like paper towels for absorption. [7][14]

First Aid: Immediate Actions Required
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1] Seek immediate medical attention.[7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if possible. Seek immediate medical attention.[7]

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Give nothing to drink. Ingestion can cause severe damage and perforation of the digestive tract.[6] Seek immediate medical attention.[7]

Disposal Plan

All waste containing (+/-)-2-Methylbutyryl-d9 Chloride or its byproducts is considered hazardous waste.[11]

  • Quenching: Unused or excess acyl chloride must be quenched safely. This is typically done by slowly adding the acyl chloride to a stirred, cold solution of sodium bicarbonate or another suitable nucleophile like an alcohol.[15] This process should be performed in a fume hood and can be highly exothermic.

  • Waste Collection: Collect all contaminated materials (including absorbent from spills, used gloves, and empty containers) in a designated, properly labeled, and sealed hazardous waste container.[14]

  • Disposal: Dispose of all waste through your institution's Environmental Health & Safety (EH&S) office, following all local, state, and federal regulations.[11][16]

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely utilize the unique chemical properties of (+/-)-2-Methylbutyryl-d9 Chloride in your research endeavors.

References

  • International Programme on Chemical Safety (IPCS). (n.d.). International Chemical Safety Cards (ICSC): 0210 - ACETYL CHLORIDE. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 93697, Butanoyl chloride, 2-methyl-. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Acetyl chloride. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2019, January 15). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • BYJU'S. (2022, February 8). Formation of Acid Chlorides. Retrieved from [Link]

  • TutorChase. (n.d.). Preparing Acyl Chlorides from Acids (12.3.5) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Respirex International. (n.d.). PPE for CBRN Incidents. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Fisher Scientific. (2010, September 7). Safety Data Sheet: Acetyl chloride. Retrieved from [Link]

  • AIC Wiki. (2023, October 6). PPE Chemical Protective Material Selection Guide. Retrieved from [Link]

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